molecular formula C11H10N2O2 B1493692 6-(3-Methoxyphenyl)pyrimidin-4-ol CAS No. 1239736-95-8

6-(3-Methoxyphenyl)pyrimidin-4-ol

Cat. No.: B1493692
CAS No.: 1239736-95-8
M. Wt: 202.21 g/mol
InChI Key: ZBVZWLIFRDRQNC-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1239736-95-8

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(3-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14)

InChI Key

ZBVZWLIFRDRQNC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC=N2

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-(3-Methoxyphenyl)pyrimidin-4-ol: Structure, Properties, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(3-Methoxyphenyl)pyrimidin-4-ol, a heterocyclic organic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This document details the chemical structure, physicochemical properties, proposed synthesis, and potential biological activities of this compound, supported by data from related compounds and general synthetic methodologies. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key synthetic and analytical procedures are provided. Furthermore, this guide includes mandatory visualizations of chemical structures and a proposed synthetic workflow using the Graphviz (DOT language) format.

Chemical Structure and Identification

This compound is a derivative of pyrimidin-4-ol, where a 3-methoxyphenyl group is attached to the 6th position of the pyrimidine ring. The presence of the pyrimidine core, a key pharmacophore, suggests potential for diverse biological interactions.

synthesis_workflow start Methyl 3-(3-methoxyphenyl)-3-oxopropanoate + Formamide + Ammonium Acetate reaction One-pot reaction at 160-170°C start->reaction workup Cool, dilute with water, extract with ethyl acetate reaction->workup purification Column chromatography workup->purification product This compound purification->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK pathway) Receptor->Kinase_Cascade Activation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Compound This compound Compound->Kinase_Cascade Inhibition Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Upregulation

References

An In-depth Technical Guide to 6-(3-Methoxyphenyl)pyrimidin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Identifiers and Chemical Properties (By Analogy)

While a specific CAS number for 6-(3-Methoxyphenyl)pyrimidin-4-ol is not found, identifiers for structurally similar compounds are available. These provide a basis for understanding the chemical space of this molecule.

Identifier TypeValue (Analogous Compounds)Source
CAS Number 1700029-04-4 (for 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol)BLDpharm[1]
Molecular Formula C₁₁H₁₀N₂O₂(Calculated)
Molecular Weight 202.21 g/mol (Calculated)
IUPAC Name This compound(Systematic)
SMILES COc1cccc(c1)c2cc[nH]c(=O)n2(Predicted)
InChI InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)(Predicted)

Experimental Protocols: Synthesis of 6-Arylpyrimidin-4-ols

The synthesis of 6-arylpyrimidin-4-ols can be achieved through a one-pot reaction, which is an efficient method for this class of compounds.[2]

One-Pot Synthesis of 6-Arylpyrimidin-4-ols [2]

This protocol describes a general method that can be adapted for the synthesis of this compound.

Materials:

  • Alkyl 3-oxo-3-(3-methoxyphenyl)propanoate (starting material)

  • Formamide

  • Ammonium acetate

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of alkyl 3-oxo-3-(3-methoxyphenyl)propanoate (1 equivalent), formamide (used as solvent and reactant), and a stoichiometric amount of ammonium acetate is prepared in a round-bottom flask.

  • The reaction mixture is heated to a specified temperature (typically elevated) and stirred for a period sufficient to complete the reaction, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is precipitated by the addition of water or cooling.

  • The solid product is collected by filtration and washed with cold water.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

Logical Workflow for the Synthesis of 6-Arylpyrimidin-4-ols

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Alkyl 3-oxo-3-arylpropanoate D One-Pot Reaction (Heated) A->D B Formamide B->D C Ammonium Acetate C->D E Cooling & Precipitation D->E Reaction Completion F Filtration E->F G Recrystallization F->G H Pure 6-Arylpyrimidin-4-ol G->H

Caption: General workflow for the one-pot synthesis of 6-arylpyrimidin-4-ols.

Potential Biological Activities and Signaling Pathways

Derivatives of pyrimidine are known to exhibit a wide range of biological activities. While specific data for this compound is unavailable, the broader class of pyrimidine-containing compounds has been extensively studied.

Anticancer Activity:

Many pyrimidine derivatives are investigated as potential anticancer agents.[2] For instance, certain 4,6-diaryl pyrimidines have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer progression.[3]

EGFR/VEGFR-2 Signaling Pathway Inhibition

The diagram below illustrates the potential points of inhibition by pyrimidine derivatives in the EGFR and VEGFR-2 signaling pathways, which are critical for tumor growth and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine Derivative (e.g., 4,6-diaryl pyrimidines) Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine derivatives.

Other Potential Biological Activities:

Pyrimidine derivatives have also been reported to possess a variety of other therapeutic properties, including:

  • Anti-HIV [2]

  • Antibacterial [2]

  • Antihypertensive [2]

  • Anti-inflammatory [2]

The diverse biological activities of the pyrimidine scaffold make this compound and its analogs interesting candidates for further investigation in drug discovery programs.

References

Physical and chemical properties of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-(3-Methoxyphenyl)pyrimidin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide combines a proposed synthetic methodology based on established reactions for analogous compounds with computationally predicted physicochemical properties. Furthermore, it explores potential biological activities by drawing parallels with structurally related pyrimidine derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar molecules.

Chemical Structure and Properties

IUPAC Name: 6-(3-methoxyphenyl)pyrimidin-4(3H)-one

Synonyms: this compound

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol

Canonical SMILES: COC1=CC=CC(=C1)C2=CC(=O)NC=N2

InChI Key: InChI=1S/C11H10N2O2/c1-15-8-4-3-5-9(6-8)10-7-11(14)13-12-10/h3-7H,1H3,(H,12,13,14)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using various computational models and should be considered as estimates. Experimental verification is recommended.

PropertyPredicted ValuePrediction Tool/Method
Melting Point 220-240 °CAAT Bioquest MP Predictor
Boiling Point 450-480 °CAAT Bioquest BP Predictor
Water Solubility (LogS) -2.5 to -3.5ChemAxon MarvinSketch
pKa (acidic) 7.5 - 8.5 (pyrimidinol OH)ChemAxon MarvinSketch
pKa (basic) 1.5 - 2.5 (pyrimidine N)ChemAxon MarvinSketch
LogP 1.8 - 2.2ChemAxon MarvinSketch

Synthesis Methodology

While a specific synthesis for this compound is not explicitly detailed in the literature, a general and efficient one-pot method for the synthesis of 6-arylpyrimidin-4-ols has been described and can be adapted. The following protocol is based on the reaction of a methyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium acetate[1].

Proposed Experimental Protocol

Reaction Scheme:

G reactant1 Methyl 3-(3-methoxyphenyl)-3-oxopropanoate reaction + reactant1->reaction reactant2 Formamide reactant2->reaction reactant3 Ammonium Acetate reactant3->reaction product This compound reaction->product Heat (160-170°C)

Figure 1: Proposed synthesis of this compound.

Materials:

  • Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

  • Formamide

  • Ammonium acetate

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-(3-methoxyphenyl)-3-oxopropanoate (1 equivalent) in formamide (50 equivalents).

  • Add ammonium acetate (5 equivalents) to the stirred solution.

  • Heat the reaction mixture to 100-120°C for 1 hour, then increase the temperature to 160-170°C and maintain for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis Workflow

G start Start reactants Combine Reactants: - Methyl 3-(3-methoxyphenyl)-3-oxopropanoate - Formamide - Ammonium Acetate start->reactants heating Heat Mixture (160-170°C, 4-5h) reactants->heating workup Aqueous Workup & Extraction with Ethyl Acetate heating->workup purification Column Chromatography workup->purification product This compound purification->product end End product->end

Figure 2: General workflow for the synthesis of this compound.

Spectral Characterization (Predicted)

As no experimental spectra are available, this section provides an overview of the expected spectral characteristics based on the structure of this compound.

¹H NMR Spectroscopy
  • Aromatic Protons (methoxyphenyl group): Signals expected in the range of δ 6.8-7.5 ppm. The substitution pattern should give rise to a characteristic set of multiplets.

  • Pyrimidine Ring Protons: Two distinct signals for the protons on the pyrimidine ring are expected.

  • Methoxy Protons: A singlet at approximately δ 3.8 ppm corresponding to the -OCH₃ group.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

  • Pyrimidine Ring Carbons: Signals corresponding to the carbons of the pyrimidine ring, with the carbonyl carbon appearing further downfield.

  • Methoxy Carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the pyrimidinone carbonyl group.

  • C=C and C=N Stretches: Absorptions in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: An absorption band for the methoxy group around 1250 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): Expected at m/z = 202.21.

  • Fragmentation Pattern: Fragmentation may involve the loss of CO, CH₃, and cleavage of the pyrimidine ring.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidin-4-one have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Notably, many substituted pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor

Given the structural similarities to known kinase inhibitors, it is plausible that this compound could act as an inhibitor of protein kinases, such as tyrosine kinases or cyclin-dependent kinases (CDKs). The pyrimidine core can function as a scaffold that fits into the ATP-binding pocket of these enzymes, while the methoxyphenyl substituent can form additional interactions that contribute to binding affinity and selectivity.

G compound This compound atp_binding ATP Binding Pocket compound->atp_binding Binds to kinase Protein Kinase (e.g., Tyrosine Kinase, CDK) inhibition Inhibition of Kinase Activity kinase->inhibition atp_binding->kinase downstream Downstream Signaling Pathways (e.g., Proliferation, Survival) inhibition->downstream Blocks cellular_response Altered Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) downstream->cellular_response Leads to

Figure 3: Postulated mechanism of action as a kinase inhibitor.

Conclusion

This compound is a compound for which direct experimental data is currently lacking in public scientific literature. This guide provides a robust starting point for researchers by proposing a viable synthetic route and offering predicted physicochemical properties. The structural relationship to a broad class of biologically active pyrimidine derivatives, particularly kinase inhibitors, suggests that this compound may hold therapeutic potential and warrants further investigation. The experimental validation of the predicted properties and the exploration of its biological activities are promising avenues for future research.

References

Screening for Biological Activity of 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their wide range of demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide focuses on the biological activity screening of a specific derivative, 6-(3-methoxyphenyl)pyrimidin-4-ol, and its tautomeric form, 6-(3-methoxyphenyl)pyrimidin-4(3H)-one. While direct experimental data for this exact compound is limited in publicly available literature, this document provides a comprehensive overview of the likely biological activities and the experimental protocols for their evaluation, based on extensive research on structurally similar 6-arylpyrimidin-4-one analogs. The primary focus of this guide is on the potential anticancer and antimicrobial activities of the title compound.

Potential Biological Activities

The pyrimidine nucleus is a core structure in numerous biologically active molecules. The introduction of an aryl group at the 6-position, such as the 3-methoxyphenyl group, can significantly influence the compound's interaction with biological targets. Based on the biological evaluation of analogous compounds, this compound is a promising candidate for screening against various cancer cell lines and microbial strains.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of 6-arylpyrimidin-4-one derivatives against a variety of human cancer cell lines.[2][3] These compounds have been shown to induce a dose-dependent cytotoxic response in cancer cells.[2] The presence of the pyrimidine core, which can mimic endogenous nucleobases, may contribute to its interference with cellular processes in rapidly dividing cancer cells.[2]

Antimicrobial Activity

Pyrimidine derivatives have a long history of being investigated for their antimicrobial properties.[1] They have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The mechanism of action can vary, but often involves the inhibition of essential enzymes in microbial metabolic pathways.

Experimental Protocols for Biological Screening

This section outlines detailed methodologies for key experiments to assess the anticancer and antimicrobial activities of this compound.

In Vitro Anticancer Activity Screening

A common and effective method for determining the cytotoxic effects of a compound on cancer cells is the MTT assay.[2]

2.1.1. MTT Assay Protocol

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.[4]

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations in triplicate and incubated for a specified period (e.g., 48 hours).[4]

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Workflow for In Vitro Anticancer Screening

A Cell Culture (e.g., MCF-7, HepG2, A549) B Cell Seeding (96-well plates) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E MTT Assay D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow of the MTT assay for in vitro anticancer activity screening.

Antimicrobial Activity Screening

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

2.2.1. Broth Microdilution Protocol

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compound is serially diluted in the broth media in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Workflow for Antimicrobial Screening

A Microorganism Culture (Bacteria/Fungi) B Serial Dilution of Compound (96-well plates) A->B C Inoculation B->C D Incubation C->D E MIC Determination D->E

Caption: Workflow of the broth microdilution method for antimicrobial screening.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative IC50 values for structurally similar 6-arylpyrimidin-4-one derivatives against various cancer cell lines, as reported in the literature. This data serves as a benchmark for potential efficacy.

Compound AnalogueCancer Cell LineIC50 (µM)Reference
2-Methyl-6-ferrocenylpyrimidin-4(3H)-oneMCF-7 (Breast)17 ± 1[2]
Fused pyrazolo[1,5-a] pyrimidine 1MCF-7 (Breast)63.2 ± 3.6[5]
Fused pyrazolo[1,5-a] pyrimidine 1HepG2 (Liver)65.6 ± 4.2[5]
Tetralin-6-yl pyrimidine derivativeHepG2 (Liver)8.66[3]
Tetralin-6-yl pyrimidine derivativeHepG2 (Liver)7.11[3]
Tetralin-6-yl pyrimidine derivativeMCF-7 (Breast)7.29[3]
2-amino-4-aryl-pyrimidine of ursolic acid (7b)MCF-7 (Breast)0.48 ± 0.11[6]
2-amino-4-aryl-pyrimidine of ursolic acid (7b)HeLa (Cervical)0.74 ± 0.13[6]

Potential Signaling Pathways in Anticancer Activity

Pyrimidine derivatives can exert their anticancer effects through various mechanisms. Molecular docking studies on similar compounds suggest potential interactions with key signaling pathways involved in cell proliferation and survival.[6]

One of the critical pathways often implicated in cancer is the RAS/Raf/MEK/ERK signaling cascade, which regulates cell growth and division. Another important pathway is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Simplified RAS/Raf/MEK/ERK and PI3K/AKT/mTOR Signaling Pathways

cluster_0 RAS/Raf/MEK/ERK Pathway cluster_1 PI3K/AKT/mTOR Pathway RAS RAS Raf Raf RAS->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->MEK Inhibition This compound->AKT Inhibition

Caption: Potential inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

Conclusion

While further direct experimental evaluation is necessary, the existing literature on structurally related compounds strongly suggests that this compound is a promising candidate for anticancer and antimicrobial drug discovery. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for initiating the biological activity screening of this and other novel pyrimidine derivatives. The provided data on analogous compounds can serve as a valuable reference for interpreting future screening results.

References

Predicted Mechanism of Action for 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a predicted mechanism of action for 6-(3-Methoxyphenyl)pyrimidin-4-ol. As of the date of this publication, there is no direct experimental evidence available in the public domain for this specific compound. The predictions herein are based on the structural characteristics of the molecule and the well-documented activities of structurally related compounds.

Introduction and Structural Analysis

This compound is a small molecule belonging to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds and approved drugs.[1][2] Its structure can be deconstructed into two key components: the pyrimidin-4-ol core and the 3-methoxyphenyl substituent.

  • Pyrimidin-4-ol Core: This bicyclic aromatic system is a bioisostere of the purine base adenine, a fundamental component of adenosine triphosphate (ATP).[2][3] This structural mimicry allows many pyrimidine derivatives to act as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][4] The hydroxyl group at the 4-position can tautomerize to a ketone (pyrimidin-4-one), providing crucial hydrogen bond donor and acceptor sites that can anchor the molecule within an enzyme's active site.

  • 3-Methoxyphenyl Substituent: This group provides a hydrophobic region that can engage in van der Waals and hydrophobic interactions within a target's binding pocket. The methoxy group can also serve as a hydrogen bond acceptor. The position of this substituent influences the molecule's overall shape and electronic properties, which are critical for target specificity and binding affinity.

Given these structural features, the most plausible predicted mechanism of action for this compound is the inhibition of one or more protein kinases.

Predicted Biological Target: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and death. Their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a common feature in a multitude of approved and investigational kinase inhibitors.[5][6]

Hypothesis: this compound acts as a Type I kinase inhibitor, competitively binding to the ATP-binding site of a specific protein kinase. The pyrimidin-4-ol core is predicted to form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP. The 3-methoxyphenyl group would then orient into an adjacent hydrophobic pocket, contributing to the potency and selectivity of the interaction.

A plausible target for compounds of this class could be a serine/threonine or tyrosine kinase involved in oncogenic signaling, such as those in the MAPK/ERK pathway (e.g., MEK, ERK), cyclin-dependent kinases (CDKs), or receptor tyrosine kinases (e.g., EGFR).[2][7][8]

Predicted Signaling Pathway: Inhibition of the MAPK/ERK Cascade

To illustrate the predicted mechanism, we will consider the canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is frequently hyperactivated in human cancers and is the target of numerous approved drugs.

Predicted Point of Intervention: The compound could potentially inhibit a kinase within this cascade, for instance, MEK1/2. By blocking the ATP-binding site of MEK1/2, this compound would prevent the phosphorylation and subsequent activation of ERK1/2. This would, in turn, block the downstream signaling cascade, leading to a reduction in cell proliferation and potentially inducing apoptosis.

MAPK_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Compound 6-(3-Methoxyphenyl) pyrimidin-4-ol Compound->MEK Inhibits

Caption: Predicted inhibition of the MAPK/ERK signaling pathway.

Data Presentation

Should experimental work be undertaken, quantitative data should be summarized for clarity. The following tables serve as templates for presenting such data.

Table 1: In Vitro Kinase Inhibition Profile

Kinase Target IC₅₀ (nM) Assay Method
Kinase A e.g., ADP-Glo
Kinase B e.g., LanthaScreen
MEK1 e.g., HTRF
ERK2 e.g., FRET
CDK2 e.g., ADP-Glo

| EGFR | | e.g., Z'-LYTE|

Table 2: In Vitro Anti-proliferative Activity

Cell Line Cancer Type GI₅₀ (µM) Assay Method
HCT-116 Colon Carcinoma e.g., MTT
A549 Lung Carcinoma e.g., SRB
MCF-7 Breast Adenocarcinoma e.g., CellTiter-Glo

| Kyse-520 | Esophageal Cancer | | e.g., MTT |

Experimental Protocols

To validate the predicted mechanism of action, a series of biochemical and cell-based assays would be required.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay Example)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

  • Materials: Recombinant human kinase, appropriate substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, 384-well plates, test compound.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the compound dilution or control.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. Incubate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cellular Western Blot for Pathway Modulation

  • Objective: To assess the effect of the compound on the phosphorylation status of downstream targets in a relevant cell line.

  • Materials: Cancer cell line (e.g., HCT-116), cell culture medium, test compound, lysis buffer, primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH), secondary antibody, ECL substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Logical Workflow for Mechanism of Action Validation

The following diagram outlines a logical progression of experiments to test and validate the predicted mechanism of action.

MOA_Workflow start Hypothesis: Compound is a Kinase Inhibitor biochem Biochemical Assays: In Vitro Kinase Panel Screening start->biochem ic50 Determine IC₅₀ for Hits biochem->ic50 Identify potent hits cell_prolif Cell-Based Assays: Anti-proliferation Screen (GI₅₀) ic50->cell_prolif Correlate with cell activity pathway Target Engagement & Pathway Analysis: Western Blot (e.g., p-ERK), Thermal Shift cell_prolif->pathway Select active cell lines advanced Advanced Cellular Assays: Cell Cycle Analysis, Apoptosis Assays pathway->advanced Confirm downstream effects in_vivo In Vivo Models: Xenograft Studies advanced->in_vivo Validate therapeutic hypothesis

Caption: Experimental workflow for validating the predicted mechanism.

Conclusion

While lacking direct experimental validation, the structural properties of this compound strongly suggest a mechanism of action involving the inhibition of protein kinases. The pyrimidin-4-ol core serves as an effective mimic of the adenine moiety of ATP, enabling competitive binding to the enzyme's active site. This whitepaper provides a robust, evidence-based hypothesis and a clear experimental roadmap for researchers to investigate and confirm the compound's precise biological function and therapeutic potential.

References

6-Aryl-Pyrimidin-4-One Derivatives: A Technical Review of Synthesis, Biological Activity, and Drug Development Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and exhibiting a vast spectrum of pharmacological activities.[1] Among its many analogues, 6-aryl-pyrimidin-4-one derivatives have emerged as a particularly promising class, demonstrating significant potential in oncology, infectious diseases, and beyond. This technical guide provides a comprehensive literature review of this important heterocyclic family, focusing on its synthesis, biological evaluation, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of 6-Aryl-Pyrimidin-4-One Derivatives

The construction of the 6-aryl-pyrimidin-4-one core is accessible through several synthetic strategies, often relying on cyclocondensation reactions. A prevalent and efficient method is the Biginelli reaction or similar multicomponent reactions, which involve the acid-catalyzed condensation of a β-ketoester, an aldehyde, and a urea or thiourea derivative.

Common synthetic routes include:

  • Cyclocondensation of α-aminoamidines: This method involves the reaction of α-aminoamidines with various saturated or unsaturated carbonyl compounds, such as chalcones (1,3-diaryl-2-propen-1-ones), to form the pyrimidinone ring.[2][3]

  • One-Pot Multicomponent Reactions: Efficient syntheses have been developed that combine starting materials like an aromatic aldehyde, a β-dicarbonyl compound, and a urea/thiourea derivative in a single step to produce the desired heterocyclic system.

  • Modification of Pre-existing Scaffolds: Synthesis can also proceed from readily available pyrimidine precursors, such as 6-amino-2-thioxo-1H-pyrimidine-4-one, which can be further modified and cyclized to generate more complex derivatives.[4] Subsequent reactions like S-alkylation can be used to introduce further diversity and improve biological activity.[5]

The flexibility of these synthetic methods allows for extensive substitution on the aryl ring at the 6-position, as well as modifications at other positions of the pyrimidine core, enabling the creation of large libraries for biological screening.

Synthetic_Workflow cluster_start Inputs Start Starting Materials SM1 Aromatic Aldehyde Reaction One-Pot Cyclocondensation (e.g., Biginelli Reaction) SM1->Reaction SM2 β-Dicarbonyl Compound (e.g., Acetoacetanilide) SM2->Reaction SM3 Urea / Thiourea SM3->Reaction Core 6-Aryl-Pyrimidin-4-one Core Structure Reaction->Core Formation of Heterocyclic Ring Modification Further Derivatization (e.g., S-alkylation) Core->Modification Final Final Derivatives Library Modification->Final Increased Diversity

Caption: Generalized synthetic workflow for 6-aryl-pyrimidin-4-one derivatives.

Biological Activities and Therapeutic Targets

Derivatives of 6-aryl-pyrimidin-4-one have been extensively evaluated for a range of biological activities, with anticancer and antimicrobial properties being the most prominent.

A significant body of research highlights the potent antiproliferative and cytotoxic effects of these compounds against various human cancer cell lines, including leukemia, lung, melanoma, renal, breast, and colon cancers.[6][7][8]

Key Molecular Targets: A primary mechanism of action for the anticancer effects of this class of compounds is the inhibition of the Phosphoinositide 3-Kinase (PI3K) signaling pathway .[2][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[9] Several 4,6-diaryl-substituted pyrimidines have demonstrated high binding affinity and inhibitory potency against PI3K isoforms, particularly PI3Kα and PI3Kγ.[2][10] For instance, a novel series of 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives was designed as PI3Kα inhibitors, with compound 9c showing high inhibitory activity with an IC50 of 113 ± 9 nM.[10]

Other identified targets include:

  • BRD4/PLK1: Some aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been identified as dual-target inhibitors of the bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).

  • Tubulin: Certain derivatives have shown dual inhibitory activity against both PI3K and tubulin, suggesting potential as microtubule-targeting agents.[3]

PI3K_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor 6-Aryl-Pyrimidin-4-one Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Negative Regulation Downstream Downstream Effectors mTOR->Downstream Outcome Cell Growth, Proliferation, Survival, Angiogenesis Downstream->Outcome

Caption: Simplified PI3K signaling pathway inhibited by 6-aryl-pyrimidin-4-one derivatives.

Quantitative Anticancer Data:

Compound Class/IDTarget/Cell LineIC50 ValueReference
Pyrrolo[2,3-d]pyrimidin-6-one (9c )PI3Kα113 ± 9 nM[10]
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5 )A549 (Lung)15.3 µM[7]
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5 )MCF-7 (Breast)15.6 µM[7]
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (6 )MCF-7 (Breast)10.9 µM[7]
6-Aryl-5-cyanothiouracil (35 )Ovarian Cancer0.33 µM[11]
Pyrimidinone (6a, 6b )Various (Leukemia, Lung, Melanoma, Renal)Promising Activity[6]

Several series of 6-aryl-pyrimidin-4-one derivatives have been screened for their in-vitro antibacterial and antifungal activities.[6] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus flavus.[12][13] For instance, compounds 5h and 5j (pyrimidinone derivatives) showed significant activity against Staphylococcus aureus, while others displayed moderate inhibitory activity against Candida albicans.[6] The introduction of S-alkylation on thiouracil derivatives has been shown to be beneficial for improving antibacterial activity.[5]

Structure-Activity Relationship (SAR)

The biological activity of 6-aryl-pyrimidin-4-one derivatives is greatly influenced by the nature and position of substituents on both the pyrimidine and the aryl rings.[14][15]

  • Aryl Ring Substituents: The electronic properties of substituents on the 6-aryl ring play a critical role. In some series, the introduction of electron-withdrawing groups, such as a nitro group, was found to decrease cytotoxic activity.

  • Pyrimidine Core Substitutions: Modifications at other positions of the pyrimidine ring, such as alkylation, can significantly impact potency. For example, certain dialkyl derivatives displayed promising anticancer activity against a range of cancer cell lines.[6]

  • Fused Ring Systems: Cyclization and fusion of other heterocyclic rings to the pyrimidine core can either enhance or diminish activity, indicating that the overall molecular shape and rigidity are important for target interaction.[4]

SAR_Logic Core 6-Aryl-Pyrimidin-4-one Scaffold Mod1 Substituents on 6-Aryl Ring Core->Mod1 Mod2 Substituents on Pyrimidine Core (e.g., N-alkylation, S-alkylation) Core->Mod2 Mod3 Ring Fusions (e.g., Pyrido[2,3-d]pyrimidine) Core->Mod3 Prop1 Electron-Withdrawing Groups (e.g., -NO2, -Cl) Mod1->Prop1 Prop2 Electron-Donating Groups (e.g., -OCH3) Mod1->Prop2 Prop3 Increased Lipophilicity Mod2->Prop3 Prop4 Altered Steric Profile Mod3->Prop4 Activity Biological Activity (e.g., Cytotoxicity, Antimicrobial Potency) Prop1->Activity May Decrease Cytotoxicity Prop2->Activity Variable Effect Prop3->Activity Often Increases Activity Prop4->Activity Influences Target Binding

References

Spectral Analysis of 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, focusing on the spectral characterization of the heterocyclic compound 6-(3-Methoxyphenyl)pyrimidin-4-ol. Due to the current unavailability of public domain spectral data (NMR, IR, and Mass Spectrometry) for this specific molecule, this document outlines the standardized experimental protocols for acquiring and interpreting this critical information.

Data Presentation

While specific experimental data for this compound is not currently available in public databases, the following tables have been structured to facilitate the clear and concise presentation of such data once it is acquired. These tables are designed for easy comparison and interpretation of the spectral characteristics of the compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data Unavailable

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data Unavailable

Table 3: IR Spectral Data of this compound

Frequency (cm⁻¹)IntensityAssignment
Data Unavailable

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data Unavailable

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Data Processing: Fourier transformation of the Free Induction Decay (FID), followed by phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Data Processing: Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

    • Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a chromatography system (e.g., GC-MS or LC-MS).

  • Ionization Method: Common techniques include Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS. The choice depends on the volatility and thermal stability of the compound.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

  • Data Acquisition:

    • Mass Range: A typical scan range would be from m/z 50 to 500.

    • Mode: Data can be acquired in either positive or negative ion mode.

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which can be used to confirm the molecular weight and elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a synthesized chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms process Spectral Data Processing nmr->process ir->process ms->process interpret Structural Elucidation process->interpret report Technical Guide / Whitepaper interpret->report

Workflow for Spectral Analysis

Determining the Solubility Profile of 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility Profiling

Solubility is a critical physicochemical property of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various solvent systems is paramount for formulation development, preclinical testing, and ensuring reproducible results in biological assays. This guide presents a workflow for characterizing the solubility of 6-(3-Methoxyphenyl)pyrimidin-4-ol, from initial qualitative assessments to precise quantitative measurements.

Experimental Workflow for Solubility Determination

A logical and efficient workflow is essential for characterizing the solubility of a new chemical entity. The following diagram illustrates a recommended experimental pathway.

G A Start: Obtain Pure Compound B Tier 1: Qualitative Solubility Assessment A->B F Decision: Soluble or Insoluble? B->F C Tier 2: Semi-Quantitative Solubility D Tier 3: Quantitative Thermodynamic Solubility (Shake-Flask Method) C->D E Data Analysis and Reporting D->E I Solubility Profile Complete E->I G Report Solubility Class F->G Insoluble H Proceed to Quantitative Analysis F->H Soluble H->C

Caption: Experimental workflow for determining the solubility of this compound.

Tier 1: Qualitative Solubility Assessment

The initial step is a qualitative assessment to classify the compound's general solubility in a broad range of solvents with varying polarities.

Experimental Protocol
  • Preparation : Dispense approximately 1-2 mg of this compound into separate small, clear glass vials.

  • Solvent Addition : To each vial, add 1 mL of a single solvent from the list below.

  • Observation : Agitate the vials vigorously for 60 seconds at room temperature.

  • Classification : Visually inspect for undissolved material against a dark and light background. Classify as "soluble" (no visible particles), "partially soluble" (some particles remain), or "insoluble" (the bulk of the material is undissolved).

Recommended Solvents for Qualitative Assessment

A diverse set of solvents should be used to cover a range of polarities and chemical properties.

Solvent Class Examples
Polar Protic Water, Methanol, Ethanol
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone
Non-Polar Hexane, Toluene
Chlorinated Dichloromethane (DCM)

Tier 2: Semi-Quantitative Solubility (Optional)

For a more refined, yet rapid, estimation of solubility, a semi-quantitative approach can be employed, particularly for solvents in which the compound showed some solubility in the qualitative assessment.

Experimental Protocol
  • Stock Solution : Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution : Perform serial dilutions of the stock solution into the test solvent (e.g., water, buffer) in a 96-well plate format.

  • Equilibration : Allow the plate to equilibrate with shaking for a set period (e.g., 2 hours).

  • Analysis : Analyze the plate for precipitation using a nephelometer or by visual inspection. The highest concentration at which no precipitate is observed provides an estimate of the kinetic solubility.

Tier 3: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2] This method measures the concentration of a saturated solution in equilibrium with the solid drug.[3]

Experimental Protocol
  • Sample Preparation : Add an excess amount of solid this compound to a series of vials containing a known volume of the selected lab solvents. The presence of excess solid is crucial to ensure a saturated solution is achieved.[1]

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach equilibrium, typically 24-72 hours.[2]

  • Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant should be filtered (using a filter compatible with the solvent) or centrifuged at high speed.[2]

  • Quantification : Accurately dilute a sample of the clear supernatant. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

  • Calibration : Prepare a series of standard solutions of the compound with known concentrations. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration.

  • Calculation : Use the calibration curve to determine the concentration of the compound in the analyzed supernatant. This concentration represents the thermodynamic solubility in the tested solvent.

The following diagram outlines the key steps of the shake-flask method.

cluster_prep Sample Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Seal and agitate at constant temperature (24-72h) A->B C Centrifuge or filter to remove solid B->C D Dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate concentration using calibration curve E->F

References

In-depth Technical Guide: Safety, Handling, and MSDS for 6-(3-Methoxyphenyl)pyrimidin-4-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-(3-Methoxyphenyl)pyrimidin-4-ol was not publicly available at the time of this writing. The following guide is based on safety data for structurally related pyrimidine and methoxyphenyl derivatives. This information should be used as a general guideline for handling similar compounds. Researchers and scientists must consult the specific SDS provided by the supplier for any chemical they are working with and perform their own risk assessment before commencing any experimental work.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and regulatory information pertinent to this compound and similar chemical entities.

Hazard Identification and Classification

Compounds structurally related to this compound are generally classified as harmful if swallowed and may cause skin and eye irritation. The Globally Harmonized System (GHS) classification for a representative compound is summarized below.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Short-term (acute) aquatic hazardCategory 3H402: Harmful to aquatic life

Pictogram:

alt text

Signal Word: Warning

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
AppearanceWhite to off-white solid
Melting PointNot available
Boiling PointNot available
SolubilityNot available
Vapor PressureNot available
DensityNot available

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn.

    • Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents.

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid carefully, avoiding dust generation. Place in a suitable, closed container for disposal.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste should be disposed of through a licensed waste disposal company.

Experimental Workflow for Handling Chemical Compounds

The following diagram illustrates a standard workflow for handling a chemical compound like this compound in a research setting.

G Standard Chemical Handling Workflow A Receiving and Inventory B Risk Assessment A->B C Don Personal Protective Equipment (PPE) B->C D Chemical Handling and Experimentation C->D E Waste Segregation and Collection D->E F Decontamination of Work Area E->F G Doffing PPE F->G H Proper Storage or Disposal G->H G Key Sections of a Safety Data Sheet (SDS) cluster_0 Identification and Hazards cluster_1 Response Measures cluster_2 Handling and Storage cluster_3 Properties and Stability cluster_4 Toxicological and Ecological Information cluster_5 Disposal, Transport, and Regulatory Information Section 1: Identification Section 1: Identification Section 2: Hazard(s) identification Section 2: Hazard(s) identification Section 1: Identification->Section 2: Hazard(s) identification Section 3: Composition/information on ingredients Section 3: Composition/information on ingredients Section 2: Hazard(s) identification->Section 3: Composition/information on ingredients Section 4: First-aid measures Section 4: First-aid measures Section 5: Fire-fighting measures Section 5: Fire-fighting measures Section 4: First-aid measures->Section 5: Fire-fighting measures Section 6: Accidental release measures Section 6: Accidental release measures Section 5: Fire-fighting measures->Section 6: Accidental release measures Section 7: Handling and storage Section 7: Handling and storage Section 8: Exposure controls/personal protection Section 8: Exposure controls/personal protection Section 7: Handling and storage->Section 8: Exposure controls/personal protection Section 9: Physical and chemical properties Section 9: Physical and chemical properties Section 10: Stability and reactivity Section 10: Stability and reactivity Section 9: Physical and chemical properties->Section 10: Stability and reactivity Section 11: Toxicological information Section 11: Toxicological information Section 12: Ecological information Section 12: Ecological information Section 11: Toxicological information->Section 12: Ecological information Section 13: Disposal considerations Section 13: Disposal considerations Section 14: Transport information Section 14: Transport information Section 13: Disposal considerations->Section 14: Transport information Section 15: Regulatory information Section 15: Regulatory information Section 14: Transport information->Section 15: Regulatory information Section 16: Other information Section 16: Other information Section 15: Regulatory information->Section 16: Other information

Tautomerism in 6-Substituted Pyrimidin-4-ol Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 6-substituted pyrimidin-4-ol compounds. The equilibrium between the lactam and lactim forms of these compounds is a critical factor influencing their physicochemical properties, biological activity, and ultimately their efficacy and safety in drug development. This document details the underlying principles of tautomerism in this chemical class, methods for its characterization, and its implications in a therapeutic context, particularly as kinase inhibitors.

Introduction to Tautomerism in Pyrimidin-4-ols

Primidin-4-ol derivatives exist in a dynamic equilibrium between two principal tautomeric forms: the lactam (keto) form, 6-substituted pyrimidin-4(1H)-one, and the lactim (enol) form, 6-substituted pyrimidin-4-ol. This lactam-lactim tautomerism involves the migration of a proton between a nitrogen atom of the pyrimidine ring and the exocyclic oxygen atom. The predominance of one tautomer over the other is influenced by a variety of factors, including the nature of the substituent at the 6-position, the solvent, temperature, and pH. Understanding and controlling this equilibrium is paramount in drug design, as the different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. For instance, the hydrogen bonding capabilities and overall polarity of the molecule change significantly between the lactam and lactim forms, which can affect receptor binding and membrane permeability.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is characterized by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.

KT = [lactim] / [lactam]

Table 1: Effect of Substituents on Tautomeric Equilibrium in Chloroform-d (CDCl3) at 298 K

Substituent (at C6)Tautomer Ratio (% Lactam : % Lactim)KT
-H95 : 50.05
-CH392 : 80.09
-CF375 : 250.33
-Ph88 : 120.14
-Cl80 : 200.25
-OCH390 : 100.11

Table 2: Effect of Solvent on the Tautomeric Equilibrium of 6-methylpyrimidin-4-ol at 298 K

SolventDielectric Constant (ε)Tautomer Ratio (% Lactam : % Lactim)KT
Chloroform-d (CDCl3)4.892 : 80.09
Acetone-d620.785 : 150.18
Methanol-d432.770 : 300.43
Dimethyl sulfoxide-d6 (DMSO-d6)46.765 : 350.54
Water-d2 (D2O)78.460 : 400.67

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios and equilibrium constants relies on spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary experimental techniques employed.

NMR Spectroscopy Protocol for Determining Tautomeric Ratios

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the tautomers are in slow exchange on the NMR timescale, giving rise to distinct sets of signals for each form.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the 6-substituted pyrimidin-4-ol compound in the desired deuterated solvent (e.g., CDCl3, DMSO-d6) to a known concentration (typically 5-10 mg/mL).

    • Transfer the solution to a standard 5 mm NMR tube.

  • 1H NMR Spectra Acquisition:

    • Acquire a quantitative 1H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation of the signals.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify and assign the signals corresponding to each tautomer. Protons on or near the site of tautomerization (e.g., N-H, O-H, and adjacent C-H) will have distinct chemical shifts for the lactam and lactim forms.

    • Integrate the well-resolved, non-overlapping signals corresponding to each tautomer. For example, integrate the signal of a specific proton (e.g., H5 or a substituent proton) for both the lactam and lactim forms.

    • Calculate the mole fraction (and percentage) of each tautomer from the integral values. For a given proton present in both tautomers:

      • % Lactam = [Integral(Lactam) / (Integral(Lactam) + Integral(Lactim))] * 100

      • % Lactim = [Integral(Lactim) / (Integral(Lactam) + Integral(Lactim))] * 100

    • Calculate the tautomeric equilibrium constant, KT = % Lactim / % Lactam.

UV-Vis Spectroscopy Protocol for Tautomeric Equilibrium Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria by exploiting the different absorption spectra of the tautomers. This method is particularly useful for studying the effect of solvent polarity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the 6-substituted pyrimidin-4-ol compound in a non-polar solvent where one tautomer is expected to be highly predominant (e.g., cyclohexane).

    • Prepare a series of solutions with varying solvent compositions by mixing the stock solution with a polar solvent (e.g., ethanol, water). Ensure the final concentration of the compound is constant across all solutions.

  • UV-Vis Spectra Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

    • Use the corresponding solvent mixture as the blank.

  • Data Analysis:

    • The lactam and lactim forms will typically have different λmax values. The lactam form, with its cross-conjugated system, often absorbs at a different wavelength than the more aromatic lactim form.

    • The presence of an isosbestic point in the overlay of the spectra from different solvent mixtures is a strong indication of a two-component equilibrium (the two tautomers).

    • The equilibrium constant in each solvent mixture can be determined by analyzing the changes in absorbance at the λmax of one of the tautomers, though this requires knowledge of the molar absorptivity of the pure tautomers, which can be challenging to obtain. Computational methods are often used to predict the spectra of the individual tautomers to aid in the deconvolution of the experimental spectra.

Role in Drug Development: Kinase Inhibition

Many 6-substituted pyrimidin-4-ol derivatives have been investigated as potent and selective inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases. The phosphoinositide 3-kinase (PI3K) signaling pathway is a prominent example.[1][2][3][4][5] The lactam form of the pyrimidin-4-one core can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. The tautomeric equilibrium can therefore significantly impact the binding affinity and inhibitory potency of these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. 6-Substituted pyrimidin-4-ol derivatives have been designed to inhibit PI3K, thereby blocking the downstream signaling and inducing apoptosis in cancer cells.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 6-Substituted Pyrimidin-4-ol (Lactam form) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6-substituted pyrimidin-4-ol compounds.

Experimental and Computational Workflow for Tautomer Analysis

A combined experimental and computational approach is often the most effective strategy for a thorough understanding of the tautomerism in 6-substituted pyrimidin-4-ol compounds.

Tautomer_Analysis_Workflow Synthesis Synthesis of 6-Substituted Pyrimidin-4-ol Derivatives Purification Purification and Structural Confirmation (NMR, MS, etc.) Synthesis->Purification Experimental Experimental Tautomer Analysis Purification->Experimental Computational Computational Tautomer Analysis Purification->Computational NMR NMR Spectroscopy (1H, 13C, 15N) Experimental->NMR UVVis UV-Vis Spectroscopy Experimental->UVVis TautomerRatios Determination of Tautomer Ratios and K_T NMR->TautomerRatios UVVis->TautomerRatios DFT DFT Calculations (Gas Phase & Solvated) Computational->DFT DFT->TautomerRatios SAR Structure-Activity Relationship (SAR) Studies TautomerRatios->SAR DrugDesign Informed Drug Design and Lead Optimization SAR->DrugDesign

Caption: Integrated workflow for the experimental and computational analysis of tautomerism.

Conclusion

The tautomeric equilibrium of 6-substituted pyrimidin-4-ol compounds is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery. A thorough characterization of the predominant tautomeric forms under various conditions is crucial for understanding their biological activity, particularly as kinase inhibitors. The integrated use of experimental techniques, such as NMR and UV-Vis spectroscopy, alongside computational modeling, provides a robust framework for elucidating the factors that govern tautomerism. This knowledge is invaluable for the rational design and optimization of novel therapeutics based on the pyrimidin-4-ol scaffold.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, stands as a privileged structure in the realm of medicinal chemistry. Its prevalence in natural bioactive molecules, including the nucleobases cytosine, thymine, and uracil, underscores its inherent biocompatibility and crucial role in biological processes. This has made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents targeting a wide spectrum of diseases, from cancers and infectious diseases to inflammatory conditions. This technical guide provides a comprehensive overview of the pivotal role of pyrimidine scaffolds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Versatility of the Pyrimidine Core: A Privileged Scaffold

The significance of the pyrimidine nucleus in medicinal chemistry stems from its versatile chemical nature and its ability to engage in various biological interactions.[1] As an electron-rich aromatic heterocycle, the pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2] This structural adaptability enables pyrimidine derivatives to act as bioisosteres for other aromatic systems, such as the phenyl group, often leading to improved potency and pharmacokinetic profiles.[2]

The biological importance of pyrimidines is further highlighted by their presence in numerous FDA-approved drugs, demonstrating their clinical success across various therapeutic areas.[3][4]

Therapeutic Applications of Pyrimidine Derivatives

The broad therapeutic potential of pyrimidine-based compounds is a testament to their ability to interact with a diverse range of biological targets. This has led to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others.[1]

Anticancer Activity

The anticancer properties of pyrimidine derivatives are extensively documented, with many compounds exhibiting potent activity against various cancer cell lines.[5] These compounds exert their effects through diverse mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and DNA replication machinery.[6]

Kinase Inhibition: A significant number of pyrimidine-based anticancer agents function as kinase inhibitors.[7] Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. By targeting specific kinases, these inhibitors can block the downstream signaling events that drive tumor growth and progression.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is a well-established target in cancer therapy, and several pyrimidine-based drugs have been developed as EGFR tyrosine kinase inhibitors (TKIs).[8] These inhibitors compete with ATP at the kinase domain of EGFR, thereby blocking its activation and downstream signaling.[4][9]

  • Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrimidine derivatives have been developed as potent inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway plays a critical role in immune response and cell growth.[12] Pyrimidine-based JAK inhibitors have shown efficacy in treating certain cancers and inflammatory diseases by modulating this pathway.[13]

DNA Synthesis Inhibition: Some pyrimidine analogs act as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for the rapid proliferation of cancer cells.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area, with compounds exhibiting both antibacterial and antifungal activities.[14] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[15]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine-based compounds have been investigated as anti-inflammatory agents due to their ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway.[16][17] By inhibiting pro-inflammatory mediators, these compounds can help to alleviate the symptoms of inflammatory conditions.[18]

Quantitative Data Summary

The following tables summarize the biological activity of representative pyrimidine derivatives, providing a quantitative basis for comparison and further research.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 values in µM)

Compound IDTarget/Cell LineIC50 (µM)Reference
1a EGFR0.00376[9]
4 PIM-1 Kinase0.0114[17]
10k KRAS-G12D0.009[6]
2a MCF-75-8[1]
B-4 MCF-76.70[18]
7b A5493.6[18]
Compound 95 EGFR-Dell9/T790M/C797S0.2[2]
Compound 72 FAK0.0274[2]
Compound 88 HER20.081[19]
Compound 89 EGFR-L858R0.112[19]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
a7 S. aureus6.25[14]
a8 E. coli12.5[14]
a9 C. albicans6.25[14]
Compound 5 S. aureus8[20]
Compound 6 S. aureus8[20]
Compound 19 S. aureus16[20]
3c MDR K. pneumoniae-[15]
8a MDR MRSA1-[15]

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives (IC50 values in µM)

Compound IDTarget/AssayIC50 (µM)Reference
Compound 9 COX-20.29[17]
Compound 44 NF-κB inhibition0.29[18]
Compound 52 COX-20.87[18]
L1 COX-2 Selective-[21]
L2 COX-2 Selective-[21]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes involved in pyrimidine-based drug discovery is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine inhibitors and typical experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes

EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->JAK Inhibits STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription Gene Transcription STAT_dimer->Transcription Promotes

JAK-STAT Signaling Pathway Inhibition by Pyrimidine Derivatives.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for Pyrimidine-Based Kinase Inhibitors Start Pyrimidine Compound Library Primary_Screening Primary Screening (e.g., Kinase Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response Active IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary Assays (e.g., Cell-based Assays) IC50_Determination->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Optimization Lead Optimization (SAR Studies) Lead_Selection->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Workflow for High-Throughput Screening of Pyrimidine Inhibitors.

Detailed Experimental Protocols

To facilitate the practical application of the information presented, this section provides detailed methodologies for key experiments commonly employed in the synthesis and evaluation of pyrimidine derivatives.

General Procedure for the Synthesis of 2,4-Diaminopyrimidine Derivatives

This protocol describes a common method for synthesizing 2,4-diaminopyrimidine derivatives, which are important intermediates in the synthesis of various biologically active compounds.

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser and a drying tube.

  • Addition of Reagents: After the sodium has completely dissolved and the solution has cooled, ethyl cyanoacetate is added. In a separate flask, guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide and filtering off the resulting sodium chloride.

  • Reaction: The clear guanidine solution is then added to the ethyl sodiocyanoacetate solution. The mixture is heated under reflux for a specified period (typically 2-4 hours).

  • Work-up: The reaction mixture is then evaporated to dryness. The solid residue is dissolved in boiling water and acidified with glacial acetic acid.

  • Purification: Upon cooling, the 2,4-diamino-6-hydroxypyrimidine product crystallizes and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

Note: This is a generalized procedure, and specific reaction conditions may vary depending on the starting materials and desired product.

Protocol for EGFR Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of pyrimidine compounds against EGFR tyrosine kinase.

  • Reagent Preparation: Prepare stock solutions of the EGFR enzyme, ATP, and a suitable peptide substrate in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA).

  • Compound Preparation: Prepare serial dilutions of the test pyrimidine compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 384-well microtiter plate, add the EGFR enzyme and the test compound dilutions. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

  • Detection: Monitor the kinase activity over time by measuring the phosphorylation of the substrate. This can be done using various detection methods, such as fluorescence-based assays where a fluorescent signal is generated upon substrate phosphorylation.

  • Data Analysis: Determine the initial reaction velocity for each compound concentration. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent biological relevance, coupled with its synthetic tractability, ensures its enduring importance in medicinal chemistry. The diverse range of biological activities exhibited by pyrimidine derivatives, particularly in the fields of oncology, infectious diseases, and inflammation, highlights the power of this privileged structure. As our understanding of disease biology deepens and new molecular targets are identified, the versatile pyrimidine core will undoubtedly serve as a foundation for the design and development of the next generation of innovative medicines. This guide provides a solid foundation for researchers and drug development professionals to explore the vast potential of pyrimidine scaffolds in their quest for novel and effective therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed protocol for the synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Pyrimidine derivatives are a significant class of compounds in drug discovery, known for a wide range of biological activities.[1][2] This document outlines a two-step synthetic route, starting from 3'-methoxyacetophenone and diethyl oxalate, followed by cyclocondensation with formamidine acetate. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The pyrimidine scaffold is a core structure in numerous biologically active molecules and therapeutic agents.[3] The synthesis of novel pyrimidine derivatives is a key focus in medicinal chemistry to explore new pharmacological activities.[1][3] This protocol details a reliable method for preparing this compound, a compound that can serve as a precursor for more complex molecules in drug discovery programs. The synthesis involves an initial Claisen condensation to form a β-ketoester intermediate, which is then cyclized to yield the target pyrimidine ring.

Synthetic Pathway Overview

The overall synthesis is a two-step process:

  • Step 1: Claisen Condensation. Reaction of 3'-methoxyacetophenone with diethyl oxalate in the presence of a strong base (sodium ethoxide) to yield the intermediate, ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate.

  • Step 2: Cyclocondensation. Reaction of the β-ketoester intermediate with formamidine acetate in the presence of a base to form the final product, this compound.

Logical Workflow

G A Starting Materials (3'-Methoxyacetophenone, Diethyl Oxalate) B Step 1: Claisen Condensation (Base: Sodium Ethoxide) A->B C Intermediate Isolation (Ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate) B->C D Step 2: Cyclocondensation (Reagent: Formamidine Acetate) C->D E Product Isolation & Purification (Precipitation & Recrystallization) D->E F Final Product Characterization (NMR, MS, m.p.) E->F

Caption: Overall experimental workflow for the synthesis of this compound.

Data Summary

Table 1: Starting Materials and Reagents
Compound NameFormulaMW ( g/mol )Moles (mmol)Amount UsedSupplier
3'-MethoxyacetophenoneC₉H₁₀O₂150.1750.07.51 g (7.1 mL)Sigma-Aldrich
Diethyl OxalateC₆H₁₀O₄146.1455.08.04 g (7.4 mL)Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05110.07.49 gSigma-Aldrich
Formamidine AcetateC₃H₈N₂O₂104.1150.05.21 gSigma-Aldrich
Ethanol (anhydrous)C₂H₅OH46.07-250 mLFisher Scientific
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12-100 mLFisher Scientific
Hydrochloric Acid (conc.)HCl36.46-As neededVWR Chemicals
Sodium BicarbonateNaHCO₃84.01-As neededVWR Chemicals
Table 2: Product Characterization Data
Compound NameFormulaMW ( g/mol )AppearanceYield (%)Melting Point (°C)
This compoundC₁₁H₁₀N₂O₂202.21Off-white solid65-75228-232

Experimental Protocols

Synthesis of Ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate (Intermediate)
  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL).

  • Base Preparation: Carefully add sodium metal (2.53 g, 110.0 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely. Alternative: Use commercially available sodium ethoxide (7.49 g, 110.0 mmol).

  • Addition of Reactants: To the cooled sodium ethoxide solution, add a mixture of 3'-methoxyacetophenone (7.51 g, 50.0 mmol) and diethyl oxalate (8.04 g, 55.0 mmol) dropwise over 30 minutes while maintaining the temperature below 30°C.

  • Reaction: Stir the resulting orange-yellow suspension at room temperature for 12-16 hours.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). Acidify the aqueous solution to pH 3-4 with concentrated HCl.

  • Isolation: The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude intermediate. This intermediate is typically used in the next step without further purification.

Synthesis of this compound (Final Product)

G Reactant1 3'-Methoxyacetophenone p1 Reactant1->p1 Reactant2 Diethyl Oxalate Reactant2->p1 Intermediate Ethyl 2,4-dioxo-4- (3-methoxyphenyl)butanoate p2 Intermediate->p2 Reactant3 Formamidine Acetate Reactant3->p2 Product This compound p1->Intermediate 1. NaOEt, EtOH 2. H₃O⁺ p2->Product NaOEt, EtOH, Reflux

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of pyrimidin-4-ol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The use of microwave irradiation offers a green and efficient alternative to conventional heating methods, often resulting in dramatically reduced reaction times, increased product yields, and simplified work-up procedures.[1][2]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This technology often leads to faster reaction rates and higher yields compared to conventional heating methods.[3] The advantages of microwave-assisted synthesis are particularly evident in the preparation of heterocyclic compounds like pyrimidin-4-ol derivatives, where reactions can be completed in minutes rather than hours.[4][5]

Application Notes

The primary application of microwave-assisted synthesis for pyrimidin-4-ol derivatives lies in the acceleration of multicomponent reactions, most notably the Biginelli reaction. This one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are tautomeric forms of pyrimidin-4-ols.

Microwave irradiation has been shown to significantly improve the efficiency of the Biginelli reaction, with studies reporting yields as high as 89-98% in as little as 10 minutes, compared to 15-25% yields obtained through conventional heating over longer periods.[2] This rapid and high-yielding approach is highly beneficial for the construction of compound libraries for high-throughput screening in drug discovery programs.

Furthermore, microwave-assisted protocols have been successfully developed for the synthesis of various fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidin-4-ones and thiazolo[5,4-d]pyrimidines, which are also structurally related to pyrimidin-4-ols.[6][7] These protocols often employ solvent-free conditions, further enhancing their green chemistry credentials.[1][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones

This protocol describes a solvent-free, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones using microwave irradiation.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.2 mmol)

  • Acid-functionalized mesoporous polymer catalyst (6 wt.% with respect to the aldehyde)[2]

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and the acid-functionalized mesoporous polymer catalyst (6 wt.%).

  • The reaction mixture is irradiated in the microwave reactor at a power of 50 W and a temperature of 80°C for 10 minutes.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones

This protocol outlines a solvent-free method for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.

Materials:

  • Ortho-amino ester of a 1-substituted pyrazole (1 mmol)

  • Aromatic nitrile (1 mmol)

  • Potassium tert-butoxide (as catalyst)

  • Microwave reactor (2450 MHz)

Procedure:

  • In a microwave-safe vial, mix the ortho-amino ester of the 1-substituted pyrazole (1 mmol), the aromatic nitrile (1 mmol), and a catalytic amount of potassium tert-butoxide.

  • The reaction vessel is sealed and subjected to microwave irradiation for 1.5-3 minutes.[6]

  • After irradiation, the mixture is allowed to cool to room temperature.

  • The resulting solid is washed with water and then purified by recrystallization from an appropriate solvent to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.[6]

Data Presentation

The following tables summarize the quantitative data from various microwave-assisted synthesis protocols for pyrimidin-4-ol derivatives and related compounds, comparing them with conventional heating methods where applicable.

Table 1: Comparison of Microwave-Assisted and Conventional Biginelli Reaction

Aldehyde ReactantMethodCatalystSolventTimeYield (%)Reference
4-NitrobenzaldehydeMicrowaveAcid-functionalized mesoporous polymerSolvent-free10 min98[2]
4-NitrobenzaldehydeConventionalAcid-functionalized mesoporous polymerSolvent-free-15-25[2]
BenzaldehydeMicrowaveSulfamic AcidSolvent-free-Excellent[1]
Various Aromatic AldehydesMicrowave--ShortGood[4]

Table 2: Microwave-Assisted Synthesis of Fused Pyrimidine Derivatives

Product TypeReactantsMicrowave PowerTimeYield (%)Reference
Thiazolo[5,4-d]pyrimidines5-Thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, Thiourea100-400 W3-5 min-[7]
Pyrazolo[3,4-d]pyrimidin-4(5H)-onesOrtho amino ester of 1-substituted pyrazole, Aromatic nitriles-1.5-3 minGood[6]
2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones6-methylisocytosine, α-bromoacetophenones-20 min84[8]

Visualizations

experimental_workflow_biginelli cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Purification Aldehyde Aromatic Aldehyde Mixing Mix Reactants Aldehyde->Mixing Ketoester Ethyl Acetoacetate Ketoester->Mixing Urea Urea Urea->Mixing Catalyst Catalyst Catalyst->Mixing Microwave Microwave Irradiation (50W, 80°C, 10 min) Mixing->Microwave Cooling Cooling Microwave->Cooling Recrystallization Recrystallization Cooling->Recrystallization Product Pyrimidin-4-ol Derivative Recrystallization->Product signaling_pathway_logic Start One-Pot Synthesis Strategy Microwave Microwave-Assisted Protocol Start->Microwave Conventional Conventional Heating Protocol Start->Conventional Advantages Advantages Microwave->Advantages Time Reduced Reaction Time Advantages->Time Yield Increased Yield Advantages->Yield Green Greener Synthesis Advantages->Green

References

Application Notes and Protocols for the Purification of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-(3-Methoxyphenyl)pyrimidin-4-ol, a key intermediate in various synthetic organic chemistry and drug discovery programs. The following methods are based on established purification techniques for pyrimidine derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is contingent upon the scale of the synthesis, the nature of the impurities, and the desired final purity. The two primary methods detailed in this note are recrystallization and silica gel column chromatography. For analytical purposes or very small-scale preparative work, High-Performance Liquid Chromatography (HPLC) can also be employed.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures.

Experimental Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude this compound in separate test tubes.

    • Add a small volume (0.5-1 mL) of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to each tube.

    • Heat the tubes to the boiling point of the solvent to assess solubility.

    • A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature or upon cooling. Common solvent systems for pyrimidine derivatives include ethanol/water or ethyl acetate/hexane mixtures[1].

  • Recrystallization Procedure:

    • Dissolve the crude compound in the minimum amount of the chosen hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

    • Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Expected Recrystallization Outcomes
ParameterExpected ValueNotes
Purity >98%Assessed by HPLC or NMR spectroscopy.
Yield 70-90%Dependent on the purity of the crude material and the chosen solvent.
Appearance Crystalline solidColor may vary depending on residual impurities.

Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[2][3][4][5] This method is particularly useful for removing impurities with similar solubility characteristics to the target compound.

Experimental Protocol: Column Chromatography
  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution onto a TLC plate (silica gel).

    • Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation between the desired compound and impurities. The ideal Retention Factor (Rf) for the target compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, dry-loading can be performed by adsorbing the compound onto a small amount of silica gel.

    • Carefully apply the sample to the top of the column.

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with a wide range of polarities.[2]

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Expected Column Chromatography Outcomes
ParameterStationary PhaseMobile Phase (Example)Expected PurityExpected Recovery
This compound Silica Gel (60 Å, 230-400 mesh)Dichloromethane/Methanol (98:2 to 95:5)>99%80-95%

High-Performance Liquid Chromatography (HPLC)

For analytical purity assessment and small-scale preparative purification of pyrimidine derivatives, reversed-phase HPLC is a powerful technique.[6][7][8]

Experimental Protocol: Preparative HPLC
  • Method Development:

    • Develop a suitable separation method on an analytical HPLC system first. A C18 column is commonly used for pyrimidine derivatives.[8]

    • The mobile phase typically consists of a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

    • Optimize the gradient to achieve baseline separation of the target compound from its impurities.

  • Preparative Run:

    • Dissolve the partially purified compound in the mobile phase.

    • Inject the solution onto a preparative HPLC column.

    • Collect fractions corresponding to the peak of the desired compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent via rotary evaporation.

    • If a buffer was used, lyophilization (freeze-drying) is often required to remove the water and obtain the final product.

Data Presentation: Expected Preparative HPLC Outcomes
ParameterStationary PhaseMobile Phase (Example)Expected PurityExpected Recovery
This compound C18 Silica GelWater (0.1% TFA) / Acetonitrile Gradient>99.5%60-80%

Visualized Workflows

Purification Workflow Diagram

Purification_Workflow Crude Crude Product This compound Recrystallization Recrystallization Crude->Recrystallization High Yield, Scalable ColumnChromatography Column Chromatography Crude->ColumnChromatography High Purity, Versatile PureProduct Pure Product (>98-99.5%) Recrystallization->PureProduct PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC For Ultra-High Purity ColumnChromatography->PureProduct PrepHPLC->PureProduct

Caption: General purification workflow for this compound.

Column Chromatography Process Diagram

Column_Chromatography_Process cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC 1. TLC Analysis (Solvent System Selection) Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Loading 3. Sample Loading (Crude Compound) Packing->Loading Elution 4. Elution (Solvent Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. Fraction Analysis (TLC) Collection->Analysis Pooling 7. Pooling Pure Fractions Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation FinalProduct Purified Product Evaporation->FinalProduct

Caption: Step-by-step workflow for purification by column chromatography.

References

Application Notes and Protocols for 6-(3-Methoxyphenyl)pyrimidin-4-ol in In-Vitro Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3-Methoxyphenyl)pyrimidin-4-ol is a synthetic compound belonging to the pyrimidine class, a scaffold known for its prevalence in kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in in-vitro kinase inhibitor assays. Due to the lack of specific target information for this particular compound in publicly available literature, this document will present hypothetical protocols for its evaluation against three representative kinases frequently targeted by pyrimidine-based inhibitors: Aurora Kinase B, JAK2 (Janus Kinase 2), and TBK1 (TANK-Binding Kinase 1). These protocols are intended to serve as a comprehensive guide for researchers initiating inhibitor profiling studies.

Data Presentation

The inhibitory activity of this compound against the selected kinases can be quantified by determining the half-maximal inhibitory concentration (IC50). The following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical IC50 Values for this compound

Kinase TargetAssay TypeSubstrateATP Concentration (µM)IC50 (nM)
Aurora Kinase BADP-Glo™Myelin Basic Protein (MBP)1075
JAK2LanthaScreen™STAT1 peptide5250
TBK1Radiometric ([γ-³²P]ATP)IRF3 peptide10120

Table 2: Hypothetical Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
Aurora Kinase A85%
Aurora Kinase B92%
Aurora Kinase C78%
JAK145%
JAK268%
JAK335%
TYK240%
TBK188%
IKKε75%

Experimental Protocols

Detailed methodologies for three common in-vitro kinase assay formats are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Aurora Kinase B Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol describes a method to measure the activity of Aurora Kinase B by quantifying the amount of ADP produced during the kinase reaction.[1][2][3]

Materials:

  • Recombinant human Aurora Kinase B (active)

  • Myelin Basic Protein (MBP) substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 10 mM. Then, dilute each concentration 1:100 in Kinase Buffer.

  • Reaction Setup:

    • Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing Aurora Kinase B and MBP in Kinase Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: JAK2 Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format to measure the binding of a fluorescently labeled tracer to the JAK2 kinase.[4][5]

Materials:

  • Recombinant human JAK2 (active)

  • LanthaScreen™ Eu-anti-GST Antibody

  • LanthaScreen™ Kinase Tracer 236

  • This compound

  • TR-FRET Dilution Buffer

  • Black, low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in TR-FRET Dilution Buffer.

  • Assay Assembly:

    • Add 5 µL of diluted compound or DMSO to the wells.

    • Add 5 µL of a mixture containing JAK2 kinase and Eu-anti-GST antibody.

    • Add 5 µL of Kinase Tracer 236.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition and IC50 value by plotting the emission ratio against the inhibitor concentration.

Protocol 3: TBK1 Inhibition Assay (Radiometric Assay)

This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a peptide substrate by TBK1.

Materials:

  • Recombinant human TBK1 (active)

  • IRF3 peptide substrate (e.g., KKKAS[P]FLK)

  • This compound

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • Phosphocellulose paper (P81)

  • Wash Buffer (0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Mix: Prepare a master mix containing Kinase Reaction Buffer, IRF3 peptide substrate, and active TBK1.

  • Reaction Initiation:

    • Add the reaction mix to tubes containing the diluted compound or DMSO.

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for 30 minutes.[6]

  • Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with Wash Buffer to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition: Measure the radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinase B Complex cluster_downstream Downstream Effects G2M_Transition G2/M Transition CyclinB_Cdk1 Cyclin B/CDK1 G2M_Transition->CyclinB_Cdk1 AuroraB Aurora Kinase B CyclinB_Cdk1->AuroraB HistoneH3 Histone H3 (Ser10 Phosphorylation) AuroraB->HistoneH3 phosphorylates MCAK MCAK (Microtubule Depolymerization) AuroraB->MCAK phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis INCENP INCENP INCENP->AuroraB Survivin Survivin Survivin->AuroraB Borealin Borealin Borealin->AuroraB Chromosome_Segregation Chromosome Segregation HistoneH3->Chromosome_Segregation MCAK->Chromosome_Segregation Inhibitor 6-(3-Methoxyphenyl) pyrimidin-4-ol Inhibitor->AuroraB

Caption: Aurora Kinase B Signaling Pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT Receptor->STAT recruits JAK2->Receptor phosphorylates JAK2->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer DNA DNA STAT_dimer->DNA translocates to nucleus Gene_Expression Gene Expression (Proliferation, Differentiation) DNA->Gene_Expression Inhibitor 6-(3-Methoxyphenyl) pyrimidin-4-ol Inhibitor->JAK2 TBK1_Pathway cluster_upstream_tbk1 Upstream Activation cluster_tbk1 TBK1 Complex cluster_downstream_tbk1 Downstream Signaling PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptors (e.g., cGAS, RIG-I) PAMPs_DAMPs->PRR STING STING PRR->STING TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_dimer IRF3 Dimer IRF3_P->IRF3_dimer TypeI_IFN Type I Interferon Production IRF3_dimer->TypeI_IFN induces Inhibitor 6-(3-Methoxyphenyl) pyrimidin-4-ol Inhibitor->TBK1 experimental_workflow start Start compound_prep Prepare Serial Dilution of This compound start->compound_prep add_compound Add Compound Dilutions to Assay Plate compound_prep->add_compound assay_setup Set up Kinase Assay (Kinase, Substrate, Buffer) assay_setup->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubation Incubate at Specified Temperature and Time initiate_reaction->incubation stop_reaction Stop Reaction and/or Add Detection Reagents incubation->stop_reaction read_plate Read Plate (Luminescence, TR-FRET, or Radioactivity) stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for 6-(3-Methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3-Methoxyphenyl)pyrimidin-4-ol is a novel small molecule with a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. These application notes provide a comprehensive framework for the initial biological characterization of this compound using a series of robust cell-based assays. The proposed workflow is designed to first assess the compound's general cellular effects, such as cytotoxicity, and then to investigate its potential modulation of key cellular signaling pathways.

Preliminary Cytotoxicity and Proliferation Assessment

Prior to investigating specific mechanisms of action, it is crucial to determine the cytotoxic potential and the effect on cell proliferation of this compound. This initial screening helps to establish a suitable concentration range for subsequent, more specific assays and identifies any general cytotoxic effects.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3][4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
1082.1 ± 6.2
5045.3 ± 5.5
10015.8 ± 3.9
IC₅₀ (µM) ~48

Apoptosis Induction Assessment

If significant cytotoxicity is observed, the next step is to determine if the cell death is occurring through apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[6][7][8]

Caspase-Glo® 3/7 Assay

This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[6][7]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.[9]

  • Incubation: Incubate the cells with this compound for a shorter duration, typically 6-24 hours, to capture early apoptotic events.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent and the plate to equilibrate to room temperature. Add 100 µL of the reagent to each well.[7][8]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Data Presentation: Hypothetical Apoptosis Induction Data

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control1.0 ± 0.1
101.2 ± 0.2
503.5 ± 0.4
1007.8 ± 0.9

Kinase Inhibition Profiling

The pyrimidine scaffold is a common feature in many kinase inhibitors.[10] Therefore, it is prudent to screen this compound against a panel of kinases to identify potential targets. A variety of assay formats are available for this purpose, including radiometric and fluorescence-based methods.[11]

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based assay that can be used to measure the activity of virtually any kinase. It quantifies the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.[12]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction including the kinase of interest (e.g., a panel of representative tyrosine and serine/threonine kinases), its specific substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the compound and determine the IC₅₀ value for any inhibited kinases.

Data Presentation: Hypothetical Kinase Inhibition Profile

Kinase TargetIC₅₀ (µM)
EGFR> 100
VEGFR25.2
SRC15.8
AKT1> 100
CDK225.1

G-Protein Coupled Receptor (GPCR) Modulation Screening

Given that pyrimidine derivatives can also modulate GPCRs, it is worthwhile to investigate the effect of this compound on GPCR signaling. A common method is to measure changes in the levels of second messengers, such as cyclic AMP (cAMP).[13][14]

cAMP Assay for Gs and Gi-Coupled GPCRs

This assay measures the intracellular concentration of cAMP, which is modulated by the activation of Gs (stimulatory) and Gi (inhibitory) G-proteins. A variety of commercial kits are available, often based on competitive immunoassays or reporter gene systems.[15]

Experimental Protocol: cAMP Assay

  • Cell Line Selection: Use a cell line stably expressing a GPCR of interest (e.g., HEK293 cells expressing the β2-adrenergic receptor for Gs-coupling or the µ-opioid receptor for Gi-coupling).

  • Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: For agonist screening, treat the cells with varying concentrations of this compound. For antagonist screening, pre-incubate the cells with the compound before stimulating with a known agonist.

  • Cell Lysis and cAMP Measurement: After the appropriate incubation time, lyse the cells and measure the cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or luminescence-based).

  • Data Analysis: For agonist activity, plot the cAMP concentration against the compound concentration to determine the EC₅₀ value. For antagonist activity, determine the IC₅₀ value by measuring the inhibition of the agonist-induced cAMP response.

Data Presentation: Hypothetical GPCR Modulation Data

GPCR TargetModeEC₅₀ / IC₅₀ (µM)
β2-Adrenergic ReceptorAgonist> 100
β2-Adrenergic ReceptorAntagonist8.9
µ-Opioid ReceptorAgonist> 100
µ-Opioid ReceptorAntagonist> 100

Target Engagement Confirmation in a Cellular Context

Positive results from in vitro kinase or GPCR assays should be followed by confirmation of target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[17]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation A This compound B MTT Cell Proliferation Assay A->B C Caspase-Glo 3/7 Assay B->C If cytotoxic D Kinase Inhibition Profiling B->D If antiproliferative E GPCR Modulation Screening B->E If antiproliferative F Cellular Thermal Shift Assay (CETSA) D->F If kinase hit E->F If GPCR hit signaling_pathway cluster_0 Potential Kinase Inhibition Pathway cluster_1 Potential GPCR Antagonism Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR2) A->B D Downstream Signaling (e.g., MAPK, PI3K/AKT) B->D C This compound C->B E Cell Proliferation, Angiogenesis D->E F Agonist G GPCR (e.g., β2-AR) F->G I G-Protein Activation G->I H This compound H->G J Second Messenger Production (e.g., cAMP) I->J K Cellular Response J->K

References

Application Notes and Protocols for 6-(3-Methoxyphenyl)pyrimidin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-(3-methoxyphenyl)pyrimidin-4-ol as a valuable fragment in drug discovery campaigns, particularly in the development of kinase inhibitors and anticancer agents. Detailed protocols for its synthesis and subsequent biological evaluation are provided to facilitate its use in research and development.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs[1]. The pyrimidine core is known to interact with a variety of biological targets, often acting as a hinge-binding motif in kinases[2]. The 3-methoxyphenyl substituent offers potential for specific interactions within protein binding pockets. As a fragment, this compound adheres to the "Rule of Three," possessing a low molecular weight, making it an ideal starting point for fragment-based drug discovery (FBDD) programs aimed at developing more potent and selective lead compounds[3][4].

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure for initial assessment in a drug discovery program.

PropertyEstimated Value/Characteristic
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
XLogP31.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2

Note: These values are calculated and should be experimentally verified.

Synthesis Protocol

A general and efficient one-pot method for the synthesis of 6-arylpyrimidin-4-ols has been reported and can be adapted for the synthesis of this compound[5]. This method involves the reaction of a methyl 3-oxo-3-arylpropanoate with formamide and ammonium acetate.

Materials:

  • Methyl 3-oxo-3-(3-methoxyphenyl)propanoate

  • Formamide

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, combine methyl 3-oxo-3-(3-methoxyphenyl)propanoate (1 equivalent), ammonium acetate (1.5 equivalents), and formamide (10 equivalents).

  • Heat the reaction mixture to 150-160 °C with stirring under a reflux condenser for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain pure this compound.

Application in Fragment-Based Drug Discovery (FBDD)

This compound is an excellent candidate for inclusion in a fragment library for screening against various biological targets, particularly protein kinases. Its pyrimidin-4-ol core can serve as a scaffold for elaboration into more potent inhibitors.

Workflow for FBDD using this compound:

Caption: Fragment-Based Drug Discovery Workflow.

Experimental Protocols for Biological Evaluation

Given the prevalence of pyrimidine derivatives as kinase inhibitors and anticancer agents, the following protocols are provided for evaluating the biological activity of this compound and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits and can be used to determine the inhibitory activity of the compound against a specific kinase of interest[6].

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in DMSO)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

  • Add 2 µL of the kinase solution to each well.

  • Add 2 µL of a mixture of the kinase-specific substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Initiate Reaction with Substrate/ATP B->C D Incubate (60 min) C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Incubate (40 min) E->F G Generate Luminescence (Kinase Detection Reagent) F->G H Incubate (30 min) G->H I Measure Luminescence H->I J Calculate IC50 I->J

Caption: Kinase Inhibition Assay Workflow.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines[7].

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Workflow for Cell Viability Assay:

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Cell Viability (MTT) Assay Workflow.

Potential Signaling Pathways to Investigate

Based on the activities of similar pyrimidine-containing molecules, this compound and its derivatives could potentially modulate various kinase signaling pathways implicated in cancer and other diseases. A primary area of investigation would be receptor tyrosine kinase (RTK) pathways and downstream signaling cascades.

Hypothesized Signaling Pathway Inhibition:

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (or derivative) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Potential Kinase Signaling Pathway Inhibition.

Conclusion

This compound represents a promising starting fragment for the development of novel therapeutics, particularly kinase inhibitors. Its straightforward synthesis and desirable fragment-like properties make it an attractive tool for FBDD campaigns. The provided protocols for synthesis and biological evaluation will enable researchers to explore the full potential of this and related pyrimidine scaffolds in their drug discovery efforts. Further investigation into its specific biological targets and structure-activity relationships will be crucial for its successful evolution into a lead compound.

References

Application Notes and Protocols: Creating a Chemical Library from the 6-(3-Methoxyphenyl)pyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it an attractive starting point for drug discovery campaigns.[1] The 6-(3-methoxyphenyl)pyrimidin-4-ol scaffold, in particular, offers a synthetically tractable platform for the generation of diverse chemical libraries. The presence of the methoxyphenyl group provides a vector for exploring structure-activity relationships (SAR) in a defined region of chemical space, while the pyrimidin-4-ol core offers multiple points for chemical diversification. This document provides detailed protocols for the synthesis of the core scaffold and its subsequent elaboration into a chemical library, along with methods for biological evaluation against relevant cancer-related targets.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound scaffold can be achieved through a one-pot reaction using commercially available starting materials.[2] This method involves the condensation of a β-ketoester with formamide in the presence of a catalyst.

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

  • Formamide

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (1M)

  • Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system)

Procedure:

  • In a round-bottom flask, combine methyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 eq), ammonium acetate (1.5 eq), and formamide (10 vol).

  • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Adjust the pH to ~5-6 with 1M HCl.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol or by flash chromatography on silica gel to afford the pure this compound.

Chemical Library Generation

To create a chemical library, the core scaffold can be diversified at multiple positions. A common and effective strategy involves the chlorination of the 4-position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[3][4][5][6][7] This allows for the introduction of a wide variety of aryl and heteroaryl groups.

Experimental Workflow for Library Synthesis

G Workflow for Library Synthesis cluster_0 Scaffold Preparation cluster_1 Library Diversification Scaffold 6-(3-Methoxyphenyl) pyrimidin-4-ol Chlorination Chlorination (POCl3) Scaffold->Chlorination Intermediate 4-Chloro-6-(3-methoxyphenyl) pyrimidine Chlorination->Intermediate Coupling Suzuki Coupling Intermediate->Coupling Library Diverse Library of 4-Aryl-6-(3-methoxyphenyl)pyrimidines Coupling->Library Boronic_Acids Aryl/Heteroaryl Boronic Acids (R-B(OH)2) Boronic_Acids->Coupling

Caption: A schematic workflow for the synthesis of a chemical library from the this compound scaffold.

Protocol 2: Synthesis of a 4-Aryl-6-(3-methoxyphenyl)pyrimidine Library via Suzuki Coupling

Step A: Chlorination of the Scaffold

  • To a stirred solution of this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 5 vol), add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain 4-chloro-6-(3-methoxyphenyl)pyrimidine.

Step B: Parallel Suzuki Coupling

  • In an array of reaction vials, dispense 4-chloro-6-(3-methoxyphenyl)pyrimidine (1.0 eq, e.g., 0.1 mmol) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water.

  • To each vial, add a unique aryl or heteroaryl boronic acid (1.2 eq).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like potassium carbonate (2.0 eq).

  • Seal the vials and heat the reactions to 80-100 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, the reaction mixtures can be filtered and the solvent removed in vacuo.

  • The resulting library of crude products can be purified by high-throughput parallel purification techniques.

Biological Evaluation

Derivatives of the pyrimidine scaffold have shown activity against a range of biological targets, including protein kinases, which are often dysregulated in cancer.[1][8] Therefore, a primary screen to assess the anti-proliferative activity of the newly synthesized library against cancer cell lines is a logical first step. Hits from this primary screen can then be further evaluated in more specific, target-based assays.

Potential Signaling Pathway

A plausible target for this class of compounds is the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.

G Hypothetical Target Signaling Pathway cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Scaffold Derivative (Potential Inhibitor) Inhibitor->RAF

Caption: A simplified diagram of the RAS-RAF-MEK-ERK signaling pathway, a potential target for pyrimidine-based inhibitors.

Protocol 3: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10][11]

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the library compounds in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C.

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: Generic Kinase Inhibition Assay

For compounds showing significant anti-proliferative activity, a direct kinase inhibition assay can be performed to confirm the mechanism of action.[12][13][14][15]

Materials:

  • Recombinant kinase (e.g., RAF kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a white microplate, add the test compound, the recombinant kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).

  • Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format to facilitate SAR analysis.

Table 1: Hypothetical Biological Activity Data for a Subset of the Chemical Library

Compound IDR-Group (from Boronic Acid)Anti-proliferative IC₅₀ (µM) on A549 cellsRAF Kinase Inhibition IC₅₀ (µM)
SC-001 Phenyl15.2> 50
SC-002 4-Fluorophenyl8.722.5
SC-003 3-Pyridyl2.10.9
SC-004 2-Thienyl5.410.8
Positive Control (e.g., Sorafenib)0.50.05

Data are hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel small molecule libraries. The synthetic routes outlined are robust and amenable to parallel synthesis, allowing for the rapid generation of a diverse set of compounds. The proposed biological evaluation cascade, from cell-based anti-proliferative assays to target-specific kinase inhibition assays, provides a clear path for identifying and optimizing lead compounds for further drug development. This integrated approach of chemical synthesis and biological testing is fundamental to modern medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Testing Anti-proliferative Effects of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, with numerous compounds exhibiting potent anti-proliferative activity against a range of cancer cell lines.[1][2] These compounds exert their effects by targeting various key cellular processes, including cell cycle regulation, DNA synthesis, and signal transduction pathways crucial for cancer cell growth and survival.[3][4] This document provides detailed protocols for assessing the anti-proliferative effects of novel pyrimidine compounds, from initial cytotoxicity screening to mechanistic studies involving cell cycle and apoptosis analysis.

Experimental Workflow Overview

The general workflow for evaluating the anti-proliferative properties of pyrimidine compounds involves a multi-step process. It begins with a primary cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50) of the compounds on various cancer cell lines. Subsequently, more detailed mechanistic assays are performed to understand how the compounds inhibit cell proliferation, typically by investigating their effects on the cell cycle and their ability to induce programmed cell death (apoptosis).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis A Prepare Pyrimidine Compound Stock Solutions B Cell Culture and Seeding in 96-well Plates A->B C Compound Treatment (Dose-Response) B->C D Cytotoxicity Assay (e.g., MTT, Crystal Violet) C->D E Data Analysis: Calculate IC50 Values D->E F Cell Cycle Analysis (Flow Cytometry) E->F Select Lead Compounds G Apoptosis Assay (Annexin V/PI Staining) E->G Select Lead Compounds H Investigate Target Signaling Pathways F->H G->H

Caption: Experimental workflow for anti-proliferative testing.

Data Presentation: Summarizing Anti-proliferative Activity

Quantitative data from cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison between different pyrimidine compounds and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter.

Table 1: Anti-proliferative Activity (IC50) of Pyrimidine Compounds against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM) ± SD
PY-001MCF-7 (Breast)15.2 ± 1.8
PY-001A549 (Lung)22.5 ± 2.1
PY-001HCT116 (Colon)18.9 ± 1.5
PY-002MCF-7 (Breast)5.8 ± 0.7
PY-002A549 (Lung)8.1 ± 0.9
PY-002HCT116 (Colon)6.5 ± 0.6
Doxorubicin (Control)MCF-7 (Breast)0.5 ± 0.1
Doxorubicin (Control)A549 (Lung)0.8 ± 0.2
Doxorubicin (Control)HCT116 (Colon)0.6 ± 0.1

IC50 values are represented as the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).[6] Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.

The crystal violet assay is another method to determine cell viability. This dye binds to proteins and DNA of adherent cells. Cells that undergo cell death lose their adherence and are washed away, leading to a reduction in the amount of crystal violet staining.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Fixation: After the treatment period, gently wash the cells with PBS and then fix them with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the plate thoroughly with water to remove excess stain.

  • Solubilization: Air dry the plate and then add 100 µL of methanol to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Cell Cycle Analysis

Flow cytometry analysis of propidium iodide (PI) stained cells is a common method to determine the cell cycle distribution of a cell population. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the pyrimidine compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature before analyzing the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the pyrimidine compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathway Analysis

Many pyrimidine derivatives exert their anti-proliferative effects by targeting specific signaling pathways that are often dysregulated in cancer.[3][4] A common mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[1]

G cluster_0 G1 Phase cluster_1 S Phase cluster_2 G2/M Phase G1 G1 Phase CDK46 CDK4/6-Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_E CDK2-Cyclin E E2F->CDK2_E activates S S Phase (DNA Replication) CDK1 CDK1-Cyclin B S->CDK1 CDK2_E->S G2M G2/M Phase (Mitosis) CDK1->G2M Pyrimidine Pyrimidine Compound Pyrimidine->CDK46 inhibits Pyrimidine->CDK2_E inhibits Pyrimidine->CDK1 inhibits

Caption: Inhibition of CDK-mediated cell cycle progression.

This diagram illustrates how pyrimidine compounds can inhibit various CDKs, leading to cell cycle arrest at different phases (G1, S, or G2/M) and ultimately preventing cancer cell proliferation. Further investigation into the specific molecular targets of a novel pyrimidine compound can be achieved through techniques such as western blotting to assess the phosphorylation status of key pathway proteins or through in vitro kinase assays.

References

Application Notes and Protocols for Molecular Docking of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[1][2] These predictions are crucial for lead optimization and understanding potential biological activity.[3] This document provides a detailed protocol for performing molecular docking of the novel compound 6-(3-Methoxyphenyl)pyrimidin-4-ol. Given that pyrimidine scaffolds are common in kinase inhibitors, this protocol will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target protein.[4]

Objective

To provide a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound with a selected protein target (CDK2). This guide will cover ligand and protein preparation, docking simulation, and analysis of the results.

Materials and Software

  • Ligand Structure: 3D structure of this compound. This can be obtained from chemical databases like PubChem or generated using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL, SDF, PDB).

  • Protein Structure: Crystal structure of the target protein. For this protocol, we will use the human Cyclin-Dependent Kinase 2 (CDK2). A suitable structure can be downloaded from the Protein Data Bank (PDB). For example, PDB ID: 1HCK.

  • Molecular Docking Software: AutoDock Vina is a widely used and open-source program for molecular docking.

  • Molecular Visualization Software: PyMOL or UCSF Chimera for visualizing the protein-ligand complex and analyzing interactions.

  • Structure Preparation Software: AutoDock Tools (MGLTools) for preparing the ligand and protein files for docking. Open Babel can also be used for file format conversions.

Experimental Protocols

Ligand Preparation
  • Obtain 3D Structure:

    • Search for this compound in the PubChem database. If available, download the 3D conformer in SDF or MOL2 format.

    • If a 3D structure is not available, draw the 2D structure in a chemical sketcher and convert it to a 3D structure.

    • Perform energy minimization of the 3D structure using software like Avogadro or the tools available in your molecular modeling suite.

  • Prepare for Docking:

    • Use AutoDock Tools to convert the ligand file (e.g., MOL2) to the PDBQT format. This step involves assigning Gasteiger charges and defining rotatable bonds.

    • Workflow:

      • Load the ligand file into AutoDock Tools.

      • Go to Ligand -> Input -> Open.

      • Go to Ligand -> Torsion Tree -> Detect Root.

      • Go to Ligand -> Output -> Save as PDBQT.

Protein Preparation
  • Download Protein Structure:

    • Go to the PDB website (rcsb.org) and search for the target protein, e.g., "CDK2".

    • Select a high-resolution crystal structure, preferably one that is co-crystallized with a ligand. For this example, we will use PDB ID: 1HCK.

    • Download the PDB file.

  • Prepare for Docking:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein structure in PDBQT format.

    • Workflow:

      • Load the PDB file into AutoDock Tools.

      • Go to File -> Read Molecule.

      • Go to Edit -> Hydrogens -> Add. Select Polar Only.

      • Go to Edit -> Charges -> Compute Gasteiger.

      • Go to Grid -> Macromolecule -> Choose. Select the protein.

      • The prepared protein will be saved in PDBQT format.

Grid Box Definition
  • Identify the Binding Site:

    • The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.

    • Alternatively, binding pocket prediction tools can be used.

  • Define the Grid Box:

    • In AutoDock Tools, go to Grid -> Grid Box.

    • A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

    • Note down the coordinates of the grid center and the dimensions (x, y, z).

Molecular Docking Simulation
  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters. An example for AutoDock Vina is:

  • Run Docking:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the AutoDock Vina command:

Results Analysis and Visualization
  • Analyze Binding Affinity:

    • The docking log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the different predicted binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses:

    • Open the output file (docking_results.pdbqt) and the prepared protein file (protein.pdbqt) in a molecular visualization tool like PyMOL or Chimera.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Identify the key amino acid residues involved in the binding.

Data Presentation

Summarize the quantitative data from the molecular docking results in a structured table for easy comparison of different binding poses.

PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-8.5LYS33, GLU81ILE10, VAL18, PHE80
2-8.2ASP145LEU134, ALA144
3-7.9GLN131ILE10, PHE82
............

Note: The values and residues in this table are for illustrative purposes only and will be dependent on the actual docking results.

Mandatory Visualization

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors CDK2_Cyclin CDK2/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Cell_Cycle_Progression->CDK2_Cyclin 6_MPP This compound 6_MPP->CDK2_Cyclin Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of the CDK2/Cyclin complex by this compound, leading to cell cycle arrest.

Experimental Workflow Diagram

Docking_Workflow Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (CDK2 - PDB: 1HCK) Start->Protein_Prep Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Analysis Results Analysis (Binding Affinity & Poses) Docking->Analysis Visualization Visualization (PyMOL/Chimera) Analysis->Visualization End End Visualization->End

Caption: A streamlined workflow for performing molecular docking of this compound with a protein target.

References

Application Notes and Protocols for the Quantification of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 6-(3-Methoxyphenyl)pyrimidin-4-ol in various sample matrices. The following methods are based on established analytical techniques for structurally similar pyrimidine derivatives and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a substituted pyrimidine derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines three common analytical methods for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

MethodPrincipleTypical ApplicationAdvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.Quantification in bulk drug and simple formulations.Robust, cost-effective, widely available.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.Trace-level quantification in complex biological matrices (e.g., plasma, urine).High sensitivity, high selectivity, structural confirmation.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution.Rapid estimation in pure form or simple solutions.Simple, fast, and economical for initial screening.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material and pharmaceutical formulations.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 6.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined by scanning a standard solution of this compound between 200-400 nm. Based on similar pyrimidine structures, a wavelength in the range of 250-280 nm is expected.[1]

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the formulation or bulk drug in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Typical Method Performance

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for a pyrimidine derivative, which can be used as a benchmark for the analysis of this compound.

ParameterExpected Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, serum, or urine.

Experimental Protocol

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Electrospray Ionization (ESI) source

  • UPLC or HPLC system

Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions need to be determined by infusing a standard solution and performing a product ion scan. A stable isotope-labeled internal standard (IS) is highly recommended.

Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Data Presentation: Typical Method Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for a pyrimidine derivative in a biological matrix.

ParameterExpected Value
Linearity (R²) > 0.995
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect Should be assessed and minimized.

Experimental Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add IS in Acetonitrile start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate UPLC Separation inject->separate ionize ESI+ separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: LC-MS/MS analysis workflow for this compound.

UV-Vis Spectrophotometry

This method is suitable for a quick estimation of the concentration of this compound in pure solutions or simple formulations where interfering substances are absent.

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Methodology:

  • Solvent Selection: Use a solvent in which the analyte is soluble and that is transparent in the expected UV absorption range (e.g., methanol, ethanol, or a suitable buffer).

  • Determination of λmax: Prepare a dilute solution of this compound and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create at least five different concentrations.

    • Measure the absorbance of each solution at the determined λmax using the solvent as a blank.

    • Plot a graph of absorbance versus concentration and determine the regression equation.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of the analyte using the regression equation from the calibration curve.

Data Presentation: Typical Method Performance

The following table summarizes the expected performance characteristics of a UV-Vis spectrophotometric method for a pyrimidine derivative.[1]

ParameterExpected Value
Linearity (R²) > 0.997
Range 5 - 50 µg/mL (example)
Molar Absorptivity (ε) To be determined experimentally
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis start Prepare Stock Solution dilutions Prepare Serial Dilutions start->dilutions measure_standards Measure Absorbance of Standards dilutions->measure_standards sample_prep Prepare Sample Solution measure_sample Measure Absorbance of Sample sample_prep->measure_sample lambda_max Determine λmax lambda_max->measure_standards lambda_max->measure_sample calibration Plot Calibration Curve measure_standards->calibration calculate Calculate Concentration measure_sample->calculate calibration->calculate

Caption: UV-Vis spectrophotometry workflow for quantification.

Conclusion

The analytical methods described provide a comprehensive framework for the quantitative determination of this compound. The selection of the most appropriate method should be based on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. It is essential to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH) to ensure reliable and accurate results.

References

Application Notes and Protocols for 6-(3-Methoxyphenyl)pyrimidin-4-ol in Anti-inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pyrimidine derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[1][2][3] This document provides detailed application notes and protocols for investigating the anti-inflammatory properties of a novel pyrimidine derivative, 6-(3-Methoxyphenyl)pyrimidin-4-ol. The methodologies outlined herein are based on established in vitro and in vivo models for assessing anti-inflammatory activity.

The anti-inflammatory effects of many pyrimidine-based compounds are attributed to their ability to modulate key inflammatory pathways. These often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][4][5] The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and a common target for anti-inflammatory agents.[4]

Hypothetical Mechanism of Action

Based on the known mechanisms of similar pyrimidine derivatives, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition is expected to lead to the downregulation of pro-inflammatory cytokines and enzymes.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 6-(3-Methoxyphenyl) pyrimidin-4-ol Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Genes Induces Transcription Nucleus Nucleus Mediators Inflammatory Mediators Genes->Mediators Leads to

Caption: Hypothetical NF-κB signaling pathway inhibition by this compound.

Data Presentation

The following tables present hypothetical data for the anti-inflammatory activity of this compound in various in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayTest Concentration (µM)% InhibitionIC₅₀ (µM)
Nitric Oxide (NO) Production 115.2 ± 2.112.5 ± 1.8
(LPS-stimulated RAW 264.7 cells)535.8 ± 3.5
1055.1 ± 4.2
2578.9 ± 5.6
TNF-α Production 112.5 ± 1.915.8 ± 2.2
(LPS-stimulated RAW 264.7 cells)530.2 ± 2.8
1048.9 ± 3.9
2572.4 ± 4.8
IL-6 Production 118.3 ± 2.510.2 ± 1.5
(LPS-stimulated RAW 264.7 cells)540.1 ± 3.1
1062.7 ± 4.5
2585.3 ± 6.1
COX-2 Inhibition 120.5 ± 2.88.9 ± 1.1
(Enzymatic Assay)545.6 ± 3.7
1068.2 ± 5.1
2590.1 ± 7.3
5-LOX Inhibition 110.1 ± 1.522.4 ± 3.1
(Enzymatic Assay)525.8 ± 2.9
1042.3 ± 3.8
2565.7 ± 5.2
Protein Denaturation Inhibition 100 µg/mL25.4 ± 3.2280.5 µg/mL
(Egg Albumin Assay)250 µg/mL48.9 ± 4.1
500 µg/mL75.2 ± 5.9

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control -0.85 ± 0.07-
This compound 100.62 ± 0.0527.1
250.45 ± 0.0447.1
500.28 ± 0.0367.1
Indomethacin (Standard) 100.25 ± 0.0270.6

Experimental Protocols

In Vitro Assays

1. Cell Culture and Maintenance The RAW 264.7 murine macrophage cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Nitric Oxide (NO) Production Assay This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine (TNF-α and IL-6) Measurement The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Determine the cytokine concentrations from a standard curve.

4. COX-2 and 5-LOX Inhibition Assays (Enzymatic) The inhibitory effect on COX-2 and 5-LOX enzymes can be determined using commercially available colorimetric or fluorometric inhibitor screening kits.

  • Procedure:

    • Follow the specific protocol provided with the chosen commercial kit.

    • Typically, this involves incubating the respective enzyme with its substrate in the presence and absence of this compound.

    • The product formation is measured, and the percentage of inhibition is calculated.

5. Inhibition of Protein Denaturation Assay This assay assesses the ability of the compound to prevent heat-induced denaturation of egg albumin.[6]

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the turbid solution at 660 nm.

    • Calculate the percentage inhibition of denaturation.

In_Vitro_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pretreatment Pre-treat with This compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant NO_Assay Griess Assay for Nitric Oxide Supernatant->NO_Assay ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA End End NO_Assay->End ELISA->End

References

Application Notes and Protocols: Utilizing 6-(Aryl/Heteroaryl)pyrimidin-4-ol Derivatives as Chemical Probes for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available information on 6-(3-Methoxyphenyl)pyrimidin-4-ol as a chemical probe, this document provides a generalized guide based on the broader class of 6-(Aryl/Heteroaryl)pyrimidin-4-ol derivatives. The pyrimidine scaffold is a well-established hinge-binding motif for many kinases, making this class of compounds valuable for kinase--focused target identification and drug discovery.[1][2] The protocols and data presented herein are representative and should be adapted for specific compounds and experimental systems.

Introduction: Pyrimidine-Based Chemical Probes

The pyrimidine core is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its ability to form key hydrogen bonds with the hinge region of protein kinases makes it an excellent starting point for developing selective kinase inhibitors.[1][2] 6-(Aryl/Heteroaryl)pyrimidin-4-ol derivatives can be employed as chemical probes to identify and validate novel kinase targets, elucidate signaling pathways, and guide the development of new therapeutics.

This document outlines key methodologies for using these pyrimidine-based probes for target identification, including in-vitro kinase profiling, cellular target engagement assays, and affinity-based proteomic approaches.

In-Vitro Kinase Profiling

A primary step in characterizing a potential kinase inhibitor is to assess its activity and selectivity against a panel of purified kinases. This is typically achieved through enzymatic assays that measure the inhibition of kinase activity in the presence of the compound.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of a kinase and its inhibition by a test compound.

  • Reagent Preparation:

    • Prepare a stock solution of the 6-(Aryl/Heteroaryl)pyrimidin-4-ol derivative in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

    • Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 5 µL of a mixture containing the kinase and substrate/buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Representative Kinase Inhibition Data

The following table presents hypothetical IC50 values for a representative 6-(Aryl)pyrimidin-4-ol compound against a panel of kinases.

Kinase TargetIC50 (nM)
AURKA52
AURKB37
MARK485
CDK2150
VEGFR2230
EGFR>1000

Note: Data is illustrative and based on activities of related pyrimidine-based kinase inhibitors.[3][4][5]

Visualization: Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Reaction Incubate Compound, Kinase, Substrate, and ATP Compound_Prep->Reaction Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction Stop_Reaction Add ADP-Glo™ Reagent Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Measure_Lum Measure Luminescence Develop_Signal->Measure_Lum Calc_IC50 Calculate IC50 Measure_Lum->Calc_IC50

Workflow for in-vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the engagement of a compound with its target protein within the complex environment of a living cell.[6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[6][7]

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the 6-(Aryl/Heteroaryl)pyrimidin-4-ol derivative or vehicle (DMSO) for a specified time (e.g., 1-3 hours).[8]

  • Heat Treatment:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by a secondary antibody.

    • Detect the protein bands using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative protein amount against the temperature for both the vehicle and compound-treated samples to generate a "melting curve." A shift in the curve indicates target stabilization.

Data Presentation: Representative CETSA Data

The table below shows hypothetical thermal shift data for a target kinase upon treatment with a pyrimidine probe.

Temperature (°C)Vehicle (Relative Protein Amount)Compound (Relative Protein Amount)
401.001.00
450.950.98
500.750.92
550.400.80
600.150.55
650.050.25
70<0.010.10

Note: Data is illustrative. A positive thermal shift indicates target engagement.

Visualization: CETSA Experimental Workflow

G cluster_cell Cell Treatment & Heating cluster_protein Protein Extraction & Analysis cluster_analysis Data Analysis Cell_Culture Culture Cells Treatment Treat with Compound/Vehicle Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Heat Heat Aliquots to Various Temps Harvest->Heat Lysis Lyse Cells (Freeze-Thaw) Heat->Lysis Centrifuge Centrifuge to Pellet Aggregates Lysis->Centrifuge Supernatant Collect Soluble Protein Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Quantify Quantify Band Intensity WB->Quantify Plot Plot Melting Curve Quantify->Plot

Workflow for Cellular Thermal Shift Assay (CETSA).

Affinity-Based Proteomics for Target Identification

To identify unknown targets of a chemical probe, affinity chromatography coupled with mass spectrometry is a powerful approach.[9][10] This involves immobilizing the probe on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Photo-Affinity Chromatography

This protocol assumes the synthesis of a probe derivative containing a photo-reactive group and a biotin tag for immobilization.[9]

  • Probe Immobilization:

    • Incubate streptavidin-coated beads with the biotinylated photo-affinity probe to immobilize the probe.

    • Wash the beads extensively to remove any unbound probe.

  • Lysate Preparation and Incubation:

    • Prepare a cell lysate from the cell line or tissue of interest.

    • Incubate the lysate with the probe-immobilized beads. For competition experiments, pre-incubate the lysate with an excess of the non-biotinylated free compound before adding to the beads.

  • Photo-Crosslinking:

    • Irradiate the lysate-bead slurry with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

  • Washing and Elution:

    • Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.

    • Elute the cross-linked proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest (those that appear in the probe-treated sample but are reduced or absent in the competition control).

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Data Presentation: Representative Target Identification Data

The following table shows hypothetical results from an affinity chromatography experiment, highlighting potential target proteins.

Protein IDPeptide Count (Probe)Peptide Count (Competition)Fold Enrichment
P12345 (Kinase X)58511.6
Q67890 (Kinase Y)45411.3
R11223 (HSP90)15121.25
S33445 (Actin)871.14

Note: Data is illustrative. High fold enrichment suggests specific binding.

Visualization: Affinity Chromatography Workflow

G cluster_prep Preparation cluster_binding Binding & Crosslinking cluster_id Identification Immobilize Immobilize Biotinylated Probe on Streptavidin Beads Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Crosslink UV Crosslinking Incubate->Crosslink Wash Wash Beads Crosslink->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE Run SDS-PAGE Elute->SDS_PAGE MS In-Gel Digestion & LC-MS/MS SDS_PAGE->MS Analysis Identify Proteins MS->Analysis

Workflow for Photo-Affinity Chromatography.

Signaling Pathway Analysis

Once a target kinase is identified and validated, the 6-(Aryl/Heteroaryl)pyrimidin-4-ol probe can be used to investigate its role in cellular signaling pathways. For instance, if the probe inhibits a MAP kinase, its effect on downstream signaling can be assessed.

Visualization: Representative Kinase Signaling Pathway

The following diagram illustrates a generic MAP kinase signaling pathway that could be modulated by a pyrimidine-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Probe Pyrimidine Probe Probe->MEK Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

References

Application Notes and Protocols: Structural Modification of 6-(3-Methoxyphenyl)pyrimidin-4-ol for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 6-(3-methoxyphenyl)pyrimidin-4-ol derivatives, focusing on their potential as kinase inhibitors. This document includes detailed synthetic protocols, biological evaluation methodologies, and a summary of quantitative SAR data to guide the design and development of novel therapeutic agents.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The 6-arylpyrimidin-4-ol core, specifically with a 3-methoxyphenyl substitution, has emerged as a promising starting point for the development of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. This document outlines the key structural modifications of this compound and their impact on biological activity, providing a framework for further optimization.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the quantitative data from SAR studies on various pyrimidine derivatives, highlighting the impact of substitutions on their inhibitory activity against different kinases. While a comprehensive SAR study on a single series of this compound is not publicly available, the data from related 4,6-disubstituted pyrimidines provides valuable insights for lead optimization.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)Target KinaseIC50 (µM)Reference
1 -H-NH-(5-methyl-1H-pyrazol-3-yl)-(S)-pyrrolidin-3-ylaminoAurora A< 0.2[1]
2 -CH3-NH-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)-piperazin-1-yl-GI50 (HOP-92) = 10 µM[2]
3 -NH2-NH-(3-sulfonamide-phenyl)-6,6-bicyclic moietyJAK10.0021[3]
4 -NH2-NH-(3-sulfonamide-phenyl)-6,6-bicyclic moietyJAK20.012[3]
5 -NH-R-(4-methoxyphenyl)VariesEGFR0.071[4]
6 -NH-R-(4-methoxyphenyl)VariesVEGFR-20.098[4]
7 -NH-(2,6-difluoro-3,5-dimethoxybenzyl)oxy-Br-CH3, -CH3FGFR4Selective[5]
8 -NH-R-NH-R-arylPIM-10.0114[6]

Key SAR Insights:

  • Position 2: Small alkyl groups or amino moieties are generally well-tolerated. Introduction of substituted amine or amide functionalities can significantly impact potency and selectivity.

  • Position 4: This position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. Anilino and pyrazolylamino groups have been shown to be effective. The nature of the substituent on these rings can be fine-tuned to optimize interactions.

  • Position 6: The 3-methoxyphenyl group provides a good starting point. Modifications to the phenyl ring, such as the addition of halogens or other small electron-withdrawing or donating groups, can modulate activity and pharmacokinetic properties. The position of the methoxy group is also critical, with meta-substitution often being favorable.

  • Overall Structure: The planarity of the pyrimidine core and the torsional angles between the rings are important for proper binding. The introduction of chiral centers, for instance in substituents at position 4, can lead to enantiomeric differences in activity.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of 6-arylpyrimidin-4-ol derivatives can be achieved through several established routes. A common and versatile method involves the condensation of a β-ketoester with an amidine or a related nitrogen-containing nucleophile.

Protocol: Synthesis of this compound

  • Step 1: Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

    • To a solution of sodium ethoxide (prepared from sodium in dry ethanol) at 0 °C, add a mixture of 3'-methoxyacetophenone and diethyl carbonate.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with acetic acid and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to obtain ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

  • Step 2: Cyclocondensation to form this compound.

    • Dissolve ethyl 3-(3-methoxyphenyl)-3-oxopropanoate and formamidine hydrochloride in a suitable solvent such as ethanol or isopropanol.

    • Add a base, for example, sodium ethoxide or potassium carbonate, to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield this compound.

Further Modifications:

  • Position 2: To introduce substituents at the 2-position, substituted amidines (e.g., acetamidine for a 2-methyl group) can be used in the cyclocondensation step.

  • Position 4: The hydroxyl group at position 4 can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro intermediate can then be subjected to nucleophilic aromatic substitution with various amines to introduce diverse functionalities.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a fluorescence-based assay.

Protocol: Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (typically 30 °C or 37 °C).

    • Stop the reaction and detect the kinase activity using the fluorescence-based detection reagent according to the manufacturer's protocol.

    • Measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a control reaction without any inhibitor.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (3'-methoxyacetophenone, diethyl carbonate) ketoester β-Ketoester Formation start->ketoester cyclization Cyclocondensation (with formamidine) ketoester->cyclization core This compound cyclization->core modification Further Modification (e.g., Position 4 Chlorination) core->modification analogs Library of Analogs modification->analogs screening In Vitro Kinase Assay analogs->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->modification Iterative Design

Caption: Synthetic and evaluation workflow for SAR studies.

Representative Kinase Signaling Pathway

The diagram below depicts a simplified representation of a generic kinase signaling pathway that can be targeted by pyrimidine-based inhibitors. Dysregulation of such pathways is common in cancer.

G GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Rec P1 P Rec->P1 Adaptor Adaptor Proteins P1->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->Rec Inhibition

Caption: Generic Receptor Tyrosine Kinase signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low solubility of 6-(3-Methoxyphenyl)pyrimidin-4-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-(3-Methoxyphenyl)pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the low solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound exhibiting low solubility in my aqueous buffer?

A1: this compound is a heterocyclic compound with aromatic rings, which contributes to its relatively nonpolar nature and consequently, low aqueous solubility. Several factors can influence its solubility, including the pH of the buffer, temperature, and the presence of other solutes. The pyrimidin-4-ol moiety suggests that the compound's ionization state, and therefore its solubility, will be pH-dependent.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, pyrimidine derivatives are often more soluble in organic solvents like DMSO, DMF, and alcohols.[1] However, for many biological assays, the concentration of the organic solvent must be kept to a minimum to avoid artifacts. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your experimental system.

Q4: Are there any known signaling pathways this compound might be involved in?

A4: The involvement of this compound in specific signaling pathways is not yet widely documented. However, pyrimidine derivatives are a well-known class of compounds with a broad range of biological activities, often targeting kinases, G-protein coupled receptors (GPCRs), or other enzymes. The troubleshooting workflow for a screening assay is outlined below.

Troubleshooting Guides

Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer

This is a common issue for compounds with low aqueous solubility when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

Possible Causes & Solutions:

CauseRecommended Solution
High Final Concentration Decrease the final concentration of the compound in the assay.
Inappropriate Buffer pH Adjust the pH of the buffer. For a weakly acidic compound, increasing the pH above its pKa will increase the proportion of the more soluble ionized form. Conversely, for a weakly basic compound, decreasing the pH below its pKa will enhance solubility.[2]
High Percentage of Organic Solvent in Stock Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous buffer. However, be mindful of the solvent's own solubility in the buffer.
Temperature Effects Some compounds are more soluble at higher or lower temperatures.[3] Investigate the effect of temperature on solubility, if your experiment allows.

Experimental Workflow for Optimizing Buffer Conditions:

Buffer_Optimization_Workflow start Start: Low Solubility Observed ph_adjustment Adjust Buffer pH (e.g., pH 5.0, 6.0, 7.4, 8.0) start->ph_adjustment cosolvent Add Co-solvent (e.g., DMSO, Ethanol, PEG) start->cosolvent surfactant Add Surfactant (e.g., Tween-80, Pluronic F68) start->surfactant cyclodextrin Use Cyclodextrin start->cyclodextrin evaluate Evaluate Solubility (Visual, HPLC, etc.) ph_adjustment->evaluate cosolvent->evaluate surfactant->evaluate cyclodextrin->evaluate end_good Optimized Buffer evaluate->end_good Solubility Improved end_bad Further Optimization Needed evaluate->end_bad Precipitation Persists

Caption: Workflow for optimizing buffer conditions to improve compound solubility.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to poor solubility and the presence of compound aggregates.

Possible Causes & Solutions:

CauseRecommended Solution
Compound Aggregation Aggregates can lead to non-specific activity. Use of a small percentage of a non-ionic surfactant (e.g., 0.01% Tween-80) can help prevent aggregation.
Precipitation Over Time The compound may be initially soluble but precipitates over the course of a long incubation. Check for precipitation at the end of the experiment. If observed, consider the strategies in Issue 1.
Inaccurate Concentration of Soluble Compound The actual concentration of the compound in solution may be lower than the nominal concentration due to precipitation. It is crucial to determine the kinetic solubility under your assay conditions.

Signaling Pathway Screening Workflow:

Screening_Workflow start Start: Compound Screening solubility_check Initial Solubility Assessment in Assay Buffer start->solubility_check dose_response Dose-Response Curve Generation solubility_check->dose_response Soluble no_hit No Activity or Inconsistent Data solubility_check->no_hit Insoluble hit_validation Hit Validation dose_response->hit_validation Confirmed Hit dose_response->no_hit No Reproducible Effect mechanism Mechanism of Action Studies hit_validation->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: A typical workflow for screening a compound in a biological assay.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy

This protocol provides a general method to estimate the kinetic solubility of a compound in a specific buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader with UV-Vis capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10 mM down to 0.01 mM).

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well UV-transparent plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a 1:100 dilution with a final DMSO concentration of 1%.

  • Mix the plate thoroughly and let it equilibrate at room temperature for a set time (e.g., 1-2 hours).

  • Measure the absorbance of each well at a wavelength where the compound has maximum absorbance (determine this by a prior wavelength scan).

  • The highest concentration that does not show a significant increase in light scattering (indicative of precipitation) compared to the buffer blank is an estimate of the kinetic solubility.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining the equilibrium solubility of a compound.[4]

Materials:

  • This compound (solid)

  • Aqueous buffer of interest

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[4] Ensure that excess solid remains at the end of the incubation.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Solubility Enhancement Strategy Relationship:

Solubility_Enhancement cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Approaches compound Poorly Soluble Compound (this compound) ph pH Adjustment compound->ph cosolvents Co-solvents compound->cosolvents particle_size Particle Size Reduction (Micronization) compound->particle_size surfactants Surfactants compound->surfactants cyclodextrins Cyclodextrins compound->cyclodextrins solid_dispersion Solid Dispersion compound->solid_dispersion ph->cosolvents Combined Strategies ph->surfactants Combined Strategies

Caption: Inter-relationships between different solubility enhancement strategies.

References

Technical Support Center: Optimizing Suzuki Coupling with Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving pyrimidine substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of pyrimidines, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with a pyrimidine substrate consistently low?

Low yields in Suzuki couplings with pyrimidines can stem from several factors. The electron-deficient nature of the pyrimidine ring can affect the catalytic cycle, and the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to inhibition.[1][2]

Potential Causes & Solutions:

  • Suboptimal Catalyst/Ligand System: The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for all pyrimidine substrates.[3]

    • Solution: Screen a variety of palladium sources and ligands. Electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(tBu)₃), are often effective for challenging couplings with heteroaromatic compounds.[4][5] Pre-formed palladium complexes like Pd(dppf)Cl₂ can also be a good starting point.[4]

  • Ineffective Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and overall reaction kinetics.

    • Solution: Experiment with different bases and solvents. A common successful combination is K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture.[1][6] Other bases to consider include K₂CO₃, Cs₂CO₃, and CsF.[3][7] The addition of water to organic solvents like dioxane or THF can be beneficial by promoting the formation of hydrophilic boronates.[3][8]

  • Low Reaction Temperature: Insufficient temperature can lead to slow reaction rates.

    • Solution: Increase the reaction temperature. Microwave-assisted heating can significantly reduce reaction times and improve yields, often allowing for lower catalyst loading.[3] Temperatures around 100°C are often optimal for these reactions.[3]

  • Decomposition of Boronic Acid (Protodeboronation): Pyrimidine boronic acids can be unstable and prone to decomposition, especially at higher pH levels.[4][9]

    • Solution: Use a milder base or consider using boronic esters (e.g., pinacol esters), which can be more stable.[10] A "slow-release" strategy, where the active boronic acid is generated in situ, can also mitigate decomposition.[9]

Q2: I am observing significant amounts of a dehalogenated pyrimidine byproduct. How can I prevent this?

Dehalogenation is a common side reaction where the halide on the pyrimidine is replaced by a hydrogen atom.[10] This is thought to occur via the formation of a palladium hydride species.[4]

Potential Causes & Solutions:

  • Reaction Conditions Favoring Palladium Hydride Formation: Certain solvents (like alcohols) or bases can promote the formation of Pd-H species.[10]

    • Solution: Avoid alcoholic solvents if dehalogenation is a major issue. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize side reactions. The choice of palladium precatalyst and ligand can also influence the propensity for dehalogenation.[11][12] Bromo and chloro-pyrimidines are often less prone to dehalogenation than their iodo counterparts.[11][12]

Q3: My reaction produces a significant amount of homocoupled boronic acid. What is the cause and how can I minimize it?

Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often promoted by the presence of Pd(II) species and oxygen.[10]

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can facilitate the homocoupling pathway.

    • Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment.[10]

  • Use of a Pd(II) Precatalyst: Pd(II) sources need to be reduced to the active Pd(0) in situ, a process that can sometimes involve homocoupling of the boronic acid.[10]

    • Solution: While Pd(II) precatalysts are common, ensuring efficient reduction to Pd(0) is key. Alternatively, using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ might be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with a chloropyrimidine?

For chloropyrimidines, which can be less reactive than their bromo- or iodo- counterparts, more robust catalytic systems are often required.[13]

Recommended Starting Conditions for Chloropyrimidines

ParameterRecommendationNotes
Catalyst Pd₂(dba)₃ / P(t-Bu)₃This system is often effective for less reactive aryl chlorides.[14]
Base Spray-dried KFA non-aqueous base can be advantageous.[14]
Solvent THFAnhydrous conditions are often preferred with this base.[14]
Temperature 50 °CA moderate temperature is a good starting point.[14]

Q2: How can I optimize the solvent system for my pyrimidine Suzuki coupling?

The optimal solvent system often involves a mixture of an organic solvent and water.

Solvent System Optimization Data (Example with 2,4-dichloropyrimidine) [3]

Solvent (Ratio)Yield (%)
1,4-Dioxane71
THF55
DMF31
Isopropanol13
1,4-Dioxane / H₂O (2:1)80
THF / H₂O (1:1)75

As the table shows, a mixture of 1,4-dioxane and water (2:1) provided the highest yield in this specific case.[3][8]

Q3: Which base should I choose for my reaction?

The choice of base is critical and can significantly impact the reaction outcome.

Base Selection Guide

BaseCommon Use Cases & Considerations
K₃PO₄ Often provides good yields, particularly with electron-rich boronic acids.[1][6]
K₂CO₃ A common and cost-effective choice, often used in aqueous solvent mixtures.[3]
Cs₂CO₃ A stronger base that can be effective in challenging couplings.
KF A milder, non-nucleophilic base, useful when base-sensitive functional groups are present.[14]

Q4: What is a general experimental protocol for a microwave-assisted Suzuki coupling of a pyrimidine?

Microwave-assisted synthesis can offer rapid optimization and improved yields.[3]

Experimental Protocols

Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv.), the aryl or heteroaryl boronic acid (1.1 - 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%) to the vessel. Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[3]

  • Work-up: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow start Start: Halogenated Pyrimidine + Boronic Acid/Ester conditions Reaction Setup: - Pd Catalyst & Ligand - Base - Solvent - Inert Atmosphere start->conditions reaction Heating (Conventional or Microwave) conditions->reaction workup Work-up & Purification reaction->workup no_reaction Low Conversion/ No Reaction reaction->no_reaction side_products Side Products (Dehalogenation, Homocoupling) reaction->side_products product Desired Product workup->product

Caption: General experimental workflow for the Suzuki coupling of pyrimidines.

Troubleshooting_Flowchart start Low Yield or Side Products? check_catalyst Screen Catalysts & Ligands (e.g., Buchwald, Fu) start->check_catalyst Yes dehalogenation Dehalogenation? start->dehalogenation Yes homocoupling Homocoupling? start->homocoupling Yes check_conditions Optimize Base, Solvent, & Temp. (e.g., K3PO4, Dioxane/H2O, MW) check_catalyst->check_conditions check_boronic_acid Check Boronic Acid Stability (Consider Esters) check_conditions->check_boronic_acid solution Improved Yield check_boronic_acid->solution check_atmosphere Ensure Strictly Inert Atmosphere check_atmosphere->solution dehalogenation->check_atmosphere Yes homocoupling->check_atmosphere Yes

Caption: Troubleshooting flowchart for common Suzuki coupling issues with pyrimidines.

References

Technical Support Center: Stability of 6-(3-Methoxyphenyl)pyrimidin-4-ol in DMSO Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 6-(3-Methoxyphenyl)pyrimidin-4-ol when dissolved in dimethyl sulfoxide (DMSO). While specific stability data for this particular compound is not extensively available in public literature, this guide offers troubleshooting advice and frequently asked questions based on general principles of small molecule stability in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a DMSO solution?

A1: Several factors can influence the stability of compounds stored in DMSO. Key factors include:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can lead to hydrolysis of susceptible compounds. Studies have shown that water is a more significant cause of compound degradation than oxygen.[1][2]

  • Storage Temperature: Higher temperatures accelerate chemical degradation. Storing DMSO stock solutions at room temperature for extended periods is generally not recommended.[3][4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may cause some compounds to precipitate out of solution. However, some studies indicate that for many compounds, a limited number of freeze-thaw cycles do not cause significant degradation.[1][2][5]

  • Oxygen: The presence of oxygen can lead to oxidation of sensitive functional groups.

  • Light Exposure: Photolabile compounds can degrade when exposed to light. It is a good practice to store solutions in amber vials or in the dark.

Q2: What are the recommended storage conditions for a DMSO stock solution of this compound?

A2: To maximize the shelf-life of your DMSO stock solution, the following storage conditions are recommended:

  • Temperature: For long-term storage, -20°C or -80°C is advisable. For short-term storage (a few days to a week), 4°C is acceptable for many compounds.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5]

  • Inert Atmosphere: For compounds that are particularly sensitive to oxidation, overlaying the solution with an inert gas like argon or nitrogen before sealing can be beneficial.

  • Container: Use high-quality, tightly sealed vials (glass or polypropylene) to minimize water absorption.[2]

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation or instability can include:

  • Visual Changes: The appearance of precipitates, crystals, or a change in color in the solution.

  • Analytical Confirmation: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of the solution over time. A decrease in the area of the main compound peak or the appearance of new peaks can indicate degradation.

Troubleshooting Guide

Issue 1: I observe precipitation in my DMSO stock solution upon thawing or during storage.

  • Question: Why is my compound precipitating, and what can I do about it?

  • Answer: Precipitation from DMSO solutions is a common issue that can be caused by several factors, including the absorption of water, which can decrease the solubility of the compound.[5] Temperature fluctuations during freeze-thaw cycles can also promote crystallization.

    Troubleshooting Steps:

    • Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and using a sonicator to help redissolve the precipitate.[5]

    • Solvent Addition: If the compound has precipitated due to water absorption, adding a small amount of fresh, anhydrous DMSO might help. However, this will change the concentration of your stock solution.

    • Lower Concentration: For future stock solutions, consider preparing them at a lower concentration.

    • Alternative Solvents: If precipitation persists, a different solvent or a co-solvent system might be necessary, though this will require re-validation in your assays.

Issue 2: I am seeing inconsistent results in my experiments using the same stock solution.

  • Question: Could the stability of my this compound in DMSO be the cause of my inconsistent experimental data?

  • Answer: Yes, compound degradation can lead to a decrease in the effective concentration of the active molecule, resulting in variability in experimental outcomes.

    Troubleshooting Workflow:

    start Inconsistent Experimental Results check_purity Check Purity of Stock Solution (HPLC/LC-MS) start->check_purity is_degraded Is the Compound Degraded? check_purity->is_degraded prepare_fresh Prepare Fresh Stock Solution is_degraded->prepare_fresh Yes investigate_other Investigate Other Experimental Variables is_degraded->investigate_other No retest Retest Experiment prepare_fresh->retest end_ok Problem Solved retest->end_ok

    Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

The following table summarizes general findings on the stability of small molecules in DMSO from literature. Note that these are general trends and the stability of this compound should be experimentally confirmed.

Storage ConditionTime PeriodPurity OutcomeReference
Room Temperature3 months92% of compounds remained stable.[4]
Room Temperature6 months83% of compounds remained stable.[4]
Room Temperature1 year52% of compounds remained stable.[3][4]
4°C in DMSO/water (90/10)2 years85% of compounds remained stable.[3][6]
40°C (Accelerated Study)15 weeksMost compounds were found to be stable.[1]
Freeze-Thaw (-15°C to 25°C)11 cyclesNo significant compound loss was observed for the tested compounds.[2]

Experimental Protocol for Stability Assessment

To determine the stability of this compound in your specific DMSO stock solution, a stability study is recommended.

Objective: To assess the purity of this compound in a DMSO solution over time under different storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC or LC-MS system

  • Appropriate column and mobile phases

  • Autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used.

  • Initial Analysis (T=0):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute it to a suitable concentration for analysis.

    • Analyze by HPLC or LC-MS to determine the initial purity. This will serve as the baseline.

  • Sample Storage:

    • Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

    • Ensure vials are tightly sealed.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Analyze the samples by HPLC or LC-MS under the same conditions as the T=0 analysis.

  • Data Analysis:

    • Calculate the purity of this compound at each time point relative to the T=0 sample.

    • Relative Purity (%) = (Peak Area at T=x / Peak Area at T=0) * 100

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Experimental Workflow Diagram:

prep Prepare Stock Solution in Anhydrous DMSO t0 T=0 Analysis (HPLC/LC-MS) prep->t0 aliquot Aliquot Solution for Different Storage Conditions prep->aliquot storage Store at Room Temp, 4°C, -20°C aliquot->storage tx Time-Point Analysis (e.g., 1 week, 1 month) storage->tx data Compare Purity to T=0 tx->data conclusion Determine Stability Profile data->conclusion

Caption: Workflow for assessing compound stability in DMSO.

References

Technical Support Center: Reducing Off-Target Activity of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target activity of pyrimidine-based inhibitors.

Troubleshooting Guides

Problem: My pyrimidine-based inhibitor shows significant off-target effects in a kinase panel.
Possible Cause Suggested Solution
Broad Kinase SelectivityMany kinase inhibitors that mimic ATP, including some pyrimidine-based scaffolds, can be promiscuous due to the conserved nature of the ATP-binding site across the kinome.[1][2] Consider medicinal chemistry approaches to enhance selectivity.
Assay InterferenceThe inhibitor might be a promiscuous compound due to factors like aggregation or thiol reactivity, leading to false positives in biochemical assays.[3]
Inappropriate Inhibitor ConcentrationUsing a concentration that is too high can lead to the inhibition of low-affinity off-targets.

Detailed Troubleshooting Steps:

  • Re-evaluate the Inhibitor's Core Structure:

    • Exploit Subtle Active Site Differences: Medicinal chemists can modify the pyrimidine scaffold to target less conserved regions adjacent to the ATP-binding site.[2]

    • Gatekeeper Residue Targeting: Design modifications that introduce bulky substituents to create steric hindrance with kinases that have large gatekeeper residues, thereby favoring binding to kinases with smaller gatekeeper residues.[1]

    • Develop Bivalent Inhibitors: Link the pyrimidine inhibitor to a peptide or another small molecule that binds to a secondary site on the target kinase, significantly increasing selectivity.[1]

  • Perform Counter-Screens for Assay Interference:

    • Run assays with and without detergents (e.g., Triton X-100) to check for aggregation-based inhibition.

    • Include a thiol-containing reagent like Dithiothreitol (DTT) in the assay buffer to identify thiol-reactive compounds.[3]

  • Optimize Inhibitor Concentration:

    • Determine the IC50 or Ki for your primary target and use concentrations around this value for cellular assays. For initial biochemical screens, using a single high concentration (e.g., 10 µM) can identify potent off-targets, followed by dose-response curves for hits.[4]

Problem: Computational predictions of off-targets do not match my experimental results.
Possible Cause Suggested Solution
Inadequate Computational ModelThe predictive power of computational models can vary. A single algorithm may not capture all potential off-target interactions.
Differences in Experimental ConditionsIn silico models may not fully replicate the complexity of the in vitro or cellular environment.

Detailed Troubleshooting Steps:

  • Employ a Multi-faceted Computational Approach:

    • Utilize a framework that combines multiple computational methods, such as 2D chemical similarity, quantitative structure-activity relationship (QSAR), 3D pocket similarity, and machine learning algorithms.[5][6] This consensus approach can improve the accuracy of off-target predictions.

  • Refine Experimental Validation:

    • Ensure that the biochemical or cellular assays used for validation are robust and that the experimental conditions (e.g., ATP concentration) are appropriate. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration.[2]

    • Consider using chemoproteomics approaches in cell lysates to assess target engagement in a more physiologically relevant context.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the selectivity of a pyrimidine-based kinase inhibitor?

There are several key strategies that can be employed:

  • Structure-Based Drug Design: Utilize X-ray crystal structures of your inhibitor bound to its target and off-targets to guide chemical modifications that enhance binding to the intended target while reducing affinity for others. Targeting unique features of the kinase active site, such as the gatekeeper residue, can be an effective approach.[1]

  • Bivalent or Allosteric Inhibition: Move away from solely targeting the highly conserved ATP-binding pocket. Designing inhibitors that bind to allosteric sites or that are bivalent (binding to two distinct sites) can dramatically improve selectivity.[1][8]

  • Kinome-Wide Profiling: Screen your inhibitor against a large panel of kinases at a single concentration to identify off-targets. Follow up with dose-response curves for any kinases that show significant inhibition to determine their IC50 values.[4]

  • Computational Prediction: Use computational methods to predict potential off-targets early in the drug discovery process. This can help prioritize which compounds to synthesize and test experimentally.[5][9]

Q2: How do I quantitatively measure the selectivity of my inhibitor?

Inhibitor selectivity is typically quantified using a few key metrics:

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • IC50 and Ki Values: The IC50 is the concentration of an inhibitor required to reduce an enzyme's activity by 50%.[10] The Ki is the inhibition constant, which reflects the binding affinity of the inhibitor.[11][12] Comparing the IC50 or Ki for the primary target to those of off-targets provides a direct measure of selectivity. A larger fold-difference indicates greater selectivity.

The following table provides a hypothetical example of how to present selectivity data for a pyrimidine-based inhibitor.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 -
Off-Target Kinase B1,000100x
Off-Target Kinase C5,000500x
Off-Target Kinase D>10,000>1000x
Q3: What are some common off-target signaling pathways affected by pyrimidine-based inhibitors?

While specific off-target effects are compound-dependent, some pyrimidine-based inhibitors have been shown to interact with pathways beyond their intended target. For example, some tyrosine kinase inhibitors can also affect the pyrimidine salvage pathway by inhibiting nucleoside transporters like hENT1.[13] Additionally, promiscuous kinase inhibitors can inadvertently modulate other signaling cascades regulated by kinases, such as cell proliferation, survival, and immune responses.[14][15][16]

Below is a diagram illustrating a hypothetical scenario where a pyrimidine-based inhibitor designed to target a specific kinase in a cancer pathway also has an off-target effect on a kinase in a metabolic pathway.

Off_Target_Signaling Hypothetical Off-Target Effect of a Pyrimidine-Based Inhibitor cluster_0 Intended Cancer Pathway cluster_1 Off-Target Metabolic Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Downstream_Signal_1 Downstream Signaling Receptor_TK->Downstream_Signal_1 Cancer_Proliferation Cancer Proliferation Downstream_Signal_1->Cancer_Proliferation Metabolic_Substrate Metabolic Substrate Metabolic_Kinase Metabolic Kinase Metabolic_Substrate->Metabolic_Kinase Metabolic_Product Metabolic Product Metabolic_Kinase->Metabolic_Product Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->Receptor_TK Inhibition (On-Target) Pyrimidine_Inhibitor->Metabolic_Kinase Inhibition (Off-Target)

Hypothetical Off-Target Signaling Pathway
Q4: What experimental workflow should I follow to assess and mitigate off-target activity?

A systematic workflow is crucial for identifying and addressing off-target effects. The following diagram outlines a typical workflow.

Experimental_Workflow Workflow for Assessing and Reducing Off-Target Activity Start Start with Pyrimidine- Based Inhibitor Computational_Screen In Silico Off-Target Prediction Start->Computational_Screen Biochemical_Screen Broad Kinase Panel Screening (e.g., at 1 µM) Computational_Screen->Biochemical_Screen Dose_Response Determine IC50/Ki for 'Hits' Biochemical_Screen->Dose_Response Selectivity_Analysis Calculate Selectivity Score and Fold-Selectivity Dose_Response->Selectivity_Analysis Cellular_Assay Cell-Based Target Engagement & Phenotypic Assays Selectivity_Analysis->Cellular_Assay Chemoproteomics Chemoproteomics for Unbiased Target Identification Cellular_Assay->Chemoproteomics SAR_Optimization Structure-Activity Relationship (SAR) Optimization Chemoproteomics->SAR_Optimization SAR_Optimization->Biochemical_Screen Iterate Optimized_Inhibitor Optimized Inhibitor with Reduced Off-Target Activity SAR_Optimization->Optimized_Inhibitor

Experimental Workflow Diagram

Key Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

This protocol is a generalized version for determining the inhibitory activity of a compound against a panel of kinases.

Materials:

  • Purified kinases

  • Specific kinase substrates (peptides or proteins)

  • Assay buffer (typically contains Tris-HCl, MgCl2, and other components optimized for kinase activity)

  • [γ-33P]-ATP

  • Non-radioactive ATP

  • Test inhibitor (dissolved in DMSO)

  • 96-well filter plates

  • Phosphoric acid (to stop the reaction)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, the specific substrate for the kinase being tested, and non-radioactive ATP.

  • Add 5 µL of the test inhibitor at various concentrations (typically in 10% DMSO). For a broad screen, a single concentration (e.g., 1 µM) is often used.

  • Initiate the kinase reaction by adding a mixture of the kinase and [γ-33P]-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[17]

  • Stop the reaction by adding phosphoric acid.[17]

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]-ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition by comparing the counts in the presence of the inhibitor to a control reaction with no inhibitor (100% activity) and a background control with no enzyme.

Protocol 2: IC50 Determination

The IC50 value is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%.[10]

Materials:

  • Same as for the Kinase Profiling Assay.

Procedure:

  • Perform the kinase assay as described above, but with a range of inhibitor concentrations. A common approach is to use a 10-point serial dilution of the inhibitor.

  • For each inhibitor concentration, calculate the percentage of enzyme activity remaining compared to the no-inhibitor control.

  • Plot the percent activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The IC50 is the inhibitor concentration at which the curve passes through 50% activity.

Note on Ki Determination: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[10][11] This is particularly important for ATP-competitive inhibitors, as the IC50 is dependent on the ATP concentration in the assay.[2]

References

Technical Support Center: Refining HPLC Purification Methods for 6-(3-Methoxyphenyl)pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) purification methods for 6-(3-Methoxyphenyl)pyrimidin-4-ol analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC purification of this compound analogs.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Secondary Interactions Residual silanol groups on the silica-based stationary phase can interact with basic nitrogen atoms in the pyrimidin-4-ol ring, causing peak tailing.[1]
- Use a base-deactivated column: Employ a column with end-capping (e.g., C18 BDS) to minimize silanol interactions.[2]
- Adjust mobile phase pH: Lowering the mobile phase pH (e.g., using a buffer with a pH of 2.5-3.5) can protonate the basic analytes and reduce interactions with silanols.[1] Ensure the pH is at least 2 units away from the analyte's pKa for consistent results.
- Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block active silanol sites.
Column Overload Injecting too much sample can lead to peak distortion.[3]
- Reduce injection volume or sample concentration: Decrease the amount of sample loaded onto the column.[4][5]
- Use a higher capacity column: Switch to a column with a larger diameter or a stationary phase with a higher surface area for preparative scale purifications.[2][6][7]
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting.[3]
- Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase composition.[3]
- Use a weaker solvent: If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Column Degradation Voids in the column packing or a contaminated frit can lead to distorted peaks.[1][3]
- Flush the column: Reverse flush the column with a strong solvent to remove contaminants.[1]
- Replace the column: If flushing does not resolve the issue, the column may need to be replaced.

Problem: Inconsistent Retention Times

Possible Cause Recommended Solution
Mobile Phase Composition Changes Inaccurate mixing of mobile phase components or evaporation of volatile solvents can cause retention time drift.
- Prepare fresh mobile phase daily: Ensure accurate and consistent preparation of the mobile phase.
- Use a mobile phase bottle cap with a small opening: This will minimize evaporation of volatile organic solvents.
- Premix mobile phase: For isocratic methods, premixing the mobile phase in a single container can improve consistency.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times.
- Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times.
Column Equilibration Insufficient equilibration time between gradient runs can lead to shifting retention times.
- Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.
Pump Malfunction Inconsistent flow rate from the pump will directly impact retention times.
- Check for leaks: Inspect all fittings and connections for any signs of leakage.
- Prime the pump: Ensure the pump is properly primed and free of air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for my this compound analog?

A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with the addition of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid. A gradient elution from a low to a high percentage of organic solvent is recommended to effectively separate the target compound from impurities.

Q2: My compound is quite polar. What can I do to improve its retention on a C18 column?

For polar compounds, several strategies can be employed to increase retention:

  • Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.

  • Use 100% aqueous mobile phase: Some modern stationary phases are compatible with purely aqueous mobile phases.

  • Decrease the organic content of the mobile phase: A lower percentage of organic solvent at the start of the gradient will increase retention.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high organic content mobile phase, which is well-suited for the separation of polar compounds.

Q3: How do I choose between acetonitrile and methanol as the organic modifier in my mobile phase?

Acetonitrile and methanol have different selectivities. It is often beneficial to screen both solvents during method development. Acetonitrile typically provides lower backpressure and better UV transparency at low wavelengths. Methanol can sometimes offer different elution orders for closely related compounds.

Q4: What are some potential process-related impurities I should look out for?

During the synthesis of this compound analogs, potential impurities could include starting materials, reagents, intermediates, and by-products from side reactions. For pyrimidine synthesis, common impurities can include isomers, incompletely reacted intermediates, or products of over-reaction. It is crucial to develop a stability-indicating method that can separate the main compound from these potential impurities and any degradation products that may form over time.[6]

Q5: How do I scale up my analytical method to a preparative scale for purification?

Scaling up from an analytical to a preparative method involves several considerations:

  • Column Dimensions: Preparative columns have larger internal diameters and longer lengths to accommodate higher sample loads.[7]

  • Flow Rate: The flow rate needs to be adjusted proportionally to the cross-sectional area of the preparative column.

  • Sample Loading: The amount of sample that can be loaded onto a preparative column is significantly higher. It's important to perform a loading study to determine the optimal sample load without compromising resolution.[5][6]

  • Gradient Profile: The gradient time should be adjusted to maintain the same separation profile as the analytical method.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Analogs

ParameterRecommendation
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength for the specific analog)
Injection Volume 10 µL

Table 2: Solvent Properties for Mobile Phase Selection

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)
Water10.2-1.00
Acetonitrile5.81900.37
Methanol5.12050.60

Experimental Protocols

Protocol 1: General Analytical HPLC Method Development

  • Sample Preparation: Dissolve the this compound analog in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Scouting Gradient: Use the conditions outlined in Table 1 to perform an initial chromatographic run.

  • Method Optimization:

    • Gradient Adjustment: If the peaks are clustered at the beginning or end of the chromatogram, adjust the gradient slope or the initial/final percentage of Mobile Phase B.

    • Solvent Screening: Replace acetonitrile with methanol (using a comparable gradient) to evaluate changes in selectivity.

    • pH Adjustment: If peak tailing is observed, consider using a different acid modifier (e.g., 0.1% TFA) or a buffer to control the mobile phase pH.

  • Wavelength Optimization: Use a diode array detector to determine the optimal wavelength for detecting the target compound and all impurities.

Protocol 2: Preparative HPLC Purification

  • Method Transfer and Scaling:

    • Based on the optimized analytical method, select a preparative column with the same stationary phase chemistry but a larger internal diameter (e.g., 21.2 mm or 50 mm).

    • Calculate the scaled-up flow rate using the formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)².

    • Adjust the gradient time proportionally to the column volume to maintain the same separation.

  • Loading Study:

    • Prepare a concentrated solution of the crude sample in a suitable solvent.

    • Perform a series of injections with increasing sample loads to determine the maximum amount that can be purified without significant loss of resolution.

  • Fraction Collection:

    • Set up the fraction collector to collect peaks based on retention time or UV threshold.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to confirm the purity of the target compound.

    • Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem with HPLC Purification peak_shape Poor Peak Shape? start->peak_shape Analyze Chromatogram retention_time Inconsistent Retention Times? start->retention_time resolution Poor Resolution? start->resolution pressure Pressure Issues? start->pressure tailing Tailing or Fronting? peak_shape->tailing check_mobile_phase Check Mobile Phase Preparation (Prepare Fresh Daily) retention_time->check_mobile_phase Yes check_temp Use Column Oven for Consistent Temperature retention_time->check_temp Yes check_equilibration Increase Column Equilibration Time retention_time->check_equilibration Yes check_overload Check for Column Overload (Reduce Sample Concentration) tailing->check_overload Yes check_solvent Check Sample Solvent (Dissolve in Mobile Phase) tailing->check_solvent Yes check_ph Adjust Mobile Phase pH (Lower pH for Basic Analogs) tailing->check_ph Yes use_endcapped Use Base-Deactivated/ End-capped Column tailing->use_endcapped Yes

Caption: A troubleshooting workflow for common HPLC purification issues.

HPLC_Method_Development_Workflow step1 Step 1: Initial Conditions Column: C18 Mobile Phase: ACN/Water + 0.1% FA Gradient: 10-90% ACN step2 Step 2: Evaluate Initial Run Assess Peak Shape, Retention, and Resolution step1->step2 step3 Step 3: Optimization Adjust Gradient Slope Screen Organic Modifier (MeOH) Modify Mobile Phase pH step2->step3 step4 Step 4: Final Method Optimized for Purity and Throughput step3:g->step4 step3:m->step4 step3:p->step4

Caption: A logical workflow for HPLC method development.

References

Technical Support Center: Overcoming Poor Cell Permeability with Pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with pyrimidin-4-ol derivatives, particularly concerning their cell permeability.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Causes Recommended Solutions
Low Apparent Permeability (Papp) in PAMPA Assay 1. Poor aqueous solubility: The compound precipitates in the donor well, reducing the concentration available for permeation. 2. High lipophilicity: The compound is highly retained within the artificial membrane. 3. Incorrect pH of the buffer: The ionization state of the compound is not optimal for passive diffusion.1. Increase compound solubility: Use co-solvents like DMSO (up to 1-2%) in the donor buffer. Ensure the final concentration is below the kinetic solubility limit. 2. Assess membrane retention: Quantify the amount of compound remaining in the donor well and on the membrane after the assay. If retention is high, consider using a different PAMPA lipid composition. 3. Optimize buffer pH: Test a range of pH values for the donor buffer to favor the neutral, more permeable species of your pyrimidin-4-ol derivative.
High Efflux Ratio (>2) in Caco-2 Assay 1. Active efflux by transporters: The compound is a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) expressed on Caco-2 cells.[1] 2. Compound instability: The compound degrades in the presence of Caco-2 cells.1. Use efflux pump inhibitors: Co-incubate your compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C). A significant increase in the A-to-B Papp value and a decrease in the efflux ratio confirms transporter involvement.[1] 2. Assess metabolic stability: Analyze the compound concentration in both donor and receiver compartments at the end of the assay to check for degradation products using LC-MS/MS.
Poor Correlation between PAMPA and Caco-2 Data 1. Active transport mechanisms: The compound is a substrate for uptake or efflux transporters not present in the PAMPA model. 2. Paracellular transport: The compound permeates through the tight junctions between Caco-2 cells, a route not available in PAMPA.1. Investigate active transport: A higher Papp in Caco-2 compared to PAMPA may suggest active uptake, while the reverse could indicate efflux.[2] 2. Evaluate paracellular pathway: Use a paracellular marker like Lucifer Yellow. If your compound's permeability is similar to the marker, this route may be significant. Consider the molecular weight and polarity of your derivative.
Low Compound Recovery in Permeability Assays 1. Binding to plasticware: The compound adsorbs to the surfaces of the assay plates. 2. Metabolism by Caco-2 cells: The compound is metabolized by enzymes present in the Caco-2 cells. 3. Precipitation during the assay. 1. Use low-binding plates: Employ plates specifically designed to minimize non-specific binding. 2. Analyze for metabolites: Use LC-MS/MS to detect potential metabolites in the cell lysates and receiver solutions. 3. Check for precipitation: Visually inspect the wells and analyze the total compound concentration at the end of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the permeability of my new pyrimidin-4-ol derivatives?

A good starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA). It is a high-throughput, cost-effective method to evaluate passive membrane transport and can help rank compounds in early discovery phases.[3] Compounds with promising PAMPA permeability can then be further evaluated in a Caco-2 assay to investigate active transport and potential efflux.

Q2: How do I interpret the apparent permeability (Papp) values from my Caco-2 assay?

Papp values are generally categorized as follows:

  • Papp < 1.0 x 10⁻⁶ cm/s: Low permeability

  • 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10.0 x 10⁻⁶ cm/s: High permeability

A compound with a Papp value greater than 8 x 10⁻⁶ cm/s is generally considered to have high permeability.

Q3: My pyrimidin-4-ol derivative has a high efflux ratio in the Caco-2 assay. What are my next steps?

A high efflux ratio suggests your compound is actively transported out of the cells. To overcome this, you can consider the following medicinal chemistry strategies:

  • Reduce the number of hydrogen bond donors.

  • Increase intramolecular hydrogen bonding to mask polar groups.

  • Modify the overall charge and polarity of the molecule.

  • Introduce bulky groups that may hinder binding to efflux transporters.

Q4: Can I improve the solubility of my pyrimidin-4-ol derivative for the permeability assay?

Yes, for in vitro assays, you can use co-solvents like DMSO in your buffer, typically up to 1-2%. However, it is crucial to ensure that the DMSO concentration does not affect the integrity of the Caco-2 cell monolayer. Always test the effect of the vehicle on monolayer integrity using a marker like Lucifer Yellow.

Quantitative Data Summary

The following table presents in silico predicted ADME properties for a series of indazol-pyrimidine derivatives, which are structurally related to pyrimidin-4-ols and provide insights into structure-permeability relationships.

Table 1: In Silico ADME Properties of Indazol-Pyrimidine Derivatives [4]

CompoundCaco-2 Permeability (nm/s)MDCK Permeability (nm/s)Human Intestinal Absorption (%)Blood-Brain Barrier Penetration
4a 0.7270240.26897488.0032310.055
4b 48.411340.172392.4059900.860
4c 24.331819.824791.0118350.443
4d 20.994716.921390.9994810.395
4e 10.51868.019490.9918210.254
4f 25.011420.370891.0123980.454
4g 1.838420.76345488.0069500.079
4h 10.51868.019490.9918210.254
4i 20.251516.321191.0021670.383

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of pyrimidin-4-ol derivatives.

Materials:

  • PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter membrane)

  • Acceptor and donor plates

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (membrane integrity marker)

  • Plate reader or LC-MS/MS for analysis

Procedure:

  • Prepare the PAMPA plate: Coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane solution and allow the solvent to evaporate.

  • Prepare the acceptor plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare the donor solutions: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 1%. Also, prepare a solution of Lucifer Yellow.

  • Start the assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble the PAMPA sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample analysis: After incubation, carefully separate the plates. Determine the concentration of the test compound and Lucifer Yellow in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = [VA / (Area × Time)] × [-ln(1 - [C]A / [C]eq)]

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time in seconds, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay

This protocol outlines the steps for conducting a bidirectional Caco-2 permeability assay to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well or 96-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm².

    • Perform a Lucifer Yellow permeability test. The Papp for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

  • Prepare Transport Buffers: Prepare HBSS at pH 7.4 (for the basolateral side) and pH 6.5 or 7.4 (for the apical side).

  • Prepare Dosing Solutions: Dilute the test compound stock solution in the appropriate transport buffer to the final concentration (e.g., 10 µM).

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A-to-B): Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • Basolateral to Apical (B-to-A): Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis: Determine the concentration of the test compound in the samples using LC-MS/MS.

  • Calculations:

    • Papp: Calculate the Papp value for both A-to-B and B-to-A directions using the formula:

      Papp (cm/s) = (dQ/dt) / (A × C₀)

      Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Efflux Ratio: Calculate the efflux ratio as:

      Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Visualizations

Experimental Workflow for Permeability Assessment

G cluster_0 Initial Screening cluster_1 Mechanism of Transport cluster_2 Troubleshooting A Synthesized Pyrimidin-4-ol Derivatives B PAMPA Assay A->B C Caco-2 Bidirectional Assay B->C Promising Papp D Calculate Efflux Ratio C->D E Efflux Ratio > 2? D->E F Caco-2 Assay with Efflux Inhibitors E->F Yes G Structure-Permeability Relationship Analysis E->G No F->G

Caption: A typical experimental workflow for assessing the cell permeability of pyrimidin-4-ol derivatives.

Signaling Pathway Inhibition by Pyrimidin-4-ol Derivatives

Pyrimidin-4-ol derivatives are often designed as kinase inhibitors. Below are simplified diagrams of key signaling pathways that can be targeted.

Akt Signaling Pathway

Akt_Pathway cluster_inhibitor Pyrimidin-4-ol Derivative RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival mTOR->CellSurvival Inhibitor Inhibitor Inhibitor->Akt

Caption: Inhibition of the Akt signaling pathway by a pyrimidin-4-ol derivative targeting Akt kinase.

EGFR Signaling Pathway

EGFR_Pathway cluster_inhibitor Pyrimidin-4-ol Derivative EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrimidin-4-ol derivative targeting the EGFR kinase.

CDK2/Cyclin E Signaling Pathway

CDK2_Pathway cluster_inhibitor Pyrimidin-4-ol Derivative CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Progression E2F->S_Phase promotes Inhibitor Inhibitor Inhibitor->CDK2

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center, designed to help researchers, scientists, and drug development professionals troubleshoot and resolve inconsistencies in common biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly, question-and-answer format to directly address specific issues you may encounter during your experiments.

General FAQs

Q1: What are the initial steps I should take when I observe inconsistent results in my biological assay?

A1: When faced with inconsistent results, it's crucial to first rule out simple errors. Begin by reviewing your experimental protocol to ensure no steps were missed or altered. Double-check all calculations, reagent concentrations, and dilutions. It's also beneficial to confirm that all equipment, such as pipettes and plate readers, are properly calibrated and functioning correctly.

Q2: How can I differentiate between systematic and random errors in my experiments?

A2: Systematic errors are consistent, repeatable errors often caused by issues like faulty equipment or incorrect experimental design, affecting the accuracy of your results.[1][2][3][4] Random errors are unpredictable fluctuations in measurements, which impact the precision and reproducibility of your results.[1][2][3] Analyzing your data for patterns can help distinguish between the two. Systematic errors will often shift all results in one direction, while random errors will result in a wider spread of data points around the average.

Assay-Specific Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Q: Why am I seeing a high coefficient of variation (CV) in my ELISA results?

A: A high coefficient of variation (CV) indicates significant inconsistency between replicate wells and can invalidate your results.[5] An acceptable CV is typically below 20%.[5]

Common Causes and Solutions for High CV in ELISA

Potential Cause Solution
Inconsistent Pipetting Ensure your pipettes are calibrated. Use proper pipetting techniques, such as reverse pipetting for viscous solutions, and ensure tips are securely attached. Mix all reagents thoroughly before use.
Bubbles in Wells Inspect the plate for bubbles before reading. Bubbles can be removed by gently tapping the plate or using a sterile pipette tip to pop them.[6]
Improper Washing Ensure all wells are washed equally and thoroughly. Automated plate washers can improve consistency. Check that all ports of the washer are clear.
Edge Effects "Edge effects" can occur due to temperature and humidity variations across the plate. To mitigate this, ensure the plate and all reagents are at room temperature before starting and cover the plate with a sealer during incubations.[5]
Inconsistent Sample Preparation Ensure all samples are prepared and stored consistently according to the recommended protocol.[5]

A troubleshooting workflow for high CV in ELISA is outlined below:

high_cv_troubleshooting start High CV Observed (>20%) check_pipetting Review Pipetting Technique - Calibrated pipettes? - Proper technique used? - Reagents mixed well? start->check_pipetting check_bubbles Inspect for Bubbles - Bubbles present in wells? check_pipetting->check_bubbles [No] resolve_pipetting Action: Recalibrate Pipettes, Standardize Technique check_pipetting->resolve_pipetting [Yes] check_washing Evaluate Washing Steps - All wells washed equally? - Plate washer working correctly? check_bubbles->check_washing [No] resolve_bubbles Action: Remove Bubbles check_bubbles->resolve_bubbles [Yes] check_edge_effects Consider Edge Effects - Plate equilibrated to RT? - Plate sealed during incubation? check_washing->check_edge_effects [No] resolve_washing Action: Improve Washing Protocol, Check Washer check_washing->resolve_washing [Yes] resolve_edge_effects Action: Equilibrate Plate/Reagents, Use Plate Sealer check_edge_effects->resolve_edge_effects [Yes] rerun_assay Rerun Assay check_edge_effects->rerun_assay [No] resolve_pipetting->rerun_assay resolve_bubbles->rerun_assay resolve_washing->rerun_assay resolve_edge_effects->rerun_assay

Caption: Troubleshooting workflow for high CV in ELISA.

Polymerase Chain Reaction (PCR)

Q: Why are my PCR replicates inconsistent?

A: Inconsistent PCR replicates, where some reactions work and others fail despite being set up identically, can be a frustrating issue.

Common Causes and Solutions for Inconsistent PCR Replicates

Potential Cause Solution
Pipetting Errors Small volume variations can have a large impact on PCR. Ensure accurate and consistent pipetting. Prepare a master mix for all common reagents to minimize pipetting variability between samples.[7]
Poorly Mixed Reagents Vortex and briefly centrifuge all reagents, including the master mix, before aliquoting to ensure homogeneity.[7]
Template Quality and Quantity Inconsistent template quality or low template concentration can lead to stochastic effects where amplification occurs randomly. Re-quantify your template and ensure it is of high purity.
Thermal Cycler Inconsistency The wells in a thermal cycler block may not heat and cool uniformly, leading to variability.[8] Try placing your replicates in different locations on the block to test for this. If a specific area of the block is consistently problematic, the machine may require servicing.
Contamination Contamination can lead to unexpected amplification in some replicates. Always use sterile techniques, dedicated PCR workstations, and include no-template controls (NTCs) to monitor for contamination.

A logical diagram for troubleshooting inconsistent PCR replicates is provided below:

pcr_inconsistency start Inconsistent PCR Replicates check_master_mix Used a Master Mix? start->check_master_mix make_master_mix Action: Prepare a Master Mix for all common reagents. check_master_mix->make_master_mix [No] check_mixing Reagents Mixed Thoroughly? check_master_mix->check_mixing [Yes] rerun_pcr Rerun PCR make_master_mix->rerun_pcr mix_reagents Action: Vortex and centrifuge all reagents before use. check_mixing->mix_reagents [No] check_template Template Quality/Quantity Checked? check_mixing->check_template [Yes] mix_reagents->rerun_pcr reassess_template Action: Re-quantify and assess purity of template DNA. check_template->reassess_template [No] check_cycler Thermal Cycler Uniformity? check_template->check_cycler [Yes] reassess_template->rerun_pcr test_cycler Action: Place replicates in different block locations. Consider servicing. check_cycler->test_cycler [Yes] check_cycler->rerun_pcr [No] test_cycler->rerun_pcr

Caption: Troubleshooting inconsistent PCR replicates.

Cell-Based Assays

Q: What causes well-to-well variability in my cell-based assays?

A: Well-to-well variability in cell-based assays can obscure the true effects of your experimental treatments.

Common Causes and Solutions for Well-to-Well Variability in Cell-Based Assays

Potential Cause Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Develop a consistent plating technique.
Edge Effects The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth.[9] To minimize this, you can leave the outer wells empty or fill them with sterile media or PBS.[9]
Incubation Conditions Uneven temperature or CO2 distribution in the incubator can lead to variability. Ensure your incubator is properly maintained and calibrated. Avoid stacking plates, as this can impede uniform gas and heat exchange.
Inconsistent Reagent Addition Add reagents to all wells in the same manner and at the same speed. Automated liquid handlers can improve consistency for high-throughput assays.
Cell Health Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase at the time of the experiment.

The MAPK/ERK signaling pathway is a common pathway studied using cell-based assays. Below is a simplified diagram of this pathway.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors translocates to nucleus and activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulate Proliferation Cell Proliferation, Differentiation, Survival GeneExpression->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Protocols

Detailed Sandwich ELISA Protocol
  • Plate Coating: Dilute the capture antibody to its working concentration in a coating buffer. Add 100 µL of the diluted capture antibody to each well of a 96-well microplate. Seal the plate and incubate overnight at 4°C.[10][11]

  • Washing: Aspirate the coating solution from each well and wash the plate three times with at least 300 µL of wash buffer per well.[10] After the last wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.[10]

  • Blocking: Add 300 µL of blocking buffer to each well to prevent non-specific binding. Incubate at room temperature for at least 1 hour.[10][11]

  • Washing: Repeat the aspiration and washing steps as described in step 2.

  • Sample/Standard Incubation: Add 100 µL of your samples and standards (in appropriate dilutions) to the wells. Seal the plate and incubate for 2 hours at room temperature.[10]

  • Washing: Repeat the aspiration and washing steps.

  • Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1 hour at room temperature.[10]

  • Washing: Repeat the aspiration and washing steps.

  • Enzyme-Conjugate Incubation: Add 100 µL of the enzyme-conjugated streptavidin (or equivalent) to each well. Incubate for 45 minutes at room temperature with gentle shaking.

  • Washing: Repeat the aspiration and washing steps.

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate at room temperature in the dark for 30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well. Gently tap the plate to ensure thorough mixing.[10]

  • Read Plate: Determine the optical density of each well using a microplate reader set to the appropriate wavelength (e.g., 450 nm for TMB).

The experimental workflow for a sandwich ELISA is visualized below:

elisa_workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate wash1 Wash coat_plate->wash1 block Block wash1->block wash2 Wash block->wash2 add_sample Add Sample/ Standard wash2->add_sample wash3 Wash add_sample->wash3 add_detection_ab Add Detection Antibody wash3->add_detection_ab wash4 Wash add_detection_ab->wash4 add_enzyme_conjugate Add Enzyme Conjugate wash4->add_enzyme_conjugate wash5 Wash add_enzyme_conjugate->wash5 add_substrate Add Substrate wash5->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Plate stop_reaction->read_plate

Caption: Sandwich ELISA experimental workflow.

Detailed Quantitative PCR (qPCR) Protocol (using SYBR Green)
  • RNA Isolation and cDNA Synthesis: Isolate high-quality RNA from your samples. Perform reverse transcription to synthesize cDNA.

  • Reaction Setup: On ice, prepare a qPCR master mix containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.

  • Plating: Aliquot the master mix into your qPCR plate or tubes. Add your cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set. Seal the plate firmly.

  • Centrifugation: Briefly centrifuge the plate to collect all liquids at the bottom of the wells.

  • qPCR Run: Place the plate in the real-time PCR machine and set up the thermal cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension, and a final melt curve analysis.[12]

    • Initial Denaturation: 95°C for 1-3 minutes.[12]

    • Amplification (40 cycles):

      • Denaturation: 95°C for 15 seconds.[12]

      • Annealing/Extension: 60°C for 30-60 seconds.[12]

    • Melt Curve Analysis: 65°C to 95°C with a gradual temperature increase.[12]

  • Data Analysis: Analyze the amplification plots and Ct values generated by the qPCR software. Check the melt curve for a single, sharp peak for each primer pair, indicating specific amplification.[12]

Detailed Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with your test compounds at various concentrations and incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[13]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[13]

  • Mixing: Gently mix the contents of the plate to ensure complete solubilization.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

References

Technical Support Center: Crystallization of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 6-(3-Methoxyphenyl)pyrimidin-4-ol.

Troubleshooting Guide

Crystallization is a critical step for obtaining pure material and for determining the solid-state structure. The process can be influenced by numerous factors, and challenges are common. This guide addresses specific issues you may encounter.

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice. This is often due to the boiling point of the solvent being higher than the melting point of the compound or high levels of impurities.[1]

  • Solution 1: Change the Solvent System. Select a solvent with a lower boiling point. Alternatively, introduce an anti-solvent to gradually decrease the solubility of the compound.

  • Solution 2: Reduce the Temperature. If using a cooling crystallization method, lower the cooling rate or the final temperature.

  • Solution 3: Increase Solvent Volume. Adding a small amount of additional solvent can sometimes prevent oiling out by keeping the compound in solution longer during the cooling process.[2]

  • Solution 4: Purify the Crude Material. If impurities are suspected, purify the compound using another technique such as column chromatography before attempting crystallization again.

Issue 2: No crystals form, even after extended cooling.

This issue typically arises from either using too much solvent or the compound being highly soluble in the chosen solvent at all temperatures.

  • Solution 1: Induce Crystallization.

    • Seeding: Add a small, pure crystal of the target compound to the supersaturated solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.

  • Solution 2: Reduce Solvent Volume. Evaporate some of the solvent to increase the concentration of the compound and induce supersaturation.[2][3]

  • Solution 3: Add an Anti-solvent. Introduce a solvent in which your compound is insoluble but is miscible with your current solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.

Issue 3: Crystallization occurs too rapidly, yielding fine needles or powder.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[2] The goal is slow crystal growth to allow for the formation of a well-ordered, pure crystal lattice.

  • Solution 1: Slow the Cooling Rate. If using a cooling method, insulate the flask to slow down the temperature drop.

  • Solution 2: Use More Solvent. Add slightly more solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound soluble for a longer period during cooling.[2]

  • Solution 3: Re-dissolve and Cool Slowly. Heat the solution again to re-dissolve the solid, and then allow it to cool more slowly.

Issue 4: The crystallization yield is very low.

A low yield can be caused by several factors, from using too much solvent to incomplete precipitation.[2]

  • Solution 1: Concentrate the Mother Liquor. After filtering the initial crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.

  • Solution 2: Optimize Solvent Choice. The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[3] Refer to the solvent screening data to select a more optimal solvent.

  • Solution 3: Check for Premature Crystallization. If the compound crystallizes in the funnel during a hot filtration step, some of the product may be lost. Ensure the funnel is pre-heated.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

Given the presence of a phenol-like hydroxyl group and a pyrimidine ring, a range of solvents with varying polarities should be screened. Good starting points include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Ethers: Tetrahydrofuran (THF), Dioxane[4]

  • Aromatic Hydrocarbons: Toluene

  • Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4]

  • Mixed Solvent Systems: e.g., Ethanol/Water, Toluene/Heptane, THF/Water[5]

Q2: How do I perform a solvent screening experiment?

A systematic solvent screen is crucial for identifying optimal crystallization conditions.

  • Place a small amount (e.g., 10-20 mg) of your compound into several vials.

  • To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will dissolve the compound when hot but yield high-quality crystals upon cooling.

Q3: What is vapor diffusion and when should I use it?

Vapor diffusion is a technique where an anti-solvent with a higher vapor pressure is allowed to slowly diffuse into a solution of the compound. This gradual change in solvent composition reduces the solubility of the compound, leading to slow and controlled crystal growth.[6] It is particularly useful for sensitive compounds or when only small amounts of material are available.

Q4: My compound is only soluble in DMF and DMSO. How can I crystallize it?

For compounds soluble only in high-boiling point polar aprotic solvents, several techniques can be employed:

  • Anti-solvent Addition: Dissolve the compound in a minimum amount of DMF or DMSO and slowly add an anti-solvent like water, ethanol, or isopropanol.

  • Vapor Diffusion: Place a vial containing the compound dissolved in DMF or DMSO inside a larger sealed chamber containing a more volatile anti-solvent (e.g., diethyl ether, dichloromethane).[4] The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Solvent Layering: Carefully layer a less dense, miscible anti-solvent on top of the solution of your compound. Crystals may form at the interface over time.

Data Presentation

Table 1: Illustrative Solvent Screening Data for this compound

SolventSolubility (RT)Solubility (Hot)Outcome upon CoolingCrystal Morphology
MethanolSolubleSolubleNo Crystals-
EthanolSparingly SolubleSolubleGood YieldPrisms
WaterInsolubleInsoluble--
Ethyl AcetateSparingly SolubleSolubleLow YieldNeedles
TolueneInsolubleSparingly SolubleVery Low YieldPlates
AcetoneSolubleSolubleOiled Out-
HeptaneInsolubleInsoluble--
Ethanol/Water (9:1)Sparingly SolubleSolubleHigh YieldBlocks

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a suitable flask, add the crude this compound. Add the chosen solvent (e.g., Ethanol/Water 9:1) portion-wise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Vapor Diffusion Crystallization

  • Prepare the Solution: Dissolve the compound in a minimal amount of a low-volatility solvent in which it is soluble (e.g., DMF) in a small, open vial.

  • Set up the Chamber: Place this vial inside a larger, sealable chamber (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add Anti-solvent: Add a larger volume of a volatile anti-solvent (e.g., Dichloromethane or Diethyl Ether) to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.[4]

  • Seal and Wait: Seal the chamber and leave it undisturbed. The anti-solvent will slowly diffuse into the solution in the inner vial, inducing crystallization over hours to days.

  • Isolate Crystals: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_outcome Outcome & Isolation start Crude Compound solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Hot Solvent solvent_screen->dissolve vapor_diffusion Vapor Diffusion solvent_screen->vapor_diffusion anti_solvent Anti-Solvent Addition solvent_screen->anti_solvent slow_cool Slow Cooling dissolve->slow_cool crystals Crystals Formed slow_cool->crystals no_crystals No Crystals / Oiling Out slow_cool->no_crystals vapor_diffusion->crystals vapor_diffusion->no_crystals anti_solvent->crystals anti_solvent->no_crystals filtration Vacuum Filtration crystals->filtration troubleshoot Troubleshoot no_crystals->troubleshoot drying Drying filtration->drying pure_product Pure Crystalline Product drying->pure_product Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Initial Crystallization Attempt oiling_out Oiling Out start->oiling_out no_crystals No Crystals start->no_crystals rapid_growth Rapid Growth / Powder start->rapid_growth low_yield Low Yield start->low_yield sol_oiling Change Solvent Lower Cooling Rate oiling_out->sol_oiling sol_no_crystals Induce (Seed/Scratch) Concentrate Solution Add Anti-solvent no_crystals->sol_no_crystals sol_rapid_growth Slow Cooling Rate Increase Solvent Volume rapid_growth->sol_rapid_growth sol_low_yield Concentrate Mother Liquor Optimize Solvent low_yield->sol_low_yield success High-Quality Crystals sol_oiling->success sol_no_crystals->success sol_rapid_growth->success sol_low_yield->success

References

Challenges in scaling up the synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-ol. The information is designed to address specific challenges that may be encountered during laboratory-scale and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is a one-pot cyclocondensation reaction, often a variation of the Pinner synthesis. This typically involves the reaction of a β-ketoester, specifically ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, with a source of formamidine. A common approach uses formamide and ammonium acetate at elevated temperatures, where formamide serves as both a reactant and a solvent.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: This β-ketoester is the backbone of the pyrimidinol ring.

  • Formamide: Acts as the source of the N1-C2-N3 fragment of the pyrimidine ring.

  • Ammonium Acetate: Serves as a catalyst and an in-situ source of ammonia to facilitate the reaction.

Q3: What are the typical yields for this type of reaction?

A3: For the synthesis of various 6-arylpyrimidin-4-ols using the one-pot method with formamide and ammonium acetate, reported yields generally range from 50% to 70%.[1] The specific yield for this compound will depend on the optimization of reaction conditions.

Q4: What are the main safety concerns when scaling up this synthesis?

A4: Key safety considerations for scale-up include:

  • Thermal Runaway: The cyclocondensation reaction is often exothermic. Proper heat management and controlled addition of reagents are crucial to prevent a thermal runaway, especially in large reactors.

  • Ammonia Evolution: The reaction can release ammonia gas, which is corrosive and toxic. Adequate ventilation and scrubbing systems are necessary.

  • Handling of Formamide: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Insufficient temperature. 4. Poor quality of reagents.1. Increase reaction time and monitor by TLC or HPLC. 2. Ensure the reaction temperature does not exceed the decomposition point of the product. Consider a lower reaction temperature for a longer duration. 3. Gradually increase the reaction temperature in increments of 5-10°C. 4. Verify the purity of starting materials, especially the β-ketoester.
Formation of Significant Impurities 1. Side reactions due to excess heat. 2. Presence of moisture leading to hydrolysis of the β-ketoester. 3. Self-condensation of the β-ketoester. 4. Formation of N,N'-disubstituted formamidine byproducts.1. Improve temperature control and ensure even heating of the reaction mixture. 2. Use anhydrous solvents and reagents. 3. Control the rate of addition of the β-ketoester to the hot formamide/ammonium acetate mixture. 4. Use a stoichiometric amount of ammonium acetate.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the reaction mixture. 2. Presence of oily impurities preventing crystallization. 3. Incorrect pH during workup.1. Cool the reaction mixture slowly to promote crystallization. If necessary, add a suitable anti-solvent. 2. Perform a workup with an appropriate solvent wash to remove non-polar impurities. Consider column chromatography if necessary. 3. Adjust the pH of the aqueous solution during workup to ensure the product is in its least soluble form (typically neutral for pyrimidinols).
Product is Discolored 1. Thermal degradation leading to colored byproducts. 2. Air oxidation of the product or intermediates.1. Lower the reaction temperature. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Recrystallize the crude product from a suitable solvent, possibly with the addition of activated carbon.

Data Presentation

Table 1: Summary of a General Synthesis Protocol for 6-Arylpyrimidin-4-ols

ParameterValueReference
Starting Material 1 Methyl 3-oxo-3-arylpropanoate[1]
Starting Material 2 Formamide[1]
Catalyst Ammonium Acetate[1]
Reaction Temperature Elevated (specific temperature not provided)[1]
Reaction Time Not specified[1]
Reported Yield Range 50 - 70%[1]

Table 2: Physicochemical Properties of a Related Starting Material

CompoundCAS NumberMolecular FormulaMolecular WeightBoiling Point
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate2881-83-6C₁₂H₁₄O₄222.24 g/mol 160-165 °C @ 1.5 Torr

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3-Methoxyphenyl)-3-oxopropanoate (β-ketoester)

This protocol is based on the general Claisen condensation reaction.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is dried and flushed with nitrogen.

  • Reagent Preparation: Sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere.

  • Condensation: A solution of 3-methoxyacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous toluene is added dropwise to the sodium ethoxide suspension at a controlled temperature (typically 80-90°C).

  • Reaction Monitoring: The reaction mixture is heated at reflux until the starting material is consumed, as monitored by TLC or GC.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of dilute acetic acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Protocol 2: Synthesis of this compound

This protocol is adapted from the one-pot synthesis of 6-arylpyrimidin-4-ols.[1]

  • Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Charging: Ammonium acetate (1.5 eq) is added to formamide (10-15 volumes). The mixture is heated to 120-130°C with stirring until the ammonium acetate dissolves.

  • Substrate Addition: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 eq) is added dropwise to the hot solution over a period of 30-60 minutes, maintaining the internal temperature.

  • Reaction: The reaction mixture is heated at 130-140°C for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Isolation: The reaction mixture is cooled to room temperature, and water is added to precipitate the crude product. The solid is collected by filtration and washed with water.

  • Purification: The crude solid is recrystallized from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to afford pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3_methoxyacetophenone 3-Methoxy- acetophenone beta_ketoester Ethyl 3-(3-Methoxyphenyl) -3-oxopropanoate 3_methoxyacetophenone->beta_ketoester NaOEt, Toluene diethyl_carbonate Diethyl Carbonate diethyl_carbonate->beta_ketoester final_product 6-(3-Methoxyphenyl) pyrimidin-4-ol beta_ketoester->final_product Heat formamide Formamide formamide->final_product ammonium_acetate Ammonium Acetate ammonium_acetate->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Is Reaction Temperature Optimized? start->check_temp check_reagents Are Reagents Pure and Anhydrous? check_temp->check_reagents Yes adjust_temp Adjust Temperature (e.g., 130-140°C) check_temp->adjust_temp No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes purify_reagents Use Fresh, Dry Reagents check_reagents->purify_reagents No increase_time Increase Reaction Time and Monitor check_time->increase_time No end_good Successful Synthesis check_time->end_good Yes adjust_temp->check_reagents purify_reagents->check_time increase_time->end_good

Caption: Troubleshooting workflow for synthesis optimization.

Scale_Up_Challenges cluster_solutions Solutions scale_up Scale-Up Challenges heat_management Heat Management scale_up->heat_management mixing Mixing Efficiency scale_up->mixing crystallization Crystallization and Purification scale_up->crystallization safety Safety and Environmental scale_up->safety heat_solution Jacketed Reactor, Controlled Addition heat_management->heat_solution mixing_solution Baffles, Appropriate Impeller Speed mixing->mixing_solution cryst_solution Controlled Cooling, Seeding, Anti-solvent crystallization->cryst_solution safety_solution Ventilation, Scrubbers, PPE safety->safety_solution

Caption: Key challenges and solutions in scaling up the synthesis.

References

Validation & Comparative

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Featuring 6-(3-Methoxyphenyl)pyrimidin-4-ol and Leading Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-(3-Methoxyphenyl)pyrimidin-4-ol against a selection of prominent pyrimidine-based kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide will leverage data from structurally related and well-characterized pyrimidine-based inhibitors, particularly those targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, to provide a representative comparison. We will focus on established inhibitors such as Imatinib, Gefitinib, and the potent TAM inhibitor UNC2025 to illustrate the landscape of pyrimidine-based kinase inhibition in cancer therapy.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases, leading to the inhibition of their catalytic activity.[3] This guide will explore the nuances of this class of inhibitors, from the broad-spectrum activity of early compounds to the highly selective profiles of modern targeted therapies.

Comparative Analysis of Kinase Inhibitor Profiles

The table below summarizes the key characteristics of selected pyrimidine-based kinase inhibitors, offering a snapshot of their therapeutic targets and potencies.

Inhibitor Primary Kinase Targets IC50 / Ki Values Key Indications
Imatinib BCR-Abl, c-Kit, PDGFRBCR-Abl: ~250-500 nM[4][5]Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[4][6]
Gefitinib EGFREGFR: ~2-80 nM[7]Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[7]
UNC2025 Mer, Flt3Mer: 0.74 nM, Flt3: 0.8 nMPreclinical (Leukemia, Solid Tumors)

Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

Kinase inhibitors exert their therapeutic effects by modulating critical signaling pathways involved in cell proliferation, survival, and differentiation. The diagrams below, generated using the DOT language, illustrate the signaling cascades targeted by the compared inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

BCR_ABL_Signaling_Pathway BCR-Abl Signaling Pathway cluster_downstream_bcr Downstream Signaling BCR_ABL BCR-Abl (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits Leukemic_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Proliferation RAS_MAPK->Leukemic_Proliferation

Caption: BCR-Abl signaling pathway and the inhibitory action of Imatinib.

TAM_Kinase_Signaling_Pathway TAM Kinase Signaling Pathway cluster_downstream_tam Downstream Signaling Gas6 Gas6/Protein S TAM TAM Kinases (Tyro3, Axl, Mer) Gas6->TAM Binds PI3K_AKT PI3K-AKT Pathway TAM->PI3K_AKT Activates STAT STAT Pathway TAM->STAT Activates UNC2025 UNC2025 UNC2025->TAM Inhibits Cell_Survival Cell Survival, Proliferation, & Immune Suppression PI3K_AKT->Cell_Survival STAT->Cell_Survival

Caption: TAM kinase signaling pathway and the inhibitory action of UNC2025.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays used in the characterization of these compounds.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection methods like fluorescence)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other capture method for phosphorylated substrate

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • Transfer a portion of the reaction mixture to phosphocellulose paper.

  • Wash the paper to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter or measure the fluorescence signal.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using appropriate software.

In_Vitro_Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, Buffer, Compound) Start->Prep Incubate Pre-incubate (Kinase, Substrate, Compound) Prep->Incubate React Initiate Reaction (Add ATP) Incubate->React Stop Stop Reaction React->Stop Detect Detect Signal (Radioactivity/ Fluorescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase assay.

Cell-Based Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream targets.

Objective: To determine the effect of a test compound on the phosphorylation of a target protein in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Western_Blot_Workflow Western Blot Workflow for Kinase Inhibition Start Start Cell_Culture Cell Seeding & Treatment with Inhibitor Start->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Phospho-specific) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Strip & Re-probe (Total Protein) Detection->Reprobe End End Reprobe->End

Caption: Workflow for Western blot analysis of kinase inhibition.

Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While specific experimental data for this compound is not yet widely available, its structural features suggest potential activity against various kinases, possibly including the TAM family. The comparative data and detailed protocols provided in this guide offer a framework for the evaluation of this and other novel pyrimidine-based compounds. As research progresses, a more definitive understanding of the therapeutic potential of this compound and its place within the landscape of kinase inhibitors will emerge.

References

A Comparative Analysis of 6-(3-Methoxyphenyl)pyrimidin-4-ol and Established FGFR Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative framework for evaluating the novel compound 6-(3-Methoxyphenyl)pyrimidin-4-ol against well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document outlines the critical experimental data necessary for a thorough comparison and presents detailed methodologies for key validation assays.

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[1][2] Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in various cancers.[3][4] Consequently, FGFR inhibitors have emerged as a promising class of targeted therapies.[5][6] This guide will focus on the comparative analysis of a novel pyrimidine derivative, this compound, against established FGFR inhibitors that have received FDA approval or are in late-stage clinical development.

The FGFR Signaling Pathway

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression and cellular responses.[1][2][7]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 P FGFR->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 PLCG PLCγ P1->PLCG STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus Ca2 Ca²⁺ IP3->Ca2 Ca2->Nucleus STAT->Nucleus

Figure 1: Simplified FGFR Signaling Pathway

Comparative Data of Known FGFR Inhibitors

A critical step in evaluating a novel compound is to benchmark its performance against existing therapies. The following tables summarize key data for several FDA-approved FGFR inhibitors.

Compound FDA Approval Approved Indication(s) Mechanism of Action
Erdafitinib 2019Metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[5][6]Pan-FGFR inhibitor.[8]
Pemigatinib 2020Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[5][6][9]Inhibitor of FGFR1, 2, and 3.
Infigratinib 2021Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[6][9]Selective inhibitor of FGFR1, 2, and 3.
Futibatinib 2022Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[8][9]Irreversible, selective, and potent inhibitor of FGFR1, 2, 3, and 4.
Compound IC50 (nM) vs. FGFR1 IC50 (nM) vs. FGFR2 IC50 (nM) vs. FGFR3 IC50 (nM) vs. FGFR4 Reference
Erdafitinib 1.22.54.6-[10]
Pemigatinib 0.40.51.2-[10]
Infigratinib 1.10.91.061[3]
Futibatinib 212122107[8]
AZD4547 0.22.51.8>1000[11]
Dovitinib 899-[3]
This compound Data not availableData not availableData not availableData not available

Experimental Protocols for Comparative Analysis

To objectively compare this compound with the inhibitors listed above, a series of standardized in vitro and in vivo experiments are required.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against different FGFR isoforms.

1. ADP-Glo™ Kinase Assay

  • Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

  • Protocol Outline:

    • Dilute recombinant FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, substrate (e.g., poly(E,Y) 4:1), and ATP to their optimal concentrations in kinase buffer.

    • In a 384-well plate, add 1 µL of serially diluted this compound or a known inhibitor (control).

    • Add 2 µL of the diluted enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12][13]

2. LanthaScreen™ Kinase Assay

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate by the kinase.

  • Protocol Outline:

    • Prepare a reaction mixture containing the appropriate concentration of recombinant FGFR kinase, a fluorescently labeled substrate, and ATP.

    • Add serial dilutions of the test compound to the wells of an assay plate.

    • Add the kinase reaction mixture to initiate the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the phosphorylated substrate by adding a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

    • Measure the TR-FRET signal on a suitable plate reader.

    • Calculate IC50 values from the dose-response curves.[14]

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare Reagents: - Kinase (FGFR1-4) - Substrate - ATP - Test Compound Dilutions B Incubate Kinase, Substrate, ATP, and Test Compound A->B C Add Detection Reagents (e.g., ADP-Glo™ or LanthaScreen™ Antibody) B->C D Measure Signal (Luminescence or TR-FRET) C->D E Calculate IC50 D->E

References

Kinome-wide Selectivity Profiling of 6-(3-Methoxyphenyl)pyrimidin-4-ol: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for kinome-wide selectivity profiling data for the compound 6-(3-Methoxyphenyl)pyrimidin-4-ol has yielded no specific experimental results. Publicly available scientific literature and databases do not contain information regarding the broad kinase selectivity of this particular molecule.

Efforts to identify kinome scan data for structurally analogous compounds with a 6-phenylpyrimidin-4-ol core were also unsuccessful. While the pyrimidine scaffold is a common feature in many kinase inhibitors, the specific substitution pattern of the requested compound does not correspond to any publicly available kinome-wide selectivity datasets.

The pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors, and numerous pyrimidine derivatives have been synthesized and profiled for their kinase inhibitory activity. However, the kinome-wide selectivity of a compound is highly dependent on its specific chemical structure and the substitutions on the core scaffold. Without experimental data from techniques such as KINOMEscan™, KiNativ™, or other broad kinase panel screens, it is not possible to provide a quantitative comparison of this compound's performance against other kinase inhibitors.

Therefore, the creation of a comparison guide with data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the absence of the necessary primary data. Further research and experimental profiling of this compound would be required to generate the information needed to fulfill this request.

Benchmarking 6-(3-Methoxyphenyl)pyrimidin-4-ol Against Established Research Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel compound 6-(3-Methoxyphenyl)pyrimidin-4-ol with established research compounds, offering a framework for its evaluation in relevant biological contexts. Due to the limited publicly available data on this compound, this document focuses on benchmarking against well-characterized compounds sharing a pyrimidine core, a common scaffold in kinase and reverse transcriptase inhibitors. We will utilize data from two such compounds, the FGFR4 inhibitor BLU-9931 and the HIV-1 Reverse Transcriptase inhibitor Rilpivirine , to establish a baseline for performance evaluation.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the inhibitory activities of the selected established research compounds against their respective primary targets. This quantitative data serves as a benchmark for assessing the potential potency of this compound once experimental data becomes available.

CompoundTargetAssay TypeIC50 (nM)Reference
BLU-9931 FGFR4Enzymatic Assay3[1][2][3][4]
FGFR1Enzymatic Assay591[2][3]
FGFR2Enzymatic Assay493[2][3]
FGFR3Enzymatic Assay150[2][3]
Rilpivirine HIV-1 Reverse Transcriptase (Wild-Type)Enzymatic Assay0.73[5]
HIV-1 (Wild-Type)Cell-based Assay0.51[5]
HIV-1 (K103N mutant)Cell-based Assay0.35[5]
HIV-1 (K103N/Y181C double mutant)Cell-based Assay0.8-1.7[5]

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway relevant to pyrimidine-based kinase inhibitors and a general experimental workflow for screening such compounds.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cellular Effects (Proliferation, Survival) ERK->Cell_Effects PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Cell_Effects BLU9931 BLU-9931 BLU9931->FGFR4 Inhibits

FGFR4 Signaling Pathway and Inhibition.

Kinase_Inhibitor_Screening_Workflow A Compound Library (including this compound) B Primary Screening (Single High Concentration) A->B C Identify 'Hits' (Compounds with >X% Inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D F Selectivity Profiling (Panel of Kinases) C->F E Determine Potency (IC50) D->E H Cell-Based Assays (Target Engagement, Proliferation) D->H G Assess Off-Target Effects F->G I Evaluate Cellular Efficacy H->I

General Workflow for Kinase Inhibitor Screening.

Experimental Protocols

To ensure a standardized comparison, the following detailed methodologies for key experiments are provided. These protocols are based on established practices in the field and can be adapted for the evaluation of this compound.

Kinase Inhibition Assay (e.g., for FGFR4)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

1. Materials:

  • Purified recombinant kinase (e.g., FGFR4).
  • Kinase-specific substrate (e.g., a synthetic peptide).
  • Adenosine triphosphate (ATP).
  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA).
  • Test compound (this compound) and control inhibitor (e.g., BLU-9931) dissolved in DMSO.
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
  • Microplate reader.

2. Procedure:

  • Prepare a serial dilution of the test compound and the control inhibitor in DMSO.
  • In a 96-well or 384-well plate, add the assay buffer.
  • Add the test compound or control inhibitor to the appropriate wells. Include a DMSO-only control (vehicle control).
  • Add the purified kinase to all wells except for the negative control wells.
  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.
  • Read the luminescence signal on a microplate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

1. Materials:

  • Recombinant HIV-1 Reverse Transcriptase.
  • A template-primer (e.g., poly(rA)-oligo(dT)).
  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled nucleotide).
  • Assay buffer (containing Tris-HCl, MgCl2, KCl, and DTT).
  • Test compound (this compound) and control inhibitor (e.g., Rilpivirine) dissolved in DMSO.
  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling).
  • Glass fiber filters.
  • Scintillation counter or a suitable detection system for the chosen label.

2. Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in DMSO.
  • In microcentrifuge tubes or a 96-well plate, combine the assay buffer, template-primer, and dNTPs.
  • Add the test compound or control inhibitor to the respective tubes/wells. Include a DMSO-only control.
  • Pre-incubate the mixture for a short period.
  • Initiate the reaction by adding the HIV-1 RT enzyme.
  • Incubate at 37°C for a specified time (e.g., 60 minutes).
  • Stop the reaction. For radioactive assays, this is typically done by adding cold TCA to precipitate the newly synthesized DNA.
  • Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated labeled dNTPs.
  • Quantify the amount of incorporated label using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for detection.

3. Data Analysis:

  • Calculate the percentage of RT inhibition for each compound concentration compared to the vehicle control.
  • Plot the percentage of inhibition versus the logarithm of the compound concentration.
  • Determine the IC50 value using a sigmoidal dose-response curve fit.

By following these standardized protocols and comparing the resulting data with the established benchmarks provided, researchers can effectively evaluate the potential of this compound as a novel therapeutic agent.

References

Assessing Reproducibility for 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Without specific experimental data for 6-(3-Methoxyphenyl)pyrimidin-4-ol, a direct comparison of its performance and experimental reproducibility with other alternatives is not feasible. This guide, therefore, focuses on providing the foundational knowledge required to embark on such an investigation.

General Synthetic Approaches to 6-Arylpyrimidin-4-ols

The synthesis of 6-substituted pyrimidin-4-ols typically involves the cyclocondensation of a β-ketoester with an amidine or a related nitrogen-containing compound. For the specific synthesis of this compound, a plausible synthetic route would involve the reaction of a 3-methoxyphenyl-substituted β-ketoester with formamidine.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product beta_ketoester Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate cyclocondensation Cyclocondensation beta_ketoester->cyclocondensation Base (e.g., NaOEt) Solvent (e.g., Ethanol) formamidine Formamidine acetate formamidine->cyclocondensation product_node This compound cyclocondensation->product_node Purification

Caption: Plausible synthetic workflow for this compound.

Key Experimental Protocols for Synthesis and Characterization

To ensure the reproducibility of the synthesis of this compound, a detailed experimental protocol would be required. Below is a generalized protocol based on common methods for synthesizing similar compounds.

Table 1: Generalized Experimental Protocol for the Synthesis of this compound

StepProcedureKey Parameters & Considerations
1. Reaction Setup To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask, add ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The molar ratio of reactants is crucial.
2. Addition of Amidine Add formamidine acetate to the reaction mixture.The addition should be done portion-wise to control the reaction temperature.
3. Reflux Heat the reaction mixture to reflux and maintain for several hours.The reaction progress should be monitored by Thin Layer Chromatography (TLC).
4. Work-up After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).The pH should be carefully adjusted to precipitate the product.
5. Isolation & Purification Filter the precipitate, wash with a suitable solvent (e.g., water, ethanol), and dry. The crude product can be further purified by recrystallization or column chromatography.The choice of solvent for washing and recrystallization is critical for obtaining a pure product.
6. Characterization The structure and purity of the final compound should be confirmed by analytical techniques.See Table 2 for details.

Table 2: Essential Characterization Techniques for this compound

TechniquePurposeExpected Observations for Structure Confirmation
Melting Point Determine the purity of the compound.A sharp and specific melting point range.
¹H NMR Spectroscopy Elucidate the proton environment of the molecule.Characteristic peaks for the aromatic protons of the methoxyphenyl group, the pyrimidine ring proton, and the methoxy group protons.
¹³C NMR Spectroscopy Determine the carbon framework of the molecule.Resonances corresponding to all unique carbon atoms in the structure.
Mass Spectrometry Determine the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of this compound.
Infrared (IR) Spectroscopy Identify functional groups present in the molecule.Characteristic absorption bands for O-H (hydroxyl), C=O (keto-enol tautomerism), C=N, and C-O bonds.
Comparative Analysis with Structurally Related Kinase Inhibitors

While no biological data exists for this compound, pyrimidine scaffolds are common in kinase inhibitors. To provide context, the following table compares the reported kinase inhibitory activities of structurally related pyrimidine derivatives. This comparison highlights the potential biological relevance of the target compound and provides a benchmark for future studies.

Table 3: Kinase Inhibitory Activity of Selected 6-Arylpyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
6-(Phenyl)pyrimidin-4-ol analogEGFR50Fictional Data for Illustration
6-(4-Chlorophenyl)pyrimidin-4-amineVEGFR2120Fictional Data for Illustration
2-Anilino-6-phenylpyrimidineCDK2250Fictional Data for Illustration

Note: The data in this table is illustrative due to the lack of specific data for this compound and its close analogs in the public domain.

dot

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand This compound (Hypothetical Inhibitor) Kinase Target Kinase (e.g., EGFR, VEGFR) Ligand->Kinase Binds to ATP-binding site Cellular_Response Downstream Cellular Response (e.g., Proliferation, Angiogenesis) Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Phosphorylated_Substrate->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway inhibited by a pyrimidine derivative.

Conclusion and Future Directions

The lack of published experimental data for this compound makes a direct assessment of its experimental reproducibility impossible at this time. This guide provides a framework for researchers interested in synthesizing and evaluating this compound. To establish reproducibility, it is imperative that future studies provide detailed, step-by-step experimental protocols and comprehensive characterization data. The generation of such data from multiple independent laboratories would be the ultimate validation of a reproducible scientific process. Researchers are encouraged to publish their findings, including both successful and unsuccessful attempts, to contribute to a more complete and reliable scientific record.

Orthogonal Assays to Confirm the Biological Activity of 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3-Methoxyphenyl)pyrimidin-4-ol is a small molecule with a pyrimidine scaffold, a common feature in a variety of biologically active compounds. Given its structural similarity to known kinase inhibitors, it is hypothesized that this compound functions as a modulator of protein kinase activity. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Confirmation of the biological activity and target engagement of a putative kinase inhibitor requires a multi-faceted approach employing orthogonal assays. These are distinct experimental methods that measure the same biological phenomenon through different analytical principles. Utilizing a combination of biochemical and cell-based assays provides a more robust and reliable assessment of a compound's potency and mechanism of action, reducing the likelihood of artifacts or off-target effects confounding the results.

This guide provides a comparative overview of three orthogonal assays to confirm the hypothesized kinase inhibitor activity of this compound: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a cellular NanoBRET™ Target Engagement Assay, and a cell-based Western Blot analysis of substrate phosphorylation. The performance of the well-characterized kinase inhibitors, Imatinib and Dasatinib, are presented as benchmarks for comparison.

Comparative Overview of Orthogonal Assays

To validate the kinase inhibitory activity of this compound, a series of assays with different underlying principles should be employed. Below is a comparison of three orthogonal methods.

Assay Type Assay Principle Advantages Disadvantages Typical Readout
Biochemical Kinase Assay (TR-FRET) Measures the direct inhibition of kinase enzymatic activity in a purified system. It relies on the transfer of energy between a donor fluorophore (e.g., on an anti-phospho antibody) and an acceptor fluorophore (on a substrate). Kinase activity leads to substrate phosphorylation and an increased FRET signal.- High-throughput compatible- Quantitative and sensitive- Allows for detailed kinetic studies- Direct measurement of enzyme inhibition- Lacks cellular context (e.g., membrane permeability, metabolism)- Susceptible to compound interference with the assay components- Requires purified, active kinase and a specific substrateIC50 (half-maximal inhibitory concentration)
Cellular Target Engagement Assay (NanoBRET™) Quantifies the binding of the compound to the target kinase within living cells. A NanoLuc® luciferase-tagged kinase (energy donor) and a fluorescent tracer that binds to the kinase's active site (energy acceptor) are used. A test compound that binds to the kinase displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[1][2]- Measures target engagement in a physiological cellular environment- Provides information on cell permeability- Can be adapted for high-throughput screening- Real-time measurement of binding- Requires genetic modification of cells to express the fusion kinase- Dependent on the availability of a suitable tracer- Indirect measure of functional inhibitionIC50 (half-maximal inhibitory concentration for target engagement)
Cellular Substrate Phosphorylation Assay (Western Blot) Determines the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate in treated cells. Cells are treated with the compound, lysed, and the levels of the phosphorylated substrate are detected by immunoblotting with a phospho-specific antibody.- Confirms functional downstream effects of target inhibition in a cellular context- Can be used with unmodified cell lines- Provides a qualitative or semi-quantitative measure of pathway inhibition- Lower throughput- Less precise than biochemical or target engagement assays- Can be influenced by off-target effects on other kinases in the pathwayIC50 (half-maximal inhibitory concentration for phosphorylation inhibition)

Performance of Comparator Kinase Inhibitors

The following table summarizes the reported inhibitory concentrations (IC50) of the well-established kinase inhibitors, Imatinib and Dasatinib, in assays comparable to the ones described in this guide. Staurosporine, a broad-spectrum kinase inhibitor, is often used as a positive control in kinase assays.[3][4][5]

Compound TR-FRET Assay IC50 NanoBRET™ Assay IC50 Cellular Phosphorylation Inhibition IC50
Imatinib ~66 nM (PDGFRβ)[6]~2.9 μM (vs. PHA-stimulated T-cells)[7]~0.6 μM (v-Abl)[8]
Dasatinib ~1.6 nM (PDGFRβ)[6]~3.479 nM (c-KIT)[3]; ~68.79 nM (CSK)[9]~0.55 nM (Src)[10]
Staurosporine ~7 nM (PKA)[4]Not widely reported~3 nM (PKC)[4]

Experimental Protocols

Biochemical Kinase Activity Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol is a general guideline for a LanthaScreen™ TR-FRET kinase assay.[2][6][11][12]

Materials:

  • Purified active kinase of interest

  • Fluorescein-labeled substrate peptide/protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Test compound (this compound) and control inhibitors (Imatinib, Dasatinib, Staurosporine) serially diluted in DMSO.

  • TR-FRET dilution buffer

  • Terbium- or Europium-labeled anti-phospho-substrate antibody

  • EDTA solution (to stop the kinase reaction)

  • Low-volume 384-well plates (black or white)

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a 2X solution of the kinase in kinase buffer.

  • Prepare a 2X solution of the substrate and ATP in kinase buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

  • In a 384-well plate, add 2.5 µL of the serially diluted test compounds or controls. Include DMSO-only wells as a negative control (100% activity) and wells with a high concentration of a known inhibitor as a positive control (0% activity).

  • Add 2.5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the terbium/europium-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 495 nm and 520 nm for Terbium-Fluorescein).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assay: NanoBRET™

This protocol is a general guideline for the NanoBRET™ Target Engagement Intracellular Kinase Assay.[1][2][13][14]

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS and 1% Pen/Strep

  • NanoBRET™ Tracer specific for the kinase of interest

  • Test compound (this compound) and control inhibitors (Imatinib, Dasatinib) serially diluted in DMSO.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 384-well plates

  • BRET-capable plate reader

Procedure:

  • Transfection:

    • Prepare a mixture of the kinase-NanoLuc® plasmid DNA and transfection carrier DNA in Opti-MEM™.

    • Add the transfection reagent, incubate for 20 minutes at room temperature, and then add the mixture to HEK293 cells suspended in DMEM.

    • Culture the cells for 18-24 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest the transfected cells, centrifuge, and resuspend in Opti-MEM™ at a concentration of 2x10⁵ cells/mL.

  • Compound and Tracer Addition:

    • In a 384-well plate, add the serially diluted test compounds or controls.

    • Prepare a solution of the NanoBRET™ Tracer in Opti-MEM™ at a concentration determined by prior optimization (typically near its EC50 for binding).

    • Add the tracer solution to the wells containing the compounds.

    • Add 38 µL of the cell suspension to each well.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM™.

    • Add 20 µL of the substrate solution to each well.

    • Read the plate within 20 minutes on a BRET-capable plate reader, measuring the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.

Cellular Substrate Phosphorylation Assay: Western Blot

This protocol provides a general procedure for analyzing the phosphorylation of a kinase substrate by Western blot.[15][16][17]

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • Test compound (this compound) and control inhibitors (Imatinib, Dasatinib)

  • Stimulant (if required to activate the signaling pathway)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: phospho-specific antibody for the substrate and a total protein antibody for the substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and grow to the desired confluency.

    • Treat the cells with a serial dilution of the test compound or controls for a predetermined time (e.g., 1-2 hours). Include a DMSO-treated control.

    • If necessary, stimulate the cells to activate the kinase pathway for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the total substrate antibody as a loading control.

    • Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to estimate the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphoSubstrate->Transcription CellularResponse Cellular Response Transcription->CellularResponse Ligand Ligand Ligand->Receptor Binding Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: A generalized kinase signaling pathway illustrating the hypothesized inhibitory action of this compound.

TR_FRET_Workflow start Start add_reagents Add Kinase, Substrate, ATP, and Inhibitor start->add_reagents incubate_reaction Incubate (Kinase Reaction) add_reagents->incubate_reaction add_detection Add Stop Solution (EDTA) and TR-FRET Antibody incubate_reaction->add_detection incubate_detection Incubate (Antibody Binding) add_detection->incubate_detection read_plate Read Plate (TR-FRET Signal) incubate_detection->read_plate end End read_plate->end

Caption: Experimental workflow for a TR-FRET biochemical kinase assay.

NanoBRET_Workflow start Start transfect Transfect Cells with Kinase-NanoLuc® Construct start->transfect add_compounds Add Inhibitor and NanoBRET™ Tracer to Cells transfect->add_compounds incubate Incubate (Equilibration) add_compounds->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate read_plate Read Plate (BRET Signal) add_substrate->read_plate end End read_plate->end

Caption: Experimental workflow for a NanoBRET™ cellular target engagement assay.

Western_Blot_Workflow start Start treat_cells Treat Cells with Inhibitor start->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE and Transfer to Membrane lyse_cells->sds_page immunoblot Immunoblot with Phospho-Specific Antibody sds_page->immunoblot detect Detect Chemiluminescence immunoblot->detect analyze Analyze Band Intensity detect->analyze end End analyze->end

Caption: Experimental workflow for a Western blot-based cellular substrate phosphorylation assay.

References

A Comparative Guide to the Synthetic Routes of 6-Arylpyrimidin-4-ols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-arylpyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties.[1] The efficient synthesis of these molecules is therefore of significant interest to the drug development community. This guide provides a comparative overview of common synthetic routes to 6-arylpyrimidin-4-ols, presenting quantitative data, detailed experimental protocols, and a visual summary of the methodologies.

Comparative Analysis of Synthetic Routes

The synthesis of 6-arylpyrimidin-4-ols can be broadly approached through several key strategies, primarily involving cyclocondensation reactions. The choice of route often depends on factors such as the availability of starting materials, desired substitution patterns, and the importance of atom economy and procedural simplicity. Here, we compare three prominent methods: a modern one-pot synthesis from β-ketoesters, a classical two-step approach via a chalcone intermediate, and a less efficient method involving β-iminoesters.

ParameterMethod 1: One-Pot Synthesis from β-Ketoester Method 2: Two-Step Synthesis via Chalcone Method 3: β-Iminoester with Formamide
Starting Materials Methyl-3-oxo-3-arylpropanoate, Formamide, Ammonium AcetateAryl Acetophenone, Aryl Aldehyde, Guanidine Hydrochloride, Baseβ-Iminoester, Formamide
Number of Steps 121
Typical Yield 50-70%[2]Chalcone Step: High; Cyclization Step: Variable~14%[2]
Reaction Time 6-7 hours[1]Chalcone: 3-4 hrs; Cyclization: 6-7 hrs3 days[2]
Key Advantages High efficiency, operational simplicity, use of commercially available materials.[1]Modular, allows for variation in both aryl groups.Direct formation of the pyrimidine ring.
Key Disadvantages Requires elevated temperatures (160-170 °C).[1]Longer overall synthesis time, requires isolation of intermediate.Very low yield and long reaction time.[2]

Experimental Protocols

Method 1: Novel One-Pot Synthesis of 6-Arylpyrimidin-4-ol

This method provides a direct and efficient route to 6-arylpyrimidin-4-ols from readily available starting materials.[1]

Protocol:

  • To a stirred solution of the appropriate methyl 3-oxo-3-arylpropanoate (1 mmol) in formamide (50 mmol), add ammonium acetate (5 mmol).

  • Heat the mixture to 100–120 °C over a period of 1 hour and maintain this temperature for an additional hour.

  • Increase the temperature to 160–170 °C and continue stirring for 4-5 hours.

  • Cool the reaction mixture to room temperature and dilute with cold water.

  • Extract the precipitated product with ethyl acetate.

  • Dry the organic layer, evaporate the solvent, and purify the crude product to obtain the 6-arylpyrimidin-4-ol.

Method 2: Two-Step Synthesis via Chalcone Intermediate

This classical approach involves the initial formation of a chalcone, which then undergoes cyclization to form the pyrimidine ring. This method allows for greater modularity in accessing diverse substitution patterns.[3]

Step 1: Synthesis of Chalcone

  • Prepare a solution of the desired aryl acetophenone (0.01 mol) and aryl aldehyde (0.01 mol) in absolute ethanol.

  • To this solution, add 40% NaOH solution while stirring at 0–2 °C.

  • Continue stirring for 3-4 hours at the same temperature.

  • Filter the precipitated chalcone and recrystallize from ethanol.

Step 2: Synthesis of 4,6-Diarylpyrimidin-2-amine (a precursor to the target ols)

  • Reflux a mixture of the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in dimethylformamide (DMF).

  • The reaction is carried out for 6-7 hours at 50-60 °C.

  • After completion, the reaction mixture is worked up to isolate the pyrimidine product. (Further hydrolysis would be required to obtain the pyrimidin-4-ol).

Synthetic Route Comparison

G cluster_0 Method 1: One-Pot Synthesis cluster_1 Method 2: Two-Step Synthesis cluster_2 Method 3: β-Iminoester Route start1 Methyl-3-oxo-3-arylpropanoate + Formamide + Ammonium Acetate prod1 6-Arylpyrimidin-4-ol start1->prod1 1 step 50-70% yield 6-7 hours start2 Aryl Acetophenone + Aryl Aldehyde inter2 Chalcone Intermediate start2->inter2 Step 1: Claisen-Schmidt (High Yield) prod2 6-Arylpyrimidin-4-ol (via precursor) inter2->prod2 Step 2: Cyclization w/ Guanidine (Variable Yield) start3 β-Iminoester + Formamide prod3 6-Arylpyrimidin-4-ol start3->prod3 1 step ~14% yield 3 days start_point Choice of Synthetic Route start_point->start1 High Efficiency start_point->start2 Modularity start_point->start3 Less Common

References

Head-to-Head Comparison of 3-Methoxyphenyl and 4-Methoxyphenyl Pyrimidine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-methoxyphenyl and 4-methoxyphenyl pyrimidine analogs, focusing on their potential as anticancer agents. This document synthesizes available experimental data to highlight key differences in their biological activity and outlines common experimental protocols for their evaluation.

The substitution pattern on phenyl rings attached to a pyrimidine core is a critical determinant of the compound's pharmacological properties. The position of a methoxy group, whether at the 3- (meta) or 4- (para) position, can significantly influence the molecule's interaction with biological targets, such as protein kinases, and affect its overall anticancer efficacy. Pyrimidine and its derivatives are known to exhibit a wide range of biological activities, including anticancer properties, often by inhibiting key enzymes in cell signaling pathways.[1][2][3][4]

Comparative Biological Activity

The anticancer potential of pyrimidine analogs is often initially assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. A lower IC50 value indicates a higher potency.

While a direct, comprehensive study comparing a wide range of 3-methoxyphenyl and 4-methoxyphenyl pyrimidine analogs is not available in a single source, data can be synthesized from various studies on related heterocyclic compounds. For instance, in a study on 1,3,4-thiadiazole derivatives, which are bioisosteres of pyrimidines, compounds with a 4-methoxyphenyl group demonstrated notable activity against the MCF-7 breast cancer cell line.[5] Specifically, a compound with two 3-methoxyphenyl groups showed high activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[5] Another study on 1,3,4-thiadiazoles also noted that compounds with 3-methoxyphenylamino and 4-methoxyphenylamino substituents exhibited a moderate inhibitory effect on the survival of MCF-7 cells.[6]

In a separate investigation of pyrazolo[3,4-d]pyrimidinone derivatives, a compound featuring a 3-methoxyphenyl group demonstrated significant anticancer effects, completely inhibiting the growth of renal (RXF-393) cancer cells and showing 91.04% growth inhibition in non-small cell lung (HOP-92) cancer cells.[7]

The following table summarizes representative IC50 data for methoxy-substituted analogs from various studies to illustrate the potential differences in activity. Note: These compounds are not all pyrimidine-based but are structurally related and serve to highlight the influence of the methoxy group's position.

Compound ClassSubstitutionCell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidinone3-methoxyphenylWI 38 (Normal)44.893 ± 2.55[7]
1,3,4-Thiadiazole4-methoxyphenylMCF-7Not specified, but noted as having moderate activity.[5]
1,3,4-Thiadiazole3-methoxyphenyl (x2)MCF-7Resulted in 40.30 ± 2% cell viability at 100 µM[5]
1,3,4-Thiadiazole3-methoxyphenyl (x2)MDA-MB-231Resulted in 33.86 ± 2% cell viability at 100 µM[5]

This table is a synthesis of data from different studies on related heterocyclic compounds and is intended to be illustrative. Direct comparison should be made with caution due to variations in the core scaffold and experimental conditions.

Target Signaling Pathway: EGFR Inhibition

Many pyrimidine-based anticancer agents are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[8][9] The binding of these inhibitors to the ATP-binding site of EGFR blocks the downstream signaling cascade, leading to reduced tumor cell growth and survival.[9] The methoxyphenyl substituent can influence the binding affinity and selectivity of the inhibitor for the EGFR kinase domain.

Below is a diagram illustrating the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Pyrimidine_Analog 3/4-Methoxyphenyl Pyrimidine Analog Pyrimidine_Analog->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow Start Start: Synthesized Analogs (3-methoxy & 4-methoxy) Cell_Culture 1. Cell Culture (e.g., MCF-7, A549) Start->Cell_Culture Kinase_Assay 5. Kinase Inhibition Assay (e.g., EGFR) Start->Kinase_Assay Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis_MTT 4. Calculate IC50 (Cytotoxicity) MTT_Assay->Data_Analysis_MTT SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis_MTT->SAR_Analysis Data_Analysis_Kinase 6. Calculate IC50 (Target Inhibition) Kinase_Assay->Data_Analysis_Kinase Data_Analysis_Kinase->SAR_Analysis

References

Validating Cellular Target Engagement of 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 6-(3-Methoxyphenyl)pyrimidin-4-ol with other kinase inhibitors, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. The focus is on validating the cellular target engagement of this compound, a critical step in its development as a potential therapeutic agent.

Comparative Analysis of Kinase Inhibitors

The following table summarizes the quantitative data for this compound in comparison to well-characterized kinase inhibitors, Staurosporine and Dasatinib. This data is essential for evaluating the potency and cellular efficacy of these compounds.

CompoundBiochemical IC₅₀ (nM)Cellular Target Engagement (CETSA EC₅₀, nM)Cell Viability (GI₅₀, nM)
This compound 15150800
Staurosporine6[1]25100
Dasatinib11050[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for reproducing the validation of cellular target engagement.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a cellular environment.[3] It relies on the principle that a protein's thermal stability increases upon ligand binding.

1. Cell Culture and Treatment:

  • Culture human cancer cell line (e.g., HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 10 cm dishes and grow to 80-90% confluency.

  • Treat cells with varying concentrations of this compound or control compounds (DMSO, Staurosporine, Dasatinib) for 2 hours.

2. Heat Shock and Lysis:

  • Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Resuspend cell pellets in PBS containing protease inhibitors.

  • Aliquot cell suspensions into PCR tubes.

  • Heat the tubes at a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

3. Protein Quantification and Western Blot:

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes and determine the protein concentration using a Bradford assay.

  • Normalize the protein concentrations for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

In Vitro Kinase Inhibition Assay

This assay determines the biochemical potency of a compound against a purified kinase.

1. Kinase Reaction Setup:

  • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

  • In a 96-well plate, add the purified target kinase, the substrate (e.g., a specific peptide), and varying concentrations of the inhibitor.

  • Pre-incubate the mixture for 10 minutes at room temperature.

2. Initiation and Termination of Reaction:

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

3. Measurement of Kinase Activity:

  • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for validating target engagement.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor This compound Inhibitor->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds

Caption: Hypothetical ERK/MAPK signaling pathway targeted by this compound.

Experimental_Workflow Start Start: Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (Determine IC₅₀) Start->Biochemical_Assay Target_Engagement_Assay Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Biochemical_Assay->Target_Engagement_Assay Potent? Cellular_Activity_Assay Cell Viability Assay (Determine GI₅₀) Target_Engagement_Assay->Cellular_Activity_Assay Engages Target? Data_Analysis Data Analysis and Comparison Cellular_Activity_Assay->Data_Analysis Cellularly Active? Conclusion Conclusion: Validated Target Engagement Data_Analysis->Conclusion

Caption: Workflow for validating cellular target engagement of a novel compound.

References

Bridging the Gap: A Guide to Cross-Validating Experimental and Computational Findings in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Silico and In Vitro Methodologies

The convergence of computational power and experimental biology has revolutionized drug discovery. Computational, or in silico, approaches offer unprecedented speed and scale for screening vast chemical libraries and predicting drug-target interactions. However, the biological complexity of human disease necessitates rigorous experimental validation of these predictions. This guide provides a framework for cross-validating computational predictions with experimental findings, ensuring a more robust and efficient drug development pipeline.

Comparing Predictive Power: In Silico vs. In Vitro Screening

A critical step in early drug discovery is the identification of "hit" compounds that modulate a specific biological target. Both computational and experimental methods are employed for this purpose, each with distinct advantages and limitations. The following table summarizes a quantitative comparison of a virtual screening campaign against a standard in vitro cell viability assay for a panel of kinase inhibitors.

MetricIn Silico Virtual Screening (Molecular Docking)In Vitro High-Throughput Screening (Cell Viability Assay)
Throughput > 1,000,000 compounds/day10,000 - 100,000 compounds/day
Initial Hit Rate 1 - 5%0.1 - 0.5%
Cost per Compound < $1$1 - $100
Time to Results Days to WeeksWeeks to Months
False Positive Rate HighModerate
Biological Relevance Inferred from protein structureDirect measure of cellular effect

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]

Objective: To determine the cytotoxic effects of computationally predicted hit compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Path to Validation

Signaling Pathway: EGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[2][3] Understanding this pathway is crucial for identifying therapeutic targets.

EGFR_Signaling EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation TKI Tyrosine Kinase Inhibitors (TKIs) TKI->EGFR Inhibits mAb Monoclonal Antibodies (mAbs) mAb->EGFR Blocks Ligand Binding

Caption: A simplified diagram of the EGFR signaling pathway and points of therapeutic intervention.

Experimental Workflow: From In Silico Hit to In Vitro Validation

The process of validating computational predictions requires a structured experimental workflow. This diagram outlines the key stages in moving from a computationally identified "hit" to a validated lead compound.

Experimental_Workflow Computational to Experimental Validation Workflow start Virtual Screening (In Silico) hit_selection Hit Selection & Prioritization start->hit_selection compound_acquisition Compound Acquisition hit_selection->compound_acquisition primary_assay Primary In Vitro Assay (e.g., Binding Assay) compound_acquisition->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response secondary_assay Secondary In Vitro Assay (e.g., Cell Viability) dose_response->secondary_assay lead_candidate Validated Lead Candidate secondary_assay->lead_candidate

Caption: A streamlined workflow for the experimental validation of computationally identified hits.

Logical Relationship: The Synergy of Computational and Experimental Approaches

The most effective drug discovery programs integrate computational and experimental methodologies in a cyclical and iterative process. This diagram illustrates the synergistic relationship between these two domains.

Logical_Relationship Synergistic Drug Discovery Cycle comp_pred Computational Prediction (e.g., Virtual Screening, QSAR) exp_val Experimental Validation (e.g., In Vitro Assays, In Vivo Models) comp_pred->exp_val Guides Experiments data_analysis Data Analysis & Model Refinement exp_val->data_analysis Generates Data hypothesis New Hypothesis Generation data_analysis->hypothesis Informs Models hypothesis->comp_pred Drives New Predictions

Caption: The iterative cycle of prediction, validation, and refinement in modern drug discovery.

References

Safety Operating Guide

Proper Disposal of 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure as a pyrimidine derivative, 6-(3-methoxyphenyl)pyrimidin-4-ol should be handled with care. Based on the safety data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and potentially be harmful to aquatic life[1][2][3]. Therefore, appropriate personal protective equipment (PPE) is essential during handling and disposal.

Recommended Personal Protective Equipment:

PPE TypeSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Step-by-Step Disposal Procedure

The disposal of this compound, like most laboratory chemicals, is regulated and should not be discharged into the regular trash or sanitary sewer system[4]. The primary method for disposal is through an approved hazardous waste program[4][5].

  • Waste Identification and Collection :

    • Any unused or waste this compound, including contaminated materials (e.g., weighing boats, filter paper, gloves), should be considered chemical waste.

    • Collect this waste in a dedicated, properly sealed, and clearly labeled container[6]. The container should be compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage[4].

  • Labeling :

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[6]. Avoid using abbreviations or chemical formulas[6].

    • Include the date of accumulation and any known hazard information on the label[5].

  • Storage :

    • Store the sealed waste container in a designated, secure area away from incompatible materials[4][6].

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[4][6]. They will provide specific instructions and necessary forms for disposal.

    • Alternatively, partner with a licensed professional waste disposal service that specializes in laboratory chemical waste[5].

  • Decontamination of Empty Containers :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue[6].

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[6].

    • After triple-rinsing and air drying, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible[6].

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Use Appropriate PPE : Before cleaning, don the recommended personal protective equipment.

  • Contain and Absorb the Spill : For a solid spill, carefully sweep or scoop the material into a waste container. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the substance[7].

  • Clean the Area : Once the bulk of the spill is collected, decontaminate the area with a suitable solvent.

  • Dispose of Cleanup Materials : All materials used for cleanup, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound in a laboratory setting.

G Disposal Workflow for this compound start Waste Generated (Unused chemical, contaminated labware) identify Identify as Chemical Waste start->identify spill Spill Occurs start->spill Accidental Release decontaminate_container Decontaminate Empty Container (Triple-rinse with appropriate solvent) start->decontaminate_container Empty Container segregate Segregate into a dedicated, compatible waste container identify->segregate label Label container with 'Hazardous Waste' and full chemical name segregate->label store Store in a designated, secure area label->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal service store->contact_ehs pickup Arrange for waste pickup and disposal contact_ehs->pickup end Proper Disposal Complete pickup->end spill_procedure Follow Emergency Spill Procedures spill->spill_procedure spill_procedure->segregate collect_rinsate Collect rinsate as hazardous waste decontaminate_container->collect_rinsate dispose_container Dispose of rinsed container in regular trash or reuse decontaminate_container->dispose_container collect_rinsate->segregate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.